2-Tert-butylimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)8-7-13-6-4-5-11-9(13)12-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKNMBVCXLZFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428002 | |
| Record name | 2-tert-butylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-66-9 | |
| Record name | 2-(1,1-Dimethylethyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-butylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 2-tert-butylimidazo[1,2-a]pyrimidine. We will delve into the strategic considerations behind a robust synthetic protocol, offer a detailed, step-by-step experimental procedure, and present a thorough analysis of the characterization techniques essential for structural elucidation and purity confirmation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for working with this important class of compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4][5] Their structural resemblance to purine nucleobases allows them to interact with a variety of biological targets, making them attractive scaffolds for the design of novel therapeutic agents.[6] The tert-butyl group at the 2-position of the imidazo[1,2-a]pyrimidine core can impart unique steric and electronic properties, potentially influencing the compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the synthesis and characterization of this compound is therefore crucial for its exploration in drug discovery programs.
Synthetic Strategy: A Reliable and Scalable Approach
The synthesis of imidazo[1,2-a]pyrimidines is well-documented, with the Tschitschibabin reaction, involving the condensation of a 2-aminopyrimidine with an α-haloketone, being a classical and widely adopted method.[6][7] This approach is favored for its reliability, generally good yields, and the ready availability of starting materials. For the synthesis of this compound, the logical precursors are 2-aminopyrimidine and 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone).
Reaction Mechanism
The reaction proceeds via a sequential process of N-alkylation followed by intramolecular cyclization and dehydration. The causality behind this pathway is rooted in the nucleophilicity of the amino group of 2-aminopyrimidine and the electrophilic nature of the α-bromoketone.
DOT Script for Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials:
-
2-Aminopyrimidine
-
1-Bromo-3,3-dimethyl-2-butanone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in absolute ethanol (20 mL).
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation and Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound as a solid.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 887360-66-9[8][9] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
Distinct signals for the protons on the pyrimidine ring.
-
A signal for the proton on the imidazole ring.
-
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry is commonly used.[10][11]
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 175.23) is expected.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the imidazo[1,2-a]pyrimidine core and the tert-butyl substituent.
3.2.3. X-ray Crystallography
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical and systematic workflow.
DOT Script for Experimental Workflow
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By following the detailed experimental protocol and employing the described characterization techniques, researchers can confidently prepare and validate this important heterocyclic compound. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only reproduce this synthesis but also to adapt and innovate in their own research endeavors within the vast and exciting field of medicinal chemistry.
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. This compound|CAS 887360-66-9 [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
2-tert-butylimidazo[1,2-a]pyrimidine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-tert-butylimidazo[1,2-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] These nitrogen-bridged heterocyclic systems are bioisosteres of natural purines, allowing them to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antifungal, antiviral, and potent anticancer properties.[2][3] This guide provides a comprehensive analysis of the putative mechanisms of action for the imidazo[1,2-a]pyrimidine class, with specific insights into the potential role of the 2-tert-butyl substituent. While direct, extensive research on this compound is emerging, this document synthesizes data from closely related analogs to build a robust mechanistic hypothesis. The primary focus will be on the well-documented inhibition of the Wnt/β-catenin signaling pathway, with secondary discussions on interference with pyrimidine biosynthesis, protein kinase modulation, and cytoskeletal disruption.[4][5]
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that mimics the structure of endogenous purine bases, the building blocks of DNA and RNA.[1] This structural similarity allows molecules containing this scaffold to function as antagonists or modulators of enzymes and receptors that normally bind purines. The versatility of this core has led to the development of drugs with diverse therapeutic applications, from anxiolytics like divaplon to novel agents targeting cancer and infectious diseases.[2] The tert-butyl group at the 2-position is a significant modification; its bulky and lipophilic nature can profoundly influence the molecule's pharmacokinetic profile and target engagement by enhancing binding affinity through hydrophobic interactions or by providing steric shielding to improve metabolic stability.
Primary Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
A predominant mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway is fundamental during embryonic development and for adult tissue maintenance; however, its aberrant activation is a hallmark of many cancers, especially colorectal cancer.[4]
The Canonical Wnt Pathway
In the absence of a Wnt signal, a "destruction complex" (comprising APC, Axin, GSK3β, and CK1) phosphorylates the transcriptional co-activator β-catenin, marking it for proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated. Consequently, β-catenin accumulates, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate target genes that drive cell proliferation and survival, such as c-myc and cyclin D1.[4]
Locus of Inhibition by Imidazo[1,2-a]pyrimidines
Studies on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs demonstrate that they effectively suppress the transcriptional activity of β-catenin/TCF.[4] Importantly, this inhibition often occurs independently of GSK-3β activity, suggesting the compounds act downstream of the destruction complex.[4] This mechanism allows them to be effective even in cancer cells with mutations in APC or β-catenin, which render upstream components of the pathway irrelevant.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition.
Experimental Protocol: Wnt/β-catenin Reporter Assay
This assay quantifies the activity of the Wnt pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF-responsive promoter.
-
Cell Culture: Seed cancer cells with a constitutively active Wnt pathway (e.g., HCT116) that have been stably transfected with a TCF/LEF-luciferase reporter construct into a 96-well plate.
-
Compound Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known Wnt inhibitor (e.g., IWR-1) as a positive control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable luciferase assay lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate via an MTS or similar assay). Plot the normalized signal against compound concentration to determine the IC₅₀ value. A significant decrease in luminescence indicates inhibition of the Wnt/β-catenin pathway.
Secondary and Emerging Mechanisms of Action
Beyond Wnt signaling, the imidazo[1,2-a]pyrimidine scaffold may engage other critical cellular pathways.
Interference with Pyrimidine Biosynthesis
As bioisosteres of purines, these compounds can potentially interfere with nucleotide metabolism, which is essential for the rapid proliferation of cancer cells.[1] Pyrimidines are synthesized via two main routes: the de novo pathway and the salvage pathway.[6][7]
-
De Novo Synthesis: This pathway builds pyrimidines from simple precursors. A key, rate-limiting enzyme is Dihydroorotate Dehydrogenase (DHODH), located in the mitochondria.[8][9]
-
Salvage Pathway: This route recycles pre-existing pyrimidine bases and nucleosides.[9][10]
Inhibition of an enzyme like DHODH by an imidazo[1,2-a]pyrimidine analog would lead to pyrimidine depletion, triggering cell cycle arrest and apoptosis, a phenomenon known as nucleolar stress.[8][9]
Caption: Overview of pyrimidine biosynthesis pathways and a potential point of inhibition.
Modulation of Protein Kinases
Certain substituted 2-aminopyrimidines, which share structural motifs with the title compound, have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs).[11][12] CDKs are master regulators of the cell cycle, and their inhibition can halt cell division. For instance, quinoline-substituted 2-aminopyrimidines showed selective inhibitory activity against CDK1/CycA and CDK2/CycB.[12] A this compound could potentially fit into the ATP-binding pocket of specific CDKs, preventing the phosphorylation of their target proteins and inducing cell cycle arrest.
Disruption of Cytoskeletal Dynamics
The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Some complex imidazo[1,2-a]pyridine and triazolopyrimidine derivatives have been shown to inhibit tubulin polymerization.[13][14] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[14]
Workflow: Investigating Multiple Mechanisms
To elucidate the primary mechanism for this compound, a tiered experimental approach is necessary.
Caption: A logical workflow for dissecting the mechanism of action.
The Influence of the 2-tert-Butyl Moiety
The specific substitution at the 2-position is critical for modulating the activity of the imidazo[1,2-a]pyrimidine core. The tert-butyl group is a bulky, non-polar moiety that can impart several key properties:
| Property | Influence of 2-tert-Butyl Group | Rationale |
| Target Affinity | May increase affinity and/or selectivity. | The hydrophobic nature can lead to favorable van der Waals interactions within a non-polar binding pocket of a target protein. |
| Metabolic Stability | Likely increases metabolic stability. | The bulky group can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s) to the heterocyclic core, prolonging the compound's half-life. |
| Pharmacokinetics | Increases lipophilicity. | This can enhance membrane permeability and absorption but may also increase plasma protein binding or lead to sequestration in adipose tissue. |
| Selectivity | May introduce selectivity. | The steric bulk can prevent the molecule from fitting into the binding sites of off-target proteins, thereby reducing side effects. |
Summary and Future Directions
The this compound molecule belongs to a class of compounds with a proven ability to modulate fundamentally important cellular pathways. The most probable mechanism of action, based on extensive literature for the core scaffold, is the inhibition of Wnt/β-catenin signaling . However, plausible secondary mechanisms, including disruption of pyrimidine biosynthesis, inhibition of cell cycle kinases, and interference with microtubule dynamics , cannot be excluded and may contribute to its overall biological activity profile or be dominant in specific cellular contexts.
Future research should focus on definitively identifying the direct binding partner(s) of this compound. Key experimental approaches would include:
-
Affinity Chromatography-Mass Spectrometry: To pull down and identify binding proteins from cell lysates.
-
X-ray Crystallography: To determine the binding mode of the compound with its purified target protein.
-
CRISPR-Cas9 Screening: To identify genes that, when knocked out, confer resistance to the compound, thereby pointing to its target pathway.
Elucidating the precise molecular mechanism is paramount for the rational design of next-generation derivatives and for advancing this promising compound class toward clinical applications.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
biological activity of imidazo[1,2-a]pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] As a bioisostere of purine bases, this core structure is a key component in numerous compounds with a broad and potent spectrum of biological and pharmacological activities.[3] This guide provides a comprehensive technical overview of the diverse therapeutic applications of imidazo[1,2-a]pyrimidine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the mechanisms of action, relevant signaling pathways, structure-activity relationships, and the detailed experimental protocols used to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Chapter 1: The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in the development of new therapeutic agents due to its remarkable versatility and wide range of pharmacological effects.[1][4] Its derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[1][2] Several preclinical candidates, such as divaplon and fasiplon, feature this core, highlighting its importance in drug discovery.[1][3]
The synthesis of this scaffold is typically straightforward and efficient. The most common method involves the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[1][3] Other multi-component reactions, often assisted by microwave irradiation or catalyzed by agents like alumina, provide green and high-yield routes to diverse derivatives, allowing for extensive exploration of the chemical space for biological activity.[2][5]
Chapter 2: Anticancer Activity: Mechanisms and Evaluation
Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[1][6]
Mechanisms of Action
The anticancer effects of these compounds are multifaceted and often target key vulnerabilities in cancer cells.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are critical for cancer cell survival and proliferation. Derivatives have been shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers.[7][8][9] Specific compounds also target other crucial kinases like c-KIT, which is a driver in gastrointestinal stromal tumors (GIST), demonstrating efficacy even against imatinib-resistant mutations.[10][11][12]
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell cycle. Treatment of cancer cell lines with these compounds leads to an increase in the expression of pro-apoptotic proteins like BAX and cleaved caspases, alongside cell cycle inhibitors such as p53 and p21.[7][9]
-
Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridine analogs (a closely related scaffold) have been reported to inhibit tubulin polymerization, a mechanism shared with established chemotherapy drugs like paclitaxel.[13] This action disrupts microtubule dynamics, leading to mitotic arrest and cell death.
Key Signaling Pathways: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K or Akt kinases directly.[7][8] Inhibition at this node blocks downstream signaling, suppressing proliferation and promoting apoptosis.
Experimental Protocols for Anticancer Evaluation
A hierarchical and self-validating system of assays is crucial for evaluating anticancer potential. The workflow begins with broad cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay) This initial assay quantifies the concentration at which a compound inhibits cell viability by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[6][9]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Key Signaling Proteins This protocol validates target engagement by measuring changes in the expression and phosphorylation status of key proteins within a signaling pathway (e.g., Akt, p-Akt, p53).
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, p21, Caspase-9, β-actin) overnight at 4°C.[7][9]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chapter 3: Antimicrobial and Antifungal Activities
The imidazo[1,2-a]pyrimidine scaffold is a valuable source of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][14][15][16]
Spectrum of Activity
Studies have demonstrated the efficacy of these compounds against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[15] Furthermore, significant antifungal activity has been reported against species like Candida albicans.[1][2][3] Molecular docking studies suggest that this antifungal effect may arise from the inhibition of crucial fungal enzymes like CYP51 (lanosterol 14-alpha-demethylase).[3]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The effectiveness of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible growth of a microorganism.
| Compound Derivative | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Reference Drug (e.g., Ciprofloxacin) | 1-2 | 0.5-1 | N/A |
| Reference Drug (e.g., Voriconazole) | N/A | N/A | 0.5-1 |
| Derivative A (e.g., 5-n-Octylamino) | 3.12 | 6.25 | 12.5 |
| Derivative B (e.g., Chalcone) | 6.25 | 12.5 | 25 |
| Derivative C (e.g., Phenyl-substituted) | 12.5 | 25 | >50 |
| Note: This table is representative. Actual values vary significantly based on specific substitutions.[3][15][16] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of a compound.
-
Inoculum Preparation: Culture the microbial strain overnight and then dilute it in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Chapter 4: Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[1][4][17]
Mechanisms of Action
The anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[4][17][18] Studies have also shown that these compounds can inhibit the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and modulate critical inflammatory signaling pathways like NF-κB and STAT3.[17][19]
Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages
This in vitro assay models an inflammatory response by stimulating macrophages (e.g., murine RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[17]
-
Cytokine Measurement (ELISA): Use the cell supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Chapter 5: Antiviral Activity
The scaffold has also proven to be a valuable template for the development of antiviral agents.
Spectrum of Activity and Mechanism
Significant research has focused on developing imidazo[1,2-a]pyrimidines as inhibitors of Influenza A viruses (IAV), particularly group 2 strains (e.g., H3N2, H7N7).[20][21] The primary mechanism of action is the inhibition of viral entry by targeting the viral surface glycoprotein hemagglutinin (HA).[20][21] By binding to a specific cavity in the HA stem, these molecules prevent the conformational changes necessary for membrane fusion, effectively blocking the virus from entering host cells. Additionally, the scaffold has been investigated for potential activity against other viruses, including SARS-CoV-2, HIV, and Hepatitis C.[1]
Chapter 6: Future Perspectives and Drug Development
The imidazo[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for drug discovery. Future research will likely focus on several key areas:
-
Lead Optimization: Fine-tuning the structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets.[20][22]
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets simultaneously, such as dual KSP and Aurora-A kinase inhibitors, which could offer synergistic anticancer effects and overcome resistance.[18]
-
Pharmacokinetic Profiling: A critical step in translating potent compounds into viable drugs is the early and thorough evaluation of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure they have favorable drug-like characteristics.[1][5]
Conclusion
Imidazo[1,2-a]pyrimidine derivatives possess a remarkable range of biological activities that position them as highly valuable scaffolds in modern medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, combined with their synthetic accessibility, ensures they will remain an area of intense research. The continued exploration of this chemical space, guided by mechanistic insights and robust preclinical evaluation, holds significant promise for the development of novel therapeutics to address a wide array of human diseases.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Strategic Discovery of Novel Imidazo[1,2-a]pyrimidine Scaffolds as Next-Generation Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, demonstrating therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth technical overview of the strategic discovery process for novel imidazo[1,2-a]pyrimidine derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) optimization. We will explore the causality behind experimental choices, present validated protocols, and elucidate the pathways to identifying potent and selective lead compounds.
The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Opportunity
The imidazo[1,2-a]pyrimidine framework is a versatile and synthetically accessible scaffold. Its rigid, bicyclic nature provides a well-defined three-dimensional structure for presentation of functional groups to biological targets. The inherent physicochemical properties of this scaffold often contribute to favorable drug-like characteristics.
A broad spectrum of pharmacological activities has been attributed to this class of compounds, including:
-
Anticancer: Inhibition of various kinases and signaling pathways.[4][5][6]
-
Antimicrobial & Antifungal: Efficacy against various pathogens.[2][4]
-
Anti-inflammatory: Modulation of inflammatory pathways, such as COX-2 inhibition.[7]
-
Antiviral: Activity against viruses like HIV and Hepatitis C.[8]
-
Antitubercular: Potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[9]
-
CNS Activity: Anxiolytic and anticonvulsant properties, as seen in drugs like Divaplon and Fasiplon.[2][5]
This wide-ranging activity underscores the scaffold's ability to be tailored for high-affinity interactions with diverse protein targets, making it a cornerstone for many drug discovery campaigns.
Strategic Synthesis: Building the Molecular Library
The foundation of any discovery program is the efficient and versatile synthesis of a diverse chemical library. For imidazo[1,2-a]pyrimidines, several robust synthetic strategies exist, allowing for systematic functionalization at key positions to explore chemical space.
Core Synthetic Methodologies
The most prevalent and versatile method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound, a variant of the classic Chichibabin reaction.[2] However, modern advancements have led to more efficient protocols:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, offering high atom economy and operational simplicity.[10][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the library synthesis cycle.[5]
-
Metal-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig couplings are employed for late-stage functionalization, allowing for the introduction of diverse aryl and alkyl groups at specific positions on a pre-formed core.[10]
The choice of synthetic route is a strategic one. For initial library generation, a robust, high-throughput method like microwave-assisted condensation is often preferred. For later-stage lead optimization, more precise but lower-throughput methods like cross-coupling are invaluable.
Experimental Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyrimidine Library
This protocol describes a general and efficient method for synthesizing a library of imidazo[1,2-a]pyrimidine derivatives, chosen for its speed and reliability.
Objective: To synthesize a diverse library by varying the 2-aminopyrimidine and α-bromoketone starting materials.
Materials:
-
Substituted 2-aminopyrimidines (0.5 mmol)
-
Substituted α-bromoketones (0.5 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
Preparation: In a 10 mL microwave synthesis vial, combine the selected 2-aminopyrimidine (0.5 mmol) and α-bromoketone (0.5 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial and seal it with a cap. The choice of a polar protic solvent like ethanol facilitates the nucleophilic attack and subsequent cyclization.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 15-30 minutes. The elevated temperature and pressure achieved under microwave conditions significantly accelerate the rate of the condensation and intramolecular cyclization steps.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion.
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting mixture is often a precipitate. Filter the solid product and wash it with cold ethanol to remove unreacted starting materials.
-
If the product is not a solid, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure imidazo[1,2-a]pyrimidine derivative.
-
-
Characterization: Confirm the structure of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS.[5]
This self-validating protocol ensures purity and structural confirmation, which are critical for reliable biological data.
Biological Evaluation: From High-Throughput Screening to Mechanism of Action
Once synthesized, the novel compounds undergo a rigorous cascade of biological assays to identify hits, confirm their activity, and elucidate their mechanism of action (MoA).
The Screening Funnel
The discovery process follows a logical workflow, starting broad and becoming progressively more focused.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. research.uees.edu.ec [research.uees.edu.ec]
- 11. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Role of the 2-tert-Butyl Group in the Biological Activity of Imidazo[1,2-a]pyrimidines: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This privileged scaffold is a key structural component in numerous compounds exhibiting a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3] The accessibility of its synthesis and the amenability of its structure to chemical modification make it an attractive framework for the development of novel therapeutic agents. This guide will delve into the structure-activity relationship (SAR) of the imidazo[1,2-a]pyrimidine scaffold, with a particular focus on the influence of a 2-tert-butyl substituent on its biological profile. While comprehensive SAR studies specifically on a series of 2-tert-butylimidazo[1,2-a]pyrimidine analogs are not extensively documented in publicly available literature, we can infer the strategic importance of this bulky alkyl group by examining the broader SAR of 2-substituted imidazo[1,2-a]pyrimidines and applying established principles of medicinal chemistry.
The Imidazo[1,2-a]pyrimidine Core: Structural Features and Synthetic Strategies
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized through the condensation of a 2-aminopyrimidine with an α-haloketone. This versatile reaction allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine ring system, facilitating the exploration of the chemical space and the optimization of biological activity.
Structure-Activity Relationship of 2-Substituted Imidazo[1,2-a]pyrimidines
The substituent at the 2-position of the imidazo[1,2-a]pyrimidine core plays a crucial role in determining the compound's biological activity and target selectivity. Variations at this position can significantly impact potency, physicochemical properties, and pharmacokinetic profiles.
Influence of Aryl and Heteroaryl Substituents
Aryl and heteroaryl groups at the 2-position are common in many biologically active imidazo[1,2-a]pyrimidines. These substituents can engage in various interactions with biological targets, including pi-stacking, hydrogen bonding, and hydrophobic interactions. The electronic nature and substitution pattern of the aryl ring can be fine-tuned to optimize these interactions. For instance, in a series of 2,3-diaryl-imidazo[1,2-a]pyrimidines, substitutions on the aryl rings were found to modulate anti-inflammatory and COX-2 inhibitory activity.[2]
The Strategic Importance of the 2-tert-Butyl Group
The introduction of a tert-butyl group at the 2-position imparts distinct physicochemical properties to the imidazo[1,2-a]pyrimidine scaffold.
-
Steric Bulk: The tert-butyl group is a bulky, non-planar substituent. This steric hindrance can play a significant role in conferring selectivity for a particular biological target. By occupying a specific hydrophobic pocket and potentially excluding binding to off-targets, the tert-butyl group can enhance the compound's specificity.
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake, which is often beneficial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic liability.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is generally resistant to metabolic oxidation, which can improve the metabolic stability and in vivo half-life of the compound.
While direct comparative data for a series of this compound analogs is limited, the presence of this group in commercially available screening compounds suggests its utility in exploring diverse biological targets.[4][5] For instance, this compound has been noted as a scaffold for potential VEGFR-2 inhibitors, highlighting its relevance in anticancer research.[4]
Biological Activities of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold has been associated with a broad range of biological activities, as summarized in the table below. The nature of the substituents at various positions dictates the specific activity profile.
| Biological Activity | Key Structural Features and Examples | References |
| Anticancer | 2,3-diaryl substitutions have shown cytotoxic activity against various cancer cell lines. The 2-tert-butyl analog is implicated as a potential VEGFR-2 inhibitor. | [3][4] |
| Antiviral | Modifications at the 2-, 3-, and 6-positions have yielded compounds with activity against a range of viruses. | [3] |
| Anti-inflammatory | 2,3-diaryl and other substituted imidazo[1,2-a]pyrimidines have demonstrated inhibition of inflammatory mediators like COX-2. | [2] |
| Antimicrobial | Various derivatives have shown activity against bacteria and fungi. | [1] |
| Antimycotic | Certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential as antifungal agents. | [1] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold, which can be adapted for the synthesis of this compound.
Materials:
-
2-Aminopyrimidine
-
α-Bromo-tert-butyl ketone (or other desired α-haloketone)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
Add a solution of the α-haloketone (e.g., α-bromo-tert-butyl ketone) (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a protein kinase such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ reagent.
-
Incubate for 40 minutes to allow for the conversion of ADP to ATP.
-
Add the kinase detection reagent and incubate for another 30 minutes to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new drug candidates. While the specific structure-activity relationship of this compound remains an area for more detailed investigation, the analysis of the broader class of 2-substituted analogs provides valuable insights. The tert-butyl group, with its unique steric and electronic properties, likely plays a crucial role in conferring target selectivity and improving metabolic stability. Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives with modifications at other positions of the heterocyclic core. Such studies will be instrumental in elucidating the precise SAR and unlocking the full therapeutic potential of this promising chemical scaffold.
References
Spectroscopic Analysis of 2-tert-butylimidazo[1,2-a]pyrimidine: A Technical Guide
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, recognized as a synthetic bioisostere of natural purines.[1] This fused heterocyclic system is a cornerstone in the development of novel therapeutic agents, with derivatives showing potential as anti-inflammatory, antifungal, and anticancer agents.[1][2][3] The 2-tert-butyl substituted analogue, 2-tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9), serves as a crucial chemical intermediate in the synthesis of more complex molecules.[2]
Accurate and unambiguous structural confirmation is paramount in drug discovery and development. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity, functional groups, and electronic properties. This guide offers an in-depth examination of the core spectroscopic techniques used to characterize this compound, providing field-proven insights into data interpretation and experimental design for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structural features of this compound dictate its spectroscopic output. The molecule consists of a planar, bicyclic aromatic system (the imidazo[1,2-a]pyrimidine core) and a bulky, aliphatic tert-butyl group. This combination of aromatic and aliphatic domains gives rise to distinct and predictable signals across various spectroscopic platforms.
-
Molecular Formula: C₁₀H₁₃N₃
-
Molecular Weight: 175.23 g/mol [2]
The key structural components to be identified are:
-
The fused imidazole and pyrimidine rings.
-
The four distinct aromatic protons on the heterocyclic core.
-
The single proton on the imidazole ring.
-
The nine equivalent protons of the tert-butyl group.
-
The unique carbon skeleton, including the quaternary carbon of the tert-butyl group.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum is anticipated to show signals in both the aromatic (downfield) and aliphatic (upfield) regions. The chemical shifts (δ) are influenced by the electron-withdrawing nitrogen atoms in the heterocyclic system, which deshield adjacent protons, shifting them downfield.
Expected ¹H NMR Data (in CDCl₃):
| Proton Assignment | Multiplicity | Expected δ (ppm) | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H-5 | Doublet of Doublets (dd) | ~8.5 - 8.7 | J ≈ 6.8, 1.5 Hz | Located on the pyrimidine ring, adjacent to a nitrogen atom and coupled to H-6 and H-7. |
| H-7 | Doublet of Doublets (dd) | ~8.1 - 8.3 | J ≈ 9.0, 1.5 Hz | Also on the pyrimidine ring, coupled to H-6 and H-5. |
| H-3 | Singlet (s) | ~7.6 - 7.8 | - | Proton on the imidazole ring, typically a sharp singlet.[4] |
| H-6 | Doublet of Doublets (dd) | ~6.8 - 7.0 | J ≈ 9.0, 6.8 Hz | Positioned between H-5 and H-7, showing coupling to both.[4] |
| t-Butyl (-C(CH₃)₃) | Singlet (s) | ~1.4 - 1.5 | - | Nine equivalent protons result in a strong, sharp singlet in the upfield aliphatic region.[4] |
Causality: The distinct chemical shifts and coupling patterns of the four aromatic protons (H-5, H-6, H-7, H-3) are diagnostic for the imidazo[1,2-a]pyrimidine core. The large integral value (9H) and singlet multiplicity of the upfield peak is irrefutable evidence of the tert-butyl group.
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton. The presence of the tert-butyl group will be confirmed by two signals: a quaternary carbon and a methyl carbon signal.
Expected ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected δ (ppm) | Rationale |
|---|---|---|
| C-2 | ~158 - 162 | Carbon bearing the tert-butyl group, significantly downfield due to attachment to two nitrogen atoms. |
| C-8a | ~148 - 150 | Bridgehead carbon of the pyrimidine ring. |
| C-5 | ~135 - 138 | Aromatic CH carbon in the pyrimidine ring. |
| C-7 | ~125 - 128 | Aromatic CH carbon in the pyrimidine ring. |
| C-3 | ~115 - 118 | Aromatic CH carbon in the imidazole ring.[4] |
| C-6 | ~108 - 112 | Aromatic CH carbon, often the most upfield of the ring carbons.[4] |
| Quaternary C (t-Bu) | ~32 - 34 | The quaternary carbon of the tert-butyl group.[4] |
| Methyl C (t-Bu) | ~30 - 31 | The three equivalent methyl carbons of the tert-butyl group.[4] |
Trustworthiness: The combination of four aromatic CH signals, two bridgehead/substituted aromatic carbons, and the two characteristic tert-butyl carbon signals provides a self-validating dataset consistent only with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its constituent parts.
Expected Mass Spectrometry Data:
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 175 | Corresponds to the molecular weight of C₁₀H₁₃N₃. |
| [M-15]⁺ | m/z 160 | Represents the loss of a methyl radical (•CH₃) from the tert-butyl group, a highly characteristic fragmentation for t-butylated compounds.[5] |
| [M-56]⁺ | m/z 119 | Corresponds to the loss of isobutylene (C₄H₈) via McLafferty-type rearrangement or loss of a tert-butyl radical. |
| Base Peak | m/z 160 or 175 | The most stable fragment or the molecular ion. For tert-butylated aromatics, the [M-15]⁺ peak is often very prominent. |
Authoritative Grounding: The fragmentation of heterocyclic systems typically involves the sequential loss of side chains followed by the decomposition of the ring structure.[6][7] The initial loss of a methyl group to form a stable tertiary carbocation is a classic and reliable fragmentation pathway for molecules containing a tert-butyl group.[5][8]
dot graph "ms_fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Expected primary fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic heterocyclic core. |
| 2970 - 2870 | C-H Stretch | Aliphatic C-H | Strong bands confirming the tert-butyl group.[9][10] |
| ~1640 | C=N Stretch | Imine/Aromatic N-C | Characteristic of the imidazo[1,2-a]pyrimidine ring system.[11] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands indicating the conjugated π-system of the fused rings.[12] |
| ~1365 | C-H Bend | t-Butyl | A characteristic sharp band for the symmetric deformation of the tert-butyl group.[9] |
Expertise: While many bands overlap in the fingerprint region (< 1500 cm⁻¹), the combination of sharp aromatic C-H stretches above 3000 cm⁻¹ and strong, distinct aliphatic C-H stretches below 3000 cm⁻¹ provides immediate evidence for the presence of both structural domains. The band at ~1365 cm⁻¹ is particularly diagnostic for the tert-butyl moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the imidazo[1,2-a]pyrimidine core.
Expected UV-Vis Absorption Data (in Ethanol or Acetonitrile):
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~230 - 250 nm | π → π* | High-energy transition within the aromatic system. |
| ~320 - 350 nm | π → π* | Lower-energy transition of the extended conjugated system. |
Causality: The fused aromatic rings create an extended conjugated system, which lowers the energy required for π → π* transitions compared to simpler aromatic systems. This results in absorption maxima in the UVA region (320-400 nm), a characteristic feature of such heterocyclic structures.[13][14][15] The exact position of λₘₐₓ can be sensitive to solvent polarity.[16]
Experimental Protocols
The following are standardized, self-validating protocols for the spectroscopic characterization of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3] Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (~1 mg/mL in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.[3]
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.[7]
-
Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure, such as the loss of methyl (-15 Da) or isobutylene (-56 Da).[17]
dot graph "workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General workflow for spectroscopic characterization.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 887360-66-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. 2-(tert-Butylamino)ethanol [webbook.nist.gov]
- 11. irjmets.com [irjmets.com]
- 12. researchgate.net [researchgate.net]
- 13. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of cyclobutane thymine dimer splitting by DNA photolyase directly monitored in the UV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-tert-Butylimidazo[1,2-a]pyrimidine (CAS Number 887360-66-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylimidazo[1,2-a]pyrimidine, identified by the CAS number 887360-66-9, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] The structural features of this compound, particularly the fused ring system and the bulky tert-butyl group, confer specific physicochemical properties that influence its biological activity and potential therapeutic applications. This guide provides a comprehensive overview of its known properties, potential mechanisms of action, synthesis, and sourcing for research and development purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 887360-66-9 | N/A |
| Molecular Formula | C₁₀H₁₃N₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Density | 1.09 g/cm³ | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not extensively documented. Imidazo[1,2-a]pyrimidines generally exhibit poor solubility in water, which can be a challenge for formulation.[3] | N/A |
Spectroscopic and Analytical Data
Diagram: Chemical Structure of this compound
References
The Synthetic Chemist's Guide to Imidazo[1,2-a]pyrimidines: A Review of Core Methodologies
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] This fused heterocyclic system, an isostere of purine, has demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticancer, and anti-inflammatory properties.[3][4] Consequently, the development of efficient and versatile synthetic routes to this privileged core remains a significant focus for researchers in drug discovery and organic synthesis. This guide provides an in-depth technical overview of the primary synthetic strategies for constructing the imidazo[1,2-a]pyrimidine ring system, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
The Classical Approach: The Tschitschibabin Condensation
The Tschitschibabin reaction, first reported in the early 20th century, represents the traditional and most fundamental method for the synthesis of imidazo[1,2-a]pyrimidines.[5] This reaction involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.
The causality behind this reaction lies in the nucleophilic character of the endocyclic nitrogen of the 2-aminopyrimidine, which attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine. The choice of a base, such as sodium bicarbonate, is crucial for facilitating the reaction under milder conditions and improving yields by neutralizing the hydrohalic acid byproduct.
Mechanism of the Tschitschibabin Reaction:
Caption: Mechanism of the Tschitschibabin Reaction.
Experimental Protocol: A Representative Tschitschibabin Synthesis
The following protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrimidine.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines.[6][7] This reaction involves the condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide.
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde towards nucleophilic attack by the 2-aminopyrimidine to form a Schiff base intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product. The choice of catalyst is critical for the reaction's success, with reagents like scandium triflate or p-toluenesulfonic acid often employed to drive the reaction forward.[8]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
Caption: Mechanism of the GBB Reaction.
Experimental Protocol: A Representative Groebke-Blackburn-Bienaymé Synthesis
The following is a general procedure and may be adapted for different substrates.[9]
-
Reaction Setup: In a reaction vessel, a mixture of the 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid catalyst (e.g., Gd(OTf)₃, 5.0 mol%) are dissolved in a solvent like methanol (1.5 mL).[9]
-
Addition of Isocyanide: The isocyanide (1.0 mmol) is then added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 150 °C) under microwave heating for a designated time (e.g., 30-180 minutes).[9] Reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the 3-aminoimidazo[1,2-a]pyrimidine.
Modern Catalytic Approaches
Recent advancements in catalysis have provided milder and more efficient routes to imidazo[1,2-a]pyrimidines. Copper-catalyzed reactions, in particular, have gained significant attention.
Copper-Catalyzed Synthesis
Copper catalysts, such as copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂), can facilitate the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and various coupling partners like ketones or nitroolefins.[10][11][12] These reactions often proceed via an initial condensation or Michael addition, followed by a copper-mediated oxidative cyclization. The use of an oxidant, such as air, is often required to regenerate the active copper catalyst.[12]
Catalytic Cycle for Copper-Catalyzed Synthesis:
Caption: Generalized Copper Catalytic Cycle.
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones
The following is a representative procedure and may require optimization.[10]
-
Reaction Setup: A mixture of the acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and a copper catalyst (e.g., CuI, 10 mol%) are combined in a suitable solvent like DMSO.
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 120 °C) under an air atmosphere for a designated time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity.[1][3] The synthesis of imidazo[1,2-a]pyrimidines has greatly benefited from this technology, with many of the classical and modern methods being adapted for microwave conditions.
The rationale behind the effectiveness of microwave heating lies in the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol exemplifies a one-pot, three-component synthesis under microwave irradiation.[13]
-
Reaction Setup: In a microwave reaction vessel, combine the pyrazole aldehyde (1.0 mmol), a substituted-phenyl/hetero-aryl)ethanone (1.0 mmol), and 2-aminobenzimidazole (1.0 mmol) in the presence of a base like KOH.
-
Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a set power and temperature for a short duration (typically in the range of minutes).
-
Work-up and Purification: After cooling, the reaction mixture is processed, often involving precipitation by adding water, followed by filtration and recrystallization to obtain the pure imidazo[1,2-a]pyrimidine derivative.
Comparative Analysis of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Tschitschibabin Reaction | Condensation of 2-aminopyrimidine and α-halocarbonyls. | Readily available starting materials, well-established. | Often requires harsh conditions, limited functional group tolerance. | Moderate to Good |
| GBB Reaction | Three-component reaction of 2-aminopyrimidine, aldehyde, and isocyanide. | High atom economy, rapid access to molecular diversity. | Isocyanides can be toxic and have strong odors. | Good to Excellent |
| Copper-Catalyzed Synthesis | Employs copper catalysts for C-N bond formation. | Milder reaction conditions, broader substrate scope. | Catalyst cost and removal can be a concern. | Good to Excellent |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment. | Often Excellent |
Conclusion
The synthesis of the imidazo[1,2-a]pyrimidine core has evolved significantly from the classical Tschitschibabin condensation to modern, highly efficient multicomponent and catalytic strategies. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For rapid access to a diverse range of analogs, the Groebke-Blackburn-Bienaymé reaction, particularly under microwave irradiation, offers a powerful approach. For syntheses requiring milder conditions and broader functional group tolerance, copper-catalyzed methods are increasingly becoming the strategy of choice. As the demand for novel imidazo[1,2-a]pyrimidine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-tert-butylimidazo[1,2-a]pyrimidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 2-tert-butylimidazo[1,2-a]pyrimidine. While direct empirical data for this particular compound is nascent, this document synthesizes structure-activity relationship (SAR) insights from the broader imidazo[1,2-a]pyrimidine class to postulate and prioritize high-probability molecular targets. We will delve into the mechanistic rationale for targeting key protein families, primarily focusing on protein kinases and critical nodes within inflammatory signaling pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target validation and characterization, empowering research teams to systematically investigate the therapeutic promise of this compound.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system that has consistently emerged as a versatile scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological macromolecules. Derivatives of this scaffold have been reported to exhibit a multitude of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and antifungal activities.[3][4][5] This broad bioactivity spectrum stems from the ability of imidazo[1,2-a]pyrimidine analogues to modulate the function of diverse protein targets, such as protein kinases, components of the Wnt/β-catenin and NF-κB signaling pathways, and topoisomerase IIα.[1][6][7]
The subject of this guide, this compound, introduces a bulky, hydrophobic tert-butyl group at the 2-position of the core scaffold. This substitution is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The tert-butyl group can enhance metabolic stability and membrane permeability, while also potentially mediating specific hydrophobic interactions within the binding pockets of target proteins.[8] This guide will explore the most probable therapeutic targets for this compound based on an inferential analysis of existing SAR data for the parent scaffold.
Postulated Therapeutic Target Class I: Protein Kinases
The human kinome represents one of the most critical classes of drug targets, particularly in oncology and immunology. The dysregulation of protein kinase activity is a hallmark of numerous diseases. The imidazo[1,2-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for several kinase families.[9]
Rationale for Kinase Inhibition
The general structure of many kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The imidazo[1,2-a]pyrimidine scaffold is well-suited for this role. Substituents on the core then project into adjacent hydrophobic pockets, contributing to potency and selectivity. The tert-butyl group at the C2 position of this compound is a classic example of a bulky, lipophilic moiety that can effectively occupy such hydrophobic pockets, potentially conferring high affinity for specific kinases.[10]
High-Priority Kinase Subfamilies
Based on the literature for related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, the following kinase subfamilies are proposed as high-priority targets for this compound:
-
PI3K/Akt/mTOR Pathway Kinases: Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[6] A bulky substituent at the C2 position could potentially enhance interactions within the hydrophobic regions of the ATP-binding pocket of PI3K isoforms.
-
Spleen Tyrosine Kinase (Syk) Family: Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which are crucial mediators of signaling in immune cells.[11] Inhibition of Syk is a validated strategy for the treatment of autoimmune and inflammatory disorders.
-
Cyclin-Dependent Kinases (CDKs): Various imidazo[1,2-a]pyridine-containing molecules have been reported as CDK inhibitors, suggesting a therapeutic potential in cancers characterized by aberrant cell cycle progression.[9]
-
IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta): IKKβ is a key kinase in the NF-κB signaling pathway. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, highlighting the potential of the broader imidazopyrimidine scaffold to target this inflammatory kinase.[12]
Experimental Workflow for Kinase Target Validation
A systematic approach is required to identify and validate the specific kinase targets of this compound.
Caption: Kinase Target Validation Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.
Principle: The binding of a ligand, such as this compound, to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis and Heating: Harvest the cells and resuspend them in a suitable lysis buffer. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Postulated Therapeutic Target Class II: Inflammatory Signaling Pathways
Chronic inflammation is a key driver of numerous human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The imidazo[1,2-a]pyrimidine scaffold has been shown to modulate key inflammatory signaling pathways.
Wnt/β-catenin Signaling Pathway
Rationale: The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and migration.[13] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[14] Several studies have identified imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway.[1][15] These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.
Hypothesized Mechanism: Imidazo[1,2-a]pyrimidines may act at various nodes within the Wnt pathway. While some have been shown to function independently of GSK-3β, their precise molecular targets within the pathway often remain to be fully elucidated.[1] Potential targets include protein-protein interactions involving β-catenin or components of the destruction complex.
Caption: The Wnt/β-catenin Signaling Pathway.
NF-κB Signaling Pathway
Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[16] Its persistent activation is linked to inflammatory diseases and cancer. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit NF-κB activity, in part by preventing the degradation of IκBα, the inhibitor of NF-κB.[7]
Hypothesized Mechanism: A plausible target within this pathway is the IKK complex, particularly IKKβ, which is responsible for phosphorylating IκBα and targeting it for degradation. As previously mentioned, related heterocyclic scaffolds have demonstrated IKKβ inhibitory activity.[12]
Experimental Protocol: NF-κB Reporter Assay
Principle: This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element. A constitutively expressed Renilla luciferase plasmid should be co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Plate the transfected cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Quantitative Data Summary (Illustrative)
While specific quantitative data for this compound is not yet publicly available, the following table provides illustrative examples of the potencies of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various targets, demonstrating the therapeutic potential of this scaffold.
| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3KCA | Biochemical | 2.8 nM | [6] |
| Imidazo[1,2-c]pyrimidine derivative | Syk | Biochemical | < 100 nM | [11] |
| Imidazo[1,2-a]pyrimidine derivative | Wnt/β-catenin signaling | Reporter Assay | ~5 µM | [1] |
| Imidazo[1,2-a]pyridine derivative | NF-κB inhibition | Reporter Assay | ~10 µM | [7] |
Conclusion and Future Directions
The this compound compound represents a promising starting point for a drug discovery campaign. Based on extensive evidence from the broader class of imidazo[1,2-a]pyrimidines, this derivative is strongly hypothesized to target protein kinases and key regulatory proteins within inflammatory signaling pathways such as Wnt/β-catenin and NF-κB. The bulky tert-butyl group at the C2 position is predicted to play a crucial role in mediating specific hydrophobic interactions within the target binding sites, potentially leading to high potency and selectivity.
The experimental workflows and detailed protocols provided in this guide offer a clear and systematic path forward for the comprehensive evaluation of this compound. A thorough investigation, beginning with broad screening and progressing to detailed mechanistic studies, will be essential to fully elucidate its therapeutic potential and identify the most promising disease indications for future development.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-tert-butylimidazo[1,2-a]pyrimidine: An Application Note and Experimental Protocol
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its structural resemblance to endogenous purines.[1] This core structure is present in numerous compounds exhibiting a wide array of pharmacological activities, including anxiolytic, anti-inflammatory, and anticancer properties.[2][3] The 2-tert-butyl substituted analogue, 2-tert-butylimidazo[1,2-a]pyrimidine, serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development. Its bulky tert-butyl group can impart unique steric and electronic properties, influencing the compound's pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on the well-established Tschitschibabin reaction, a robust and widely used method for the preparation of imidazo-fused heterocycles.[1] The synthesis involves the condensation of 2-aminopyrimidine with the α-haloketone, 1-bromo-3,3-dimethyl-2-butanone. We will delve into the rationale behind the chosen experimental conditions, providing a detailed, step-by-step procedure for both the synthesis of the α-haloketone precursor and the final cyclization reaction.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through a classic Tschitschibabin condensation reaction. The mechanism involves two key steps:
-
N-alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the α-carbon of 1-bromo-3,3-dimethyl-2-butanone, leading to the displacement of the bromide ion. This step forms an N-alkylated intermediate.
-
Intramolecular cyclization and dehydration: The endocyclic nitrogen of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
The choice of ethanol as the solvent provides good solubility for the reactants and is relatively benign. The addition of a mild base such as sodium bicarbonate can be employed to neutralize the hydrobromic acid formed during the reaction, which can otherwise protonate the starting materials and hinder the reaction. However, in many instances, the reaction proceeds efficiently without an external base, as the 2-aminopyrimidine can act as a proton scavenger. The reaction is typically carried out at reflux to ensure a sufficient reaction rate.
Caption: Tschitschibabin reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the starting material, 1-bromo-3,3-dimethyl-2-butanone, and the subsequent synthesis of the final product, this compound.
Part 1: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone
This procedure is adapted from established methods for the α-bromination of ketones.
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,3-Dimethyl-2-butanone (Pinacolone) | Reagent grade, ≥98% |
| Bromine | Reagent grade, ≥99.5% |
| Methanol | Anhydrous |
| Sodium Bicarbonate | Saturated aqueous solution |
| Diethyl Ether | Anhydrous |
| Magnesium Sulfate | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For vacuum distillation |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add bromine (1.0 eq) to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the red-brown color of bromine has dissipated.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow liquid.
Part 2: Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Details |
| 2-Aminopyrimidine | Reagent grade, ≥98% |
| 1-Bromo-3,3-dimethyl-2-butanone | From Part 1 or commercial source |
| Ethanol | 200 proof |
| Sodium Bicarbonate (optional) | Reagent grade |
| Ethyl Acetate | Reagent grade |
| Hexane | Reagent grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography setup | Silica gel |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (1.0 eq) and ethanol. Stir until the solid is fully dissolved.
-
Add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 2-tert-butylimidazo[1,2-a]pyrimidine
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is recognized in medicinal chemistry as a privileged scaffold. Its unique structural and electronic properties have made it a cornerstone for the development of a wide array of biologically active molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] A significant portion of research has focused on their role as modulators of critical cellular signaling pathways, particularly as inhibitors of protein kinases, which are pivotal in cancer progression.[1][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 2-tert-butylimidazo[1,2-a]pyrimidine . While the broader class of imidazo[1,2-a]pyrimidines is well-studied, this specific analog represents a frontier for investigation. The protocols herein are designed to provide a robust framework for elucidating its potential biological activity, from initial cytotoxicity screening to mechanistic insights. The experimental choices are explained to empower the researcher not just to follow steps, but to understand and adapt the methodologies for this novel compound.
Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Effects
The logical first step in characterizing any novel compound with therapeutic potential is to assess its effect on cell viability and proliferation. This foundational screen determines the concentration range at which the compound elicits a biological response and identifies cell lines that are particularly sensitive.
Causality Behind the Assay Choice
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing metabolic activity, which serves as a reliable proxy for cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[7] This provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Protocol 1.1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range would be 0.1, 1, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and may need optimization.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Presentation and Analysis:
Cell viability is calculated as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| MCF-7 | This compound | 35.1 |
| A549 | This compound | 42.5 |
| HCT116 | This compound | 29.8 |
| Table 1: Representative data table for IC₅₀ values derived from MTT assays. |
Section 2: Target Deconvolution: Screening for Kinase Inhibition
Given that the imidazo[1,2-a]pyridine and -pyrimidine scaffolds are known to interact with various protein kinases, a logical next step is to investigate whether this compound functions as a kinase inhibitor.[1][5]
Causality Behind the Assay Choice
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity in a high-throughput format.[10][11] It is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. The principle involves a kinase phosphorylating a biotinylated substrate. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are then added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal that is measured after a time delay to reduce background fluorescence.[10][12]
Caption: Principle of the HTRF kinase inhibition assay.
Protocol 2.1: HTRF Kinase Assay
Objective: To determine the IC₅₀ of this compound against a selected panel of protein kinases.
Materials:
-
Recombinant purified kinases (e.g., EGFR, AKT1, CDK2)
-
Biotinylated kinase-specific substrates
-
ATP solution
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (Europium-labeled anti-phospho antibody, Streptavidin-XL665)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense 0.5 µL of serially diluted this compound in 50% DMSO into the 384-well plate.[10]
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in HTRF Enzymatic Buffer to each well.[10]
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[10]
-
Reaction Initiation: Add 2 µL of the biotinylated substrate followed by 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific enzyme to ensure competitive inhibition can be detected.[2]
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to remain within the linear range of the reaction.
-
Reaction Termination & Detection: Add 10 µL of the HTRF detection reagents (pre-mixed in HTRF Detection Buffer containing EDTA to stop the reaction) to each well.[10]
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (Europium reference) and 665 nm (FRET signal).[10]
Data Presentation and Analysis:
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is calculated.[10] Percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls. IC₅₀ values are calculated using non-linear regression.
| Kinase Target | Compound | IC₅₀ (µM) |
| EGFR | This compound | 5.2 |
| AKT1 | This compound | > 100 |
| CDK2/CycA | This compound | 12.7 |
| Table 2: Hypothetical kinase panel screening results. |
Section 3: Unveiling the Mechanism of Action
Identifying a direct target like a kinase is a significant step. The subsequent challenge is to confirm that this target engagement translates into a functional cellular outcome. This involves examining the downstream signaling pathway modulated by the target kinase.
Causality Behind the Assay Choice
Western blotting is a powerful and widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[13][14] By using antibodies specific to both the total and phosphorylated forms of a protein, one can quantify the change in protein activation status in response to a compound.[15] This provides direct evidence of the compound's impact on a specific signaling cascade within the cell.
Caption: A hypothetical signaling pathway for investigation.
Protocol 3.1: Western Blot Analysis
Objective: To determine if this compound inhibits the phosphorylation of a downstream target (e.g., Akt) of a putative kinase (e.g., EGFR).
Materials:
-
Cell line responsive to growth factor (e.g., A549 with EGF stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling.[13]
-
Compound Pre-treatment: Treat cells with this compound (e.g., at 1x and 5x its IC₅₀) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to activate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[13][14] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[6]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like Actin.
Alternative Mechanistic Assays
The imidazo[1,2-a]pyrimidine scaffold is versatile. If kinase inhibition is not observed, or to explore parallel mechanisms, consider these assays:
-
Wnt/β-catenin Reporter Assay: This pathway is crucial in development and cancer.[16] A luciferase reporter gene under the control of TCF/LEF response elements can be used. A decrease in luciferase activity in compound-treated cells (e.g., HCT116) indicates inhibition of the pathway.
-
In Vitro Tubulin Polymerization Assay: Some heterocyclic compounds interfere with microtubule dynamics, a validated anti-cancer strategy. This assay measures the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (absorbance at 340 nm) over time.[3][17] An inhibitor would reduce the rate and extent of polymerization.
Section 4: Integrated Experimental Workflow
The characterization of a novel compound is a systematic process. The assays described above form a logical pipeline, moving from broad phenotypic effects to specific molecular targets and cellular mechanisms.
Caption: Integrated workflow for in vitro compound characterization.
Concluding Remarks
This guide outlines a strategic and technically grounded approach to the initial in vitro assessment of this compound. By progressing from broad cytotoxicity screening to specific target-based assays and finally to cell-based mechanistic studies, researchers can efficiently build a comprehensive biological profile of this novel compound. The provided protocols are robust and based on established methodologies, but it is imperative to remember that optimization—of cell densities, incubation times, and reagent concentrations—is a critical component of rigorous scientific inquiry. The imidazo[1,2-a]pyrimidine scaffold holds immense therapeutic promise, and a systematic evaluation is the key to unlocking the potential of its individual derivatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of 2-tert-butylimidazo[1,2-a]pyrimidine in Drug Discovery: A Technical Guide for Researchers
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the application of 2-tert-butylimidazo[1,2-a]pyrimidine and its derivatives in drug discovery, with a particular focus on their roles as kinase inhibitors in oncology. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and visualize the key signaling pathways impacted by this versatile scaffold.
The Significance of the Imidazo[1,2-a]pyrimidine Core
Nitrogen-containing fused heterocyclic compounds, such as imidazo[1,2-a]pyrimidines, are prevalent in a multitude of natural products and clinically approved drugs.[1] This scaffold's planarity, combined with its hydrogen bond donor and acceptor capabilities, allows for effective interactions with various biological targets. The tert-butyl group at the 2-position of the pyrimidine ring can provide steric bulk, influencing selectivity and metabolic stability, making this compound a valuable starting point for library synthesis and lead optimization.
Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and anxiolytic properties.[2][3] A particularly promising area of application is in the development of kinase inhibitors, which play a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation.
Targeting Key Oncogenic Pathways: PI3K and c-KIT
The dysregulation of kinase signaling pathways is a hallmark of many cancers. Imidazo[1,2-a]pyrimidine derivatives have emerged as potent inhibitors of several key kinases, including Phosphoinositide 3-kinase (PI3K) and c-KIT, making them attractive candidates for targeted cancer therapy.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[4][5] Its aberrant activation is a frequent event in a wide range of human cancers.[6] Imidazo[1,2-a]pyrimidine and its bioisosteric relative, imidazo[1,2-a]pyridine, have been successfully developed as inhibitors of PI3K.[7][8] By competitively binding to the ATP-binding pocket of PI3K, these compounds can effectively block the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
PI3K/Akt Signaling Pathway and Point of Inhibition:
Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
Targeting the c-KIT Receptor Tyrosine Kinase
The c-KIT receptor tyrosine kinase, encoded by the proto-oncogene c-kit, is another critical target in cancer therapy.[1] Gain-of-function mutations in c-KIT are drivers of several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[9] Imidazo[1,2-a]pyridine-pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of c-KIT, offering a promising therapeutic strategy for these cancers.[10][11] These inhibitors function by blocking the ATP-binding site of the c-KIT kinase domain, thereby preventing its autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways.
c-KIT Signaling Pathway and Point of Inhibition:
Caption: c-KIT signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and its subsequent biological evaluation.
Synthesis Protocol: Microwave-Assisted Synthesis of 2-tert-butyl-7-methylimidazo[1,2-a]pyrimidine
Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity.[12]
Materials:
-
2-Amino-4-methylpyrimidine
-
1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-amino-4-methylpyrimidine (1 mmol), 1-bromo-3,3-dimethyl-2-butanone (1.1 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-tert-butyl-7-methylimidazo[1,2-a]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: This one-pot condensation reaction between a 2-aminopyrimidine and an α-haloketone is a classic and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine core.[12] The use of microwave irradiation significantly accelerates the reaction rate.
Experimental Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of 2-tert-butyl-7-methylimidazo[1,2-a]pyrimidine.
Biological Evaluation Protocols
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (substrate)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (e.g., 2-tert-butyl-7-methylimidazo[1,2-a]pyrimidine derivative)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and substrate (PIP2) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Rationale: This assay quantifies the enzymatic activity of PI3Kα by measuring the production of ADP, a product of the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the enzyme.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., a PIK3CA-mutant breast cancer cell line like T47D)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the compound's antiproliferative effect.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels indicates the anti-inflammatory potential of the test compound.[13]
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: This assay provides a quantitative measure of a compound's antimicrobial activity by identifying the minimum concentration required to inhibit microbial growth.
Data Presentation
Table 1: Representative Biological Activity Data for Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Compound A | PI3Kα | 150 | T47D (Breast) | 0.5 | [15] |
| Compound B | c-KIT (V654A) | <10 | GIST 430/654 | <0.1 | [10] |
| Compound C | Akt1 | 640 | - | - | [16] |
| Compound D | DYRK1A | 2600 | - | - | [17] |
| Compound E | CLK1 | 700 | - | - | [17] |
Note: The data presented are representative examples from the literature for imidazo[1,2-a]pyridine/pyrimidine scaffolds and are not specific to this compound itself.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising class of compounds for drug discovery. Their synthetic tractability and ability to potently and selectively inhibit key biological targets, particularly protein kinases involved in cancer, underscore their therapeutic potential. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the rich chemical space of imidazo[1,2-a]pyrimidines and to develop novel and effective therapeutic agents for a range of diseases. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Imidazo[1,2-a]pyrimidine Derivatives
Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Advent of Microwave Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to the discovery of potent therapeutic agents with anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2][3] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for researchers in drug discovery and development.
Traditionally, the synthesis of imidazo[1,2-a]pyrimidines has been accomplished through conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic acceleration of reaction rates, improved yields, and enhanced product purity.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives, detailing the underlying principles, reaction mechanisms, experimental protocols, and safety considerations.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection. In MAOS, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[6]
-
Dipolar Polarization: Polar molecules, when subjected to an oscillating electromagnetic field, attempt to align themselves with the field. This rapid reorientation of molecules leads to friction and, consequently, a rapid increase in temperature.
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide, generating heat.
This direct and efficient energy transfer to the reaction mixture results in rapid heating, often reaching temperatures far above the solvent's boiling point in sealed vessels. This "superheating" effect is a key contributor to the remarkable rate enhancements observed in microwave-assisted reactions.
Reaction Mechanisms: Pathways to the Imidazo[1,2-a]pyrimidine Core
The microwave-assisted synthesis of imidazo[1,2-a]pyrimidines can be achieved through several reaction pathways. The most common and versatile approach is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variation of the classic Chichibabin reaction.[8][9]
The Chichibabin-Type Condensation
This reaction proceeds through a three-step mechanism:
-
Nucleophilic Attack: The exocyclic amino group of the 2-aminopyrimidine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the intermediate.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Multicomponent Reactions (MCRs)
Microwave irradiation is particularly effective in promoting multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product.[10][11] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyrimidines.[12] This reaction typically involves a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. The microwave conditions significantly accelerate this convergent synthesis, allowing for the rapid generation of diverse libraries of imidazo[1,2-a]pyrimidine derivatives.[12][13]
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis over conventional heating are striking, as illustrated in the following table which summarizes a comparative study on the synthesis of pyrimidine derivatives.[14]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires large volumes of high-boiling point solvents | Can be performed with minimal solvent or even solvent-free |
| Product Yield | Variable, often moderate | Generally higher |
| Product Purity | By-product formation is common | Cleaner reaction profiles with fewer by-products |
| Reproducibility | Can be operator-dependent | High reproducibility due to precise temperature and pressure control |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Two-Component Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is adapted from catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines/pyrimidines.[15]
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Isopropanol (IPA)
-
Water
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyrimidine (1 mmol), 2-bromoacetophenone (1 mmol), and a mixture of H₂O-IPA (e.g., 1:1, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Synthesis
This protocol is a general representation of a microwave-assisted GBB reaction for the synthesis of substituted imidazo[1,2-a]pyrimidines.[12]
Materials:
-
2-Aminopyrimidine
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
A suitable catalyst (e.g., Sc(OTf)₃, if required)
-
A suitable solvent (e.g., methanol or solvent-free)
-
Microwave reactor vials with stir bars
-
Dedicated laboratory microwave reactor
Procedure:
-
To a microwave reactor vial containing a stir bar, add 2-aminopyrimidine (1 mmol), the aldehyde (1 mmol), the isocyanide (1.1 mmol), and the catalyst (if used, e.g., 10 mol%).
-
If a solvent is used, add a minimal amount (e.g., 2 mL of methanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent and purify the residue by column chromatography.
Optimization and Troubleshooting
-
Solvent Choice: Polar solvents with high dielectric constants are generally more efficient at absorbing microwave energy. However, solvent-free conditions should also be explored as they align with green chemistry principles.[6]
-
Temperature and Time: These are critical parameters that need to be optimized for each reaction. A preliminary time-course study at a fixed temperature can help determine the optimal reaction time.
-
Catalyst Screening: For reactions that require a catalyst, screening different catalysts and catalyst loadings can significantly impact the yield and reaction time.
-
Pressure Monitoring: In sealed-vessel reactions, the pressure can increase significantly. Modern microwave reactors have built-in pressure sensors for safety. It is crucial to operate within the pressure limits of the reaction vessel.[7]
-
Stirring: Efficient stirring is essential to ensure uniform heating and prevent localized superheating.[7]
Safety First: A Crucial Note on Laboratory Microwave Use
The use of microwave reactors in a laboratory setting requires strict adherence to safety protocols.
-
Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[7][16] Laboratory-grade microwave reactors are designed with safety features such as pressure and temperature sensors, and robust containment to withstand potential over-pressurization.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[17]
-
Vessel Integrity: Inspect microwave vials for any cracks or defects before use. Do not exceed the recommended fill volume of the vessel (typically no more than 2/3 full).[18]
-
Flammable Solvents: Exercise extreme caution when using flammable solvents. Ensure the laboratory is well-ventilated.[19]
-
Sealed Vessels: When heating liquids in a sealed vessel, be aware of the potential for rapid pressure buildup. Always loosen caps before heating if the vessel is not designed for high-pressure reactions.[16]
Conclusion: A Bright Future for Imidazo[1,2-a]pyrimidine Synthesis
Microwave-assisted synthesis has revolutionized the preparation of imidazo[1,2-a]pyrimidine derivatives, offering a rapid, efficient, and environmentally benign alternative to conventional methods. By understanding the principles of microwave heating, the underlying reaction mechanisms, and adhering to strict safety protocols, researchers can leverage this powerful technology to accelerate the discovery and development of novel therapeutic agents and functional materials based on this important heterocyclic scaffold.
References
- 1. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 11. Microwave Multicomponent Synthesis [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 18. Microwave Safety [k-state.edu]
- 19. bangor.ac.uk [bangor.ac.uk]
Application Notes and Protocols for 2-tert-butylimidazo[1,2-a]pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2] This document provides a comprehensive guide for the investigation of 2-substituted imidazo[1,2-a]pyrimidine derivatives, using 2-tert-butylimidazo[1,2-a]pyrimidine as a representative example, for their potential as kinase inhibitors. While extensive public data on this specific analog is limited, this guide offers detailed protocols and the scientific rationale for its synthesis, characterization, and evaluation as a kinase inhibitor, empowering researchers to explore the therapeutic potential of this chemical series.
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system that has garnered significant attention due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase ATP-binding pocket.[1] This interaction is a critical anchor for many potent and selective kinase inhibitors.
The 2-position of the imidazo[1,2-a]pyrimidine scaffold is a key vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The tert-butyl group, with its steric bulk and lipophilicity, can significantly influence the binding affinity and selectivity profile of the parent scaffold. This document will guide the researcher through the essential steps to synthesize and evaluate the potential of this compound as a kinase inhibitor.
Synthesis and Characterization
The synthesis of 2-substituted imidazo[1,2-a]pyrimidines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4]
General Synthesis Scheme
The synthesis of this compound can be accomplished by the reaction of 2-aminopyrimidine with 1-bromo-3,3-dimethyl-2-butanone.
Caption: General synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: Add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a panel of purified kinases in vitro. This allows for the determination of the compound's potency (typically as an IC50 value) and its selectivity profile.
Rationale for Kinase Panel Selection
Given the broad potential of the imidazo[1,2-a]pyrimidine scaffold, an initial screening against a diverse panel of kinases is recommended. This panel should include representatives from different kinase families (e.g., tyrosine kinases, serine/threonine kinases). Based on the activity of structurally related compounds, a focused panel might include kinases implicated in oncology and inflammatory diseases.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol describes a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
| Kinase Target | Predicted IC50 (nM) of this compound | Kinase Family |
| Kinase A | To be determined | e.g., Tyrosine Kinase |
| Kinase B | To be determined | e.g., Serine/Threonine Kinase |
| Kinase C | To be determined | e.g., Lipid Kinase |
Cellular Assays for Target Engagement and Functional Effects
Demonstrating that a compound can inhibit its target kinase within a cellular context and elicit a functional response is a critical next step in its evaluation.
Workflow for Cellular Characterization
Caption: Workflow for cellular characterization of a kinase inhibitor.
Protocol: Western Blot for Target Phosphorylation
This protocol is used to determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.
Materials:
-
Cancer cell line with a constitutively active target kinase or one that can be stimulated.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phosphorylated forms of the target substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal protein loading.
Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Kinome Selectivity Profiling
To understand the broader selectivity of this compound and to identify potential off-target effects, a comprehensive kinome scan is highly recommended. This involves screening the compound against a large panel of kinases (often >400) at a fixed concentration (e.g., 1 µM).
Importance of Selectivity
A selective kinase inhibitor is often desirable to minimize off-target toxicities. However, in some cases, polypharmacology (inhibiting multiple targets) can be beneficial for efficacy. A kinome scan provides a global view of the compound's interaction with the human kinome.
Data Interpretation
The results of a kinome scan are typically represented as a dendrogram where the degree of inhibition is indicated by the size or color of a circle. This visual representation allows for a rapid assessment of the compound's selectivity.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a versatile starting point for the development of novel kinase inhibitors. By following the protocols outlined in this guide, researchers can systematically synthesize, characterize, and evaluate the potential of derivatives such as this compound. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the therapeutic potential of promising lead compounds.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one Core
Preamble: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-bridged heterocyclic system of significant interest to the medicinal and materials chemistry communities.[1][2] Structurally analogous to purines, these compounds are privileged frameworks in drug discovery, forming the core of molecules with demonstrated anticancer, antileishmanial, anti-inflammatory, and antibacterial activities.[3][4][5] The 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core, in particular, offers a synthetically flexible platform. Its unique electronic properties, stemming from the p-excessive imidazole and p-deficient pyrimidine rings, allow for selective functionalization, enabling the systematic modulation of its physicochemical and pharmacological profiles.[3]
This guide provides a detailed exploration of the synthesis and subsequent functionalization of this valuable core. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform each step, empowering researchers to not only replicate but also adapt these protocols for novel molecular design.
Part 1: Synthesis of the Core Scaffold
The foundational step in any functionalization campaign is the efficient and robust synthesis of the core structure. The classical approach involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[1] Recent advancements, particularly the use of microwave-assisted synthesis, have significantly improved the efficiency, reaction times, and yields of this transformation.[3][6][7]
Workflow for Core Scaffold Synthesis
The following diagram outlines the typical workflow for constructing the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core.
Caption: Microwave-assisted synthesis workflow.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones
This protocol describes an efficient synthesis using microwave heating, which dramatically reduces reaction times compared to conventional refluxing in solvents like DMF or ethanol.[3][5]
Rationale: Microwave irradiation provides rapid, uniform heating, accelerating the rate of the condensation reaction. This method often leads to cleaner reactions and higher yields by minimizing the formation of side products that can occur during prolonged heating.[1] The procedure yields high-purity solids directly upon simple filtration, often negating the need for chromatographic purification.[3][5]
Materials:
-
α-Bromoacetophenone derivative (1.0 mmol, 1.0 equiv)
-
6-Methylisocytosine (1.0 mmol, 1.0 equiv)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Deionized water
-
Cold ethanol
Procedure:
-
To a 10 mL microwave vial, add the appropriate α-bromoacetophenone derivative (1.0 mmol) and 6-methylisocytosine (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add deionized water (3 mL) to the reaction mixture and stir or sonicate to break up the solid.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 2 mL).
-
Dry the purified product under high vacuum at 60 °C for one hour.
Expected Outcome: The reaction typically yields 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones as white to yellow solids with high purity and in high yields.[3][5] The electronic nature of the substituent on the phenyl ring of the α-bromoacetophenone has been shown to have little effect on the reaction's efficacy.[5]
| Entry | Aryl Substituent (on Acetophenone) | Yield (%) | Reference |
| 1 | Phenyl | 84 | [3] |
| 2 | 4-Chlorophenyl | 93 | [3] |
| 3 | 4-Bromophenyl | 95 | [3] |
| 4 | 4-Nitrophenyl | 96 | [3] |
| 5 | 4-Methoxyphenyl | 82 | [3] |
Part 2: Key Functionalization Strategies
With the core scaffold in hand, several positions are available for functionalization to build molecular complexity and tune properties. The primary sites for modification are the N8-position of the pyrimidinone ring and the C3-position of the imidazole ring.
Strategy A: N8-Alkylation
A significant challenge with the parent 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core is its low solubility in common organic solvents, which can hinder subsequent reactivity.[3] N-alkylation at the N8 position is a highly effective strategy to overcome this limitation and introduce a key point of diversity.
Rationale: The N8 nitrogen is the most nucleophilic nitrogen in the pyrimidinone ring. Deprotonation with a suitable base generates an anion that readily undergoes SN2 reaction with alkyl halides. This modification disrupts the crystal lattice packing and hydrogen bonding, significantly improving solubility.
Protocol 2: Microwave-Assisted N8-Alkylation
Materials:
-
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one (1.0 equiv)
-
Alkyl bromide (e.g., n-propyl bromide, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Microwave vial with stir bar
Procedure:
-
In a microwave vial, combine the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one, alkyl bromide (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add acetonitrile as the solvent.
-
Seal the vial and irradiate in the microwave reactor (e.g., 15 minutes, temperature optimized as needed).
-
Upon completion, cool the reaction and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Expected Outcome: This protocol provides the N8-alkylated products in high yields. The resulting compounds exhibit significantly improved solubility in organic solvents, making them amenable to further functionalization.[3]
Strategy B: Electrophilic Bromination
Introducing a halogen atom provides a versatile chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Bromination is a common and effective method for this purpose.
Rationale: The imidazo[1,2-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position of the imidazole moiety is typically the most reactive site.
Protocol 3: Regioselective Bromination
Materials:
-
N8-alkyl-2-arylimidazo[1,2-a]pyrimidin-5(8H)-one (1.0 equiv)
-
N-Bromosuccinimide (NBS, ~2.2 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the N8-alkylated starting material in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is often rapid.
-
Stir the reaction for a specified time (e.g., 30 minutes) until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Upon completion, the solvent can be removed, and the product purified, typically by chromatography, to yield the brominated product.
Expected Outcome: This reaction typically results in dibromination at the C3 and C6 positions.[3] The regioselectivity is confirmed by NMR and X-ray diffraction analysis.[3][6]
Strategy C: C-H Functionalization (Expert Outlook)
Direct C-H functionalization is a state-of-the-art strategy that avoids the need for pre-functionalized starting materials (like halides), offering a more atom-economical and efficient route to novel analogues.[8] While protocols specifically for the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core are still emerging, extensive precedent from the closely related imidazo[1,2-a]pyridine scaffold provides a clear roadmap.[9][10][11]
Potential C-H Functionalization Sites:
Caption: Key sites for C-H functionalization.
-
C3 Position (Imidazole Ring): This position is electron-rich and analogous to the most reactive site in imidazo[1,2-a]pyridines.[9][10] It is an excellent candidate for:
-
Arylation: Using visible-light photocatalysis with diazonium salts.[12]
-
Aminoalkylation & Amination: Via oxidative cross-dehydrogenative coupling or photo-induced protocols.[9]
-
Fluoroalkylation: Introduction of groups like -CF₃ or -C₂F₅ can significantly alter metabolic stability and binding properties.[9]
-
-
Ortho-Position of the 2-Aryl Ring: The N1 nitrogen of the imidazole ring is a powerful directing group for transition-metal-catalyzed C-H activation.[8][11] This allows for highly regioselective functionalization at the ortho-position of the 2-aryl substituent.
Part 3: Self-Validating Systems & Trustworthiness
Every protocol described is designed as a self-validating system. The success of each step is readily confirmed by standard analytical techniques before proceeding to the next.
-
Core Synthesis: The formation of the product is confirmed by its characteristic low solubility and high melting point, followed by definitive structural confirmation via NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]
-
N-Alkylation: A successful reaction is immediately apparent by the dramatic increase in solubility. NMR will show the appearance of signals corresponding to the new alkyl group and the disappearance of the N-H proton.
-
Bromination: HRMS will show a mass increase corresponding to the addition of two bromine atoms. ¹H NMR will show the disappearance of signals for the protons at the C3 and C6 positions.
By employing this step-wise validation, researchers can ensure the integrity of their synthetic route, saving time and resources. All protocols are derived from peer-reviewed, authoritative literature, ensuring their reliability and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a]pyrimidin-5(8 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: In Vivo Efficacy Evaluation of 2-tert-butylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo evaluation of 2-tert-butylimidazo[1,2-a]pyrimidine, a representative molecule from a chemical scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Recognizing the potent anti-inflammatory potential of this class, this guide will focus on a robust preclinical workflow to assess efficacy in a murine model of acute systemic inflammation.[3] We will proceed under the hypothesis that the compound acts as an inhibitor of a key pro-inflammatory signaling pathway. This guide details the rationale for model selection, experimental design, detailed protocols for compound formulation and administration, and methodologies for pharmacokinetic/pharmacodynamic (PK/PD) analysis and endpoint assessment.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[2][4] Its bioisosteric relationship to natural purines allows it to interact with a wide range of biological targets.[4] Extensive research has demonstrated the potential of this scaffold in developing agents for oncology (e.g., as Wnt/β-catenin signaling inhibitors), infectious diseases, and inflammatory disorders.[1][3][5][6][7]
For the purpose of this guide, we will hypothesize that This compound functions as a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling cascade, a critical pathway in the innate immune response that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. Dysregulation of this pathway is central to numerous inflammatory diseases.
This guide will therefore outline the necessary steps to test this hypothesis in vivo, using a well-established lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[8][9] This model provides a rapid, reproducible, and clinically relevant system for evaluating the acute anti-inflammatory potential of novel therapeutic agents.[8]
Hypothesized Mechanism of Action
The diagram below illustrates the hypothesized TLR4 signaling pathway and the putative point of intervention for our test compound.
Pre-Vivo Essentials: Formulation and Pharmacokinetics
A successful in vivo study begins with thorough preparation. It is critical to understand the compound's physicochemical properties to ensure adequate and consistent exposure in the animal model.
Formulation of a Poorly Soluble Compound
Like many heterocyclic compounds, this compound is expected to have low aqueous solubility.[10] Oral administration, the preferred route for many chronic therapies, requires a formulation that enhances solubility and absorption.[11][12]
Causality: An inadequate formulation can lead to poor bioavailability and high variability, rendering efficacy data uninterpretable. The goal is to create a homogenous and stable suspension or solution that can be accurately dosed.[13]
Recommended Vehicle: A common and effective vehicle for preclinical oral gavage studies is an aqueous suspension using a suspending agent.[14]
-
Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
CMC: Acts as a viscosity-enhancing and suspending agent to prevent the compound from settling.
-
Tween 80: A non-ionic surfactant that improves the wettability of the drug particles, aiding in their dispersion.[11]
-
Protocol 1: Formulation Preparation
-
Prepare the vehicle by slowly adding 0.5g of low-viscosity CMC to 100mL of sterile water while stirring vigorously.
-
Add 100µL of Tween 80 to the CMC solution and continue stirring until fully dissolved and homogenous.
-
Accurately weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle to the powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Continuously stir the final suspension using a magnetic stirrer during the dosing procedure to ensure homogeneity.
Pilot Pharmacokinetic (PK) Study
Before launching a full-scale efficacy study, a pilot PK study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[15][16] This data informs dose selection and the timing of sample collection for the main study.[17][18]
Causality: Without PK data, you risk choosing doses that are too low (no effect) or too high (potential toxicity), or you might miss the therapeutic window for observing a pharmacodynamic effect. The goal is to establish a clear relationship between the administered dose and the resulting drug concentration in the plasma over time.[17]
Experimental Design:
-
Animals: Male C57BL/6 mice (n=3 per time point).
-
Dose: A single oral dose (e.g., 10 mg/kg) of the formulated compound.
-
Time Points: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[16]
Data Presentation: Example Pilot PK Data
| Parameter | Unit | Value (Mean ± SD) |
| Dose (Oral) | mg/kg | 10 |
| Cmax (Peak Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Peak) | hours | 1.0 ± 0.25 |
| AUC(0-24) (Exposure) | ng*h/mL | 4200 ± 550 |
| T½ (Half-life) | hours | 3.5 ± 0.7 |
This table represents hypothetical data for illustrative purposes.
In Vivo Efficacy Evaluation: LPS-Induced Systemic Inflammation
This model is a gold standard for assessing acute anti-inflammatory activity.[8][19] Administration of LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response via TLR4, leading to a rapid and measurable surge in circulating pro-inflammatory cytokines like TNF-α and IL-6.[8]
Causality: The model's technical simplicity, high reproducibility, and rapid onset of a measurable inflammatory response make it ideal for screening and initial efficacy testing.[8] A reduction in LPS-induced cytokine levels by the test compound provides strong evidence of its anti-inflammatory potential.[20]
Experimental Workflow Diagram
Protocol 2: LPS-Induced Inflammation Study
Materials:
-
Male C57BL/6 mice, 8-10 weeks old.
-
This compound formulated as in Protocol 1.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Dexamethasone (positive control).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: House mice for at least 7 days under standard conditions (12h light/dark cycle, food and water ad libitum).[21]
-
Grouping (n=8-10 mice/group):
-
Group 1 (Vehicle Control): Vehicle (0.5% CMC + 0.1% Tween 80) + PBS.
-
Group 2 (LPS Challenge): Vehicle + LPS.
-
Group 3 (Test Compound Low Dose): Compound (e.g., 3 mg/kg) + LPS.
-
Group 4 (Test Compound High Dose): Compound (e.g., 30 mg/kg) + LPS.
-
Group 5 (Positive Control): Dexamethasone (e.g., 1 mg/kg) + LPS.
-
-
Dosing (T = -1 hour): Administer the vehicle, test compound, or dexamethasone to the respective groups via oral gavage (volume typically 10 mL/kg). The 1-hour pre-treatment time is based on the pilot PK data (Tmax).
-
LPS Challenge (T = 0 hours): Administer LPS (e.g., 1-5 mg/kg) or sterile PBS via intraperitoneal (i.p.) injection.[21] The exact dose of LPS should be optimized in a pilot experiment to induce a robust but sub-lethal cytokine response.[22]
-
Sample Collection (T = +2 hours):
-
Anesthetize mice deeply.
-
Perform terminal blood collection via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Perfuse the lungs with PBS and harvest the left lung lobe. Fix in 10% neutral buffered formalin for histopathology.
-
Endpoint Analysis and Data Interpretation
Cytokine Quantification (ELISA)
The primary efficacy endpoint is the reduction of systemic pro-inflammatory cytokines. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for this purpose.[23][24]
Protocol 3: TNF-α ELISA
-
Coat Plate: Coat a 96-well high-binding ELISA plate with a capture antibody specific for mouse TNF-α (e.g., 1-2 µg/mL) overnight at 4°C.[25]
-
Wash & Block: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween 20). Block non-specific binding sites with Assay Diluent (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[26]
-
Add Samples & Standards: Prepare a standard curve by serially diluting recombinant mouse TNF-α. Add 100 µL of standards and plasma samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.[24]
-
Wash & Add Detection Ab: Wash the plate 5 times. Add the biotinylated detection antibody specific for mouse TNF-α and incubate for 1 hour.[25]
-
Wash & Add Enzyme: Wash the plate 5 times. Add Streptavidin-Horseradish Peroxidase (SAv-HRP) and incubate for 30 minutes in the dark.
-
Develop & Read: Wash the plate 7 times. Add TMB substrate and incubate until a color gradient develops. Stop the reaction with 2N H₂SO₄. Read the absorbance at 450 nm on a microplate reader.
-
Calculate: Determine the concentration of TNF-α in samples by interpolating their absorbance values from the standard curve.
Data Presentation: Example Efficacy Data
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
| Vehicle + PBS | - | 50 ± 15 | - |
| Vehicle + LPS | - | 2500 ± 450 | 0% |
| Compound + LPS | 3 | 1400 ± 300* | 44% |
| Compound + LPS | 30 | 600 ± 180 | 76% |
| Dexamethasone + LPS | 1 | 450 ± 120 | 82% |
*This table represents hypothetical data. Statistical significance vs. Vehicle + LPS group: *p<0.05, *p<0.01.
Histopathological Evaluation of Lung Inflammation
LPS-induced systemic inflammation also causes acute lung injury, characterized by the infiltration of inflammatory cells (e.g., neutrophils) into the lung tissue.[27][28] Histopathology provides a qualitative and semi-quantitative assessment of tissue-level inflammation.[29]
Protocol 4: Lung Histopathology
-
Processing: Dehydrate the formalin-fixed lung tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.
-
Evaluation: A trained pathologist, blinded to the treatment groups, should score the slides based on inflammatory cell infiltration, alveolar septal thickening, and edema.[30][31] A scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe) can be used for semi-quantitative analysis.[31]
Conclusion and Future Directions
The methodologies outlined in this guide provide a comprehensive framework for the initial in vivo evaluation of this compound as an anti-inflammatory agent. Positive results from this acute LPS model—demonstrated by a dose-dependent reduction in plasma TNF-α and attenuated lung inflammation—would provide strong validation for advancing the compound into more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis or inflammatory bowel disease models).[32][33] Subsequent studies should focus on elucidating the precise molecular target within the inflammatory cascade and conducting thorough safety and toxicology assessments to establish a therapeutic window.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomatik.com [biomatik.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. bowdish.ca [bowdish.ca]
- 27. Approaches to Evaluate Lung Inflammation in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Histopathological Evaluation of Lung Autopsy: 100 Cases Study [jmscr.igmpublication.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. ijpras.com [ijpras.com]
- 33. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Molecular Docking Studies of Imidazo[1,2-a]pyrimidine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines and the Role of In Silico Docking
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] For instance, derivatives of this scaffold have been investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, highlighting their potential in combating viral infections.[1] Furthermore, their role in targeting key signaling pathways, such as the PI3K-AKT/mTOR pathway in cancer, underscores their therapeutic potential in oncology.[3]
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery by predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This in silico approach allows researchers to understand the binding mechanisms of potential drug candidates, such as imidazo[1,2-a]pyrimidine derivatives, with their biological targets at a molecular level. By simulating the interaction between a ligand (the imidazo[1,2-a]pyrimidine compound) and a protein, molecular docking can predict binding affinity and pose, providing invaluable insights for lead optimization and rational drug design. This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of imidazo[1,2-a]pyrimidine compounds, aimed at researchers, scientists, and drug development professionals.
Pillar 1: The Causality Behind Experimental Choices in Molecular Docking
A successful molecular docking study is not merely a computational exercise but a carefully planned experiment where each step is guided by biochemical and biophysical principles. The choices made during the preparation of the ligand and protein, the definition of the binding site, and the selection of the docking algorithm all have a profound impact on the reliability of the results.
Protein Preparation: More Than Just a Crystal Structure
The starting point for any docking study is the three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB). However, these structures are not immediately ready for docking. They often contain crystallographic artifacts such as water molecules, co-factors, and metal ions that may or may not be relevant to the binding of your ligand.[5][6]
Key Considerations for Protein Preparation:
-
Removal of Non-Essential Molecules: Water molecules not critical for ligand binding are generally removed to reduce computational complexity.[5][6] However, water molecules that mediate key interactions between the protein and known ligands should be retained.[6][7]
-
Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms to simplify the file size. Adding hydrogens is a critical step as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.[5][6][8]
-
Assigning Charges and Atom Types: Docking algorithms require each atom to have an assigned partial charge and atom type to calculate the energetic interactions.[8] Kollman charges are a common choice for proteins.[9]
-
Handling Missing Residues and Loops: Some PDB structures may have missing residues or entire loops. These need to be modeled in to ensure the structural integrity of the protein.[5][6]
Ligand Preparation: Defining the Conformation and Chemical State
The imidazo[1,2-a]pyrimidine compound, or ligand, must also be carefully prepared. Its three-dimensional conformation, charge state, and rotatable bonds will directly influence its interaction with the protein.
Key Considerations for Ligand Preparation:
-
Generating a 3D Structure: Ligands are often drawn in 2D. They must be converted to a 3D structure with realistic bond lengths and angles.[6][10]
-
Energy Minimization: The 3D structure of the ligand should be energy minimized to find a low-energy conformation.[6]
-
Assigning Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. Defining the rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site.[8][11]
-
Determining the Protonation State: The pH of the biological environment can affect the protonation state of the ligand, which in turn influences its charge and hydrogen bonding capacity.
Pillar 2: A Self-Validating System for Trustworthy Protocols
The trustworthiness of a molecular docking protocol hinges on its ability to be validated. A well-validated docking protocol can reliably predict the binding mode of novel ligands.
The Gold Standard: Re-docking and RMSD Calculation
The most common method for validating a docking protocol is to use a known protein-ligand complex.[12][13][14] The native ligand is extracted from the protein's binding site and then docked back into the same site using the chosen protocol.[13] The predicted binding pose is then compared to the original, crystallographically determined pose.
The Root Mean Square Deviation (RMSD) is a quantitative measure of the similarity between the predicted and the native ligand poses.[4][15] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][14][16]
Enrichment Studies for Virtual Screening Validation
When using docking for virtual screening, another validation method is the enrichment study.[14] A set of known active compounds is "seeded" into a much larger library of inactive or "decoy" molecules.[14] A successful docking protocol should rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish between binders and non-binders.[14]
Pillar 3: Authoritative Grounding and Comprehensive Protocols
The following protocols are based on widely accepted methodologies and leverage commonly used, open-source software. For commercial software packages like Schrödinger's Glide, the general principles remain the same, though the specific steps and commands will differ.[7][17][18][19]
Experimental Workflow for Molecular Docking
The overall workflow of a molecular docking experiment can be visualized as a sequential process, starting from data acquisition and preparation to the final analysis of results.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols
The following protocols provide a step-by-step guide for performing a molecular docking study of an imidazo[1,2-a]pyrimidine compound with a target protein using AutoDock Vina, a widely used open-source docking program.[9][20][21][22][23]
Protocol 1: Protein Preparation using AutoDockTools
-
Obtain Protein Structure: Download the PDB file of your target protein from the RCSB PDB database.
-
Load Protein into AutoDockTools (ADT): Open ADT and load the PDB file.
-
Clean the Protein:
-
Add Hydrogens: Edit -> Hydrogens -> Add. Select "Polar only" and click "OK".[9][24]
-
Add Charges: Edit -> Charges -> Add Kollman Charges.[9]
-
Assign Atom Types: Edit -> Atoms -> Assign AD4 type.
-
Save as PDBQT: File -> Save -> Write PDBQT. This file format is required for AutoDock Vina.[21]
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of your imidazo[1,2-a]pyrimidine compound from a database like PubChem in SDF format.[5][9]
-
Convert to PDB: Use a visualization tool like PyMOL or Chimera to convert the SDF file to a PDB file.[9][20]
-
Load Ligand into ADT: Ligand -> Input -> Open.
-
Detect Rotatable Bonds: Ligand -> Torsion Tree -> Detect Root.
-
Set Number of Torsions: Ligand -> Torsion Tree -> Choose Torsions.
-
Save as PDBQT: Ligand -> Output -> Save as PDBQT.[11]
Protocol 3: Grid Generation
The grid box defines the three-dimensional space within the protein where the docking will be performed.[20]
-
Load Protein PDBQT: In ADT, load the prepared protein PDBQT file.
-
Open GridBox: Grid -> Grid Box.
-
Define the Binding Site:
-
If you know the active site, center the grid box around the key residues.
-
If you have a co-crystallized ligand, center the grid box on the ligand.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket.
-
-
Save Grid Parameters: File -> Close saving current. This will save the grid parameters to a file.
Protocol 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is typically run from the command line.[9][22][23] You will need a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
Example conf.txt file:
Command to run Vina:
This command will generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file with details of the docking run.[9]
Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
Binding Affinity (Docking Score)
The docking score is an estimation of the binding free energy (ΔG) of the ligand to the protein.[15] A more negative value indicates a stronger predicted binding affinity.[15][25] These scores are useful for ranking different imidazo[1,2-a]pyrimidine derivatives against the same target.[26]
Binding Pose and Interactions
Visual inspection of the predicted binding poses is crucial.[15][26] Using molecular visualization software like PyMOL or Chimera, you can analyze the interactions between the ligand and the protein.[27]
Key Interactions to Look For:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand and protein away from water.
-
Ionic Interactions: Electrostatic interactions between charged groups on the ligand and protein.
Clustering and RMSD Analysis
Docking algorithms often generate multiple binding poses.[4] These poses can be clustered based on their conformational similarity. The lowest energy pose in the most populated cluster is often considered the most likely binding mode.[27]
Data Presentation
Summarizing the results in a clear and concise manner is essential.
Table 1: Docking Results for Imidazo[1,2-a]pyrimidine Derivatives against Target X
| Compound ID | Binding Affinity (kcal/mol) | Number of H-Bonds | Interacting Residues |
| IMPY-001 | -9.1 | 3 | TYR-123, ASP-156, LYS-201 |
| IMPY-002 | -8.5 | 2 | TYR-123, GLU-189 |
| IMPY-003 | -7.8 | 1 | ASP-156 |
| Reference | -8.9 | 4 | TYR-123, ASP-156, LYS-201, SER-202 |
Visualization of Key Concepts
Protein-Ligand Interactions
A diagram illustrating the types of non-covalent interactions that stabilize a protein-ligand complex is essential for understanding the principles of molecular docking.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 19. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. dasher.wustl.edu [dasher.wustl.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Notes and Protocols: Comprehensive ADMET Profiling of Novel Imidazo[1,2-a]pyrimidine Derivatives
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of failures in later stages attributed to suboptimal pharmacokinetic and safety profiles.[1] Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a screening step but a foundational pillar of modern drug discovery.[2][3] This proactive approach, often termed "fail early, fail cheap," enables the judicious allocation of resources by identifying and deprioritizing compounds with unfavorable ADMET characteristics long before they enter costly preclinical and clinical development.[2] For novel heterocyclic scaffolds like imidazo[1,2-a]pyrimidine derivatives, which have shown a wide range of biological activities, a thorough understanding of their ADMET profile is paramount to guide medicinal chemistry efforts and select candidates with the highest probability of success.[4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting a robust ADMET profiling campaign for novel imidazo[1,2-a]pyrimidine derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols for key in vitro assays, and discuss the interpretation of the generated data.
The ADMET Profiling Cascade: A Multi-pronged Approach
A successful ADMET profiling strategy employs a tiered approach, beginning with rapid, high-throughput in silico and in vitro screens to filter large numbers of compounds, followed by more complex and resource-intensive assays for promising leads.[3][5] This cascade allows for the efficient generation of decision-driving data at each stage of the drug discovery process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries for Biological Activity
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] Notably, imidazo[1,2-a]pyrimidine-based compounds have emerged as potent inhibitors of key cellular signaling molecules, such as protein kinases and phosphodiesterases, and modulators of pathways critical to disease progression, like the Wnt/β-catenin signaling cascade.[5][6][7]
This guide provides a comprehensive framework for the systematic screening of imidazo[1,2-a]pyrimidine libraries to identify and characterize novel bioactive compounds. We will delve into the rationale behind assay selection, provide detailed experimental protocols for primary and secondary screening, and discuss crucial aspects of data analysis and hit validation.
Part 1: Library Design and Synthesis - Building a Diverse Chemical Arsenal
The success of any screening campaign hinges on the quality and diversity of the chemical library. For imidazo[1,2-a]pyrimidines, several synthetic strategies can be employed to generate a library with broad structural variations, enhancing the probability of identifying potent and selective hits.
A common and effective method involves the condensation of 2-aminopyrimidines with α-haloketones, a variant of the Chichibabin reaction.[2] Diversity can be introduced by varying the substituents on both the 2-aminopyrimidine and the α-haloketone starting materials.[1] Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient one-pot approach to generate highly functionalized imidazo[1,2-a]pyridine derivatives.[8][9]
-
Core Principle: The goal of library synthesis is to explore a wide chemical space around the imidazo[1,2-a]pyrimidine core. This is achieved by systematically altering substituents at various positions of the heterocyclic system.
-
Causality in Design: By introducing a variety of functional groups (e.g., electron-donating, electron-withdrawing, hydrophobic, hydrophilic), the library can probe a wider range of interactions within the binding sites of different biological targets.
Below is a generalized synthetic workflow for creating a diverse imidazo[1,2-a]pyrimidine library.
Caption: Synthetic strategies for generating a diverse imidazo[1,2-a]pyrimidine library.
Part 2: Primary Screening - Identifying Initial Hits
The primary screen is a high-throughput assay (HTS) designed to rapidly assess the activity of a large number of compounds at a single concentration. The choice of the primary assay depends on the intended biological target or pathway. Below are detailed protocols for key primary screens relevant to the known activities of imidazo[1,2-a]pyrimidines.
Kinase Inhibition Screening
Imidazo[1,2-a]pyrimidine derivatives are known to inhibit various protein kinases, including c-KIT, Akt, and PI3K.[6][10][11] A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a robust and widely used HTS method.[12][13]
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated by a luciferase-luciferin reaction that consumes ATP.[13]
| Step | Procedure | Rationale |
| 1 | Plate Preparation | In a white, opaque 384-well plate, add 5 µL of kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). |
| 2 | Compound Addition | Add 50 nL of the imidazo[1,2-a]pyrimidine library compounds (typically at a final concentration of 10 µM) or DMSO (vehicle control) to the appropriate wells. |
| 3 | Enzyme Addition | Add 2.5 µL of the target kinase (e.g., c-KIT, Akt1) diluted in kinase buffer to all wells except the "no enzyme" control. |
| 4 | Reaction Initiation | Add 2.5 µL of a solution containing the kinase substrate and ATP (at the Kₘ concentration for the specific kinase) to initiate the reaction. |
| 5 | Incubation | Incubate the plate at room temperature for 60 minutes. |
| 6 | Detection | Add 10 µL of Kinase-Glo® reagent to each well. |
| 7 | Signal Stabilization | Incubate at room temperature for 10 minutes to stabilize the luminescent signal. |
| 8 | Data Acquisition | Measure luminescence using a plate luminometer. |
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO controls. A Z'-factor is calculated to assess the quality of the assay.
Anticancer Cell Viability Screening
The antiproliferative activity of the library can be assessed against a panel of cancer cell lines. The MTT or CellTiter-Glo® assays are commonly used for this purpose.
Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[14][15] The CellTiter-Glo® assay quantifies the number of viable cells based on the amount of ATP present.[8][16]
| Step | Procedure | Rationale |
| 1 | Cell Seeding | Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 or MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][5] |
| 2 | Compound Treatment | Treat the cells with the imidazo[1,2-a]pyrimidine library compounds (typically at 10 µM) for 48-72 hours. |
| 3 | MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. |
| 4 | Formazan Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 5 | Data Acquisition | Measure the absorbance at 570 nm using a microplate reader. |
Data Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
Wnt/β-catenin Signaling Pathway Screening
Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers.[7] A luciferase reporter assay is a standard method to screen for modulators of this pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of TCF/LEF response elements. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.[7][17]
| Step | Procedure | Rationale |
| 1 | Cell Transfection | Co-transfect HEK293T cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization. |
| 2 | Cell Seeding | Seed the transfected cells in a 96-well plate. |
| 3 | Compound Treatment | Treat the cells with the library compounds and a Wnt ligand (e.g., Wnt3a) to activate the pathway. |
| 4 | Incubation | Incubate for 24-48 hours. |
| 5 | Lysis and Detection | Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system. |
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition of Wnt signaling is calculated relative to the Wnt3a-stimulated control.
Part 3: Hit Confirmation and Secondary Screening
Hits identified in the primary screen are subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Caption: Workflow for hit-to-lead progression.
Dose-Response Analysis
Confirmed hits are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Kinase Selectivity Profiling
For hits from kinase screens, it is crucial to assess their selectivity against a panel of other kinases to identify potential off-target effects. Several commercial services offer kinase selectivity profiling against hundreds of kinases.[16][18][19] This helps in understanding the specificity of the inhibitor and guides further optimization.
Mechanism of Action Studies
For cell-based hits, further assays are needed to elucidate the mechanism of action. This may include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To assess if the compound induces programmed cell death.
-
Western Blotting: To investigate the effect of the compound on specific signaling pathways (e.g., phosphorylation status of Akt and mTOR).[5]
In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical for the successful development of a drug candidate. A standard in vitro ADME-Tox panel for heterocyclic compounds may include:
-
Solubility: To assess the compound's solubility in aqueous solutions.
-
Permeability: Using assays like the Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the compound's metabolic half-life.
-
Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.
-
Cytotoxicity: Against a non-cancerous cell line to determine general toxicity.
-
hERG Inhibition: To assess the risk of cardiotoxicity.[6]
Part 4: Data Analysis, Interpretation, and Troubleshooting
Data Analysis Workflow
A robust data analysis pipeline is essential for identifying true hits from large datasets.[13][20]
-
Raw Data Processing: Normalize raw data to controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Quality Control: Calculate Z'-factor and signal-to-background ratio for each plate to ensure data quality.
-
Hit Identification: Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Curve Fitting: For confirmed hits, fit the dose-response data to a four-parameter logistic model to determine IC₅₀/EC₅₀ values.
Interpreting Structure-Activity Relationships (SAR)
The screening data from a diverse library allows for the establishment of structure-activity relationships (SAR).[21][22] By comparing the activity of structurally related compounds, medicinal chemists can identify key structural features required for biological activity and guide the design of more potent and selective analogs.
Troubleshooting Common HTS Issues
-
Fluorescence Interference: Imidazo[1,2-a]pyrimidine scaffolds can sometimes exhibit intrinsic fluorescence, leading to false positives in fluorescence-based assays.[14][23] This can be mitigated by performing a pre-read of the compound plate at the assay's excitation and emission wavelengths.
-
Assay Artifacts: Some compounds may interfere with the assay components (e.g., luciferase enzyme). Counter-screens can be employed to identify and eliminate such artifacts.
-
High Variability: Poor Z'-factors or high well-to-well variability can indicate issues with reagent dispensing, cell plating, or compound precipitation. Automation and careful optimization of assay parameters are crucial to minimize variability.
Conclusion and Future Directions
The screening of imidazo[1,2-a]pyrimidine libraries offers a promising avenue for the discovery of novel therapeutic agents. By employing a systematic and well-designed screening cascade, from library synthesis to hit validation and lead optimization, researchers can efficiently identify and characterize compounds with desired biological activities. The integration of robust assay technologies, comprehensive secondary screening, and insightful data analysis will be paramount in translating the potential of the imidazo[1,2-a]pyrimidine scaffold into clinically successful drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. assayquant.com [assayquant.com]
- 18. confluencediscovery.com [confluencediscovery.com]
- 19. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 20. knime.com [knime.com]
- 21. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-tert-butylimidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the synthesis of 2-tert-butylimidazo[1,2-a]pyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrimidines are privileged structures in drug discovery, known for a wide range of biological activities.[1][2][3] The 2-tert-butyl substituted variant is a valuable building block in the development of novel therapeutics.[4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields and purity.
Section 1: Understanding the Foundational Chemistry
A robust optimization strategy begins with a solid understanding of the reaction's mechanism and the variables that control it. The synthesis of this compound is typically achieved through the condensation of 2-aminopyrimidine with an appropriate α-haloketone, in this case, 3-bromo-4,4-dimethyl-2-pentanone. This reaction is a classic example of a bicyclic heteroaromatic ring formation.[5]
The Reaction Mechanism
The reaction proceeds via a two-step sequence: an initial nucleophilic substitution (SN2) followed by an intramolecular cyclization-dehydration.
-
N-Alkylation : The more nucleophilic endocyclic nitrogen of 2-aminopyrimidine attacks the α-carbon of the bromoketone, displacing the bromide ion. This forms a key intermediate, a 2-(amino)-1-(pivaloylmethyl)pyrimidin-1-ium salt.
-
Intramolecular Cyclization & Dehydration : The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This forms a hemiaminal intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<30%) or has failed completely. What are the primary causes and how can I fix this?
A1: Low or no yield is a frequent starting problem. The cause can usually be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or solvent choice.
-
Cause 1: Reagent Inactivity.
-
The "Why": 2-Aminopyrimidine can degrade over time. The α-bromoketone (3-bromo-4,4-dimethyl-2-pentanone) can be unstable, potentially undergoing self-condensation or decomposition.
-
The Solution:
-
Verify Reagent Purity: Confirm the purity of your starting materials via ¹H NMR or LC-MS before starting.
-
Use Fresh Reagents: If possible, use freshly opened or recently purchased 2-aminopyrimidine. The α-bromoketone should ideally be freshly prepared or purified by distillation if its purity is suspect.
-
-
-
Cause 2: Sub-optimal Reaction Conditions.
-
The "Why": Both the initial N-alkylation and the subsequent cyclization are temperature-dependent. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
The Solution:
-
Increase Temperature: The reaction is often performed in a refluxing solvent like ethanol or isopropanol (approx. 80-85 °C). If using a lower-boiling solvent, consider switching to a higher-boiling one like n-butanol or using a sealed vessel to increase the temperature.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the standard time (e.g., 8-12 hours), extend the reaction time to 24 hours.
-
-
-
Cause 3: Incorrect Stoichiometry.
-
The "Why": While a 1:1 stoichiometry is theoretically required, the α-bromoketone can be consumed by side reactions.
-
The Solution: Employ a slight excess of the α-bromoketone (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the limiting 2-aminopyrimidine.
-
Q2: I'm observing a significant side product by TLC/LC-MS. What is its likely identity and how can I prevent its formation?
A2: The formation of a major side product often points to a competing reaction pathway. The most common culprits are related to the reactivity of the α-bromoketone.
-
Potential Side Product 1: Favorskii Rearrangement Product.
-
The "Why": In the presence of a base (even a weak one like 2-aminopyrimidine itself or added carbonates), α-haloketones can undergo a Favorskii rearrangement to form an ester or carboxylic acid derivative.
-
The Solution: Run the reaction under neutral or slightly acidic conditions if possible. If a base is required to scavenge the HBr formed, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and add it slowly at a controlled temperature.
-
-
Potential Side Product 2: Hydro-debromination.
-
The "Why": Trace impurities or certain reaction conditions can lead to the reduction of the C-Br bond, resulting in the formation of pinacolone (3,3-dimethyl-2-butanone).
-
The Solution: Ensure your reagents and solvent are pure and dry. Running the reaction under an inert atmosphere (N₂ or Argon) can sometimes mitigate reductive side reactions.
-
-
Potential Side Product 3: Dimerization/Self-Condensation of the Ketone.
-
The "Why": The enolate of the α-bromoketone can react with another molecule of the ketone.
-
The Solution: Maintain a moderate reaction temperature. Adding the α-bromoketone slowly to the solution of 2-aminopyrimidine can keep its instantaneous concentration low, disfavoring self-reaction.
-
Q3: My reaction stalls and never reaches full conversion, even after extended time. What is happening?
A3: A stalled reaction suggests that an equilibrium has been reached or that a component has been passivated.
-
Cause: Reversible Cyclization.
-
The "Why": The final dehydration step is reversible. The water generated during the reaction can hydrolyze the product or the hemiaminal intermediate, preventing the reaction from going to completion.
-
The Solution:
-
Use a Dehydrating Agent: For reactions run in solvents like acetonitrile or DMF, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can sequester the water as it is formed.[6]
-
Azeotropic Removal of Water: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove the water from the reaction mixture.
-
-
Q4: My crude product looks okay, but it is difficult to purify. What are the best purification strategies?
A4: Purification of imidazo[1,2-a]pyrimidines can be challenging due to their polarity and basicity.
-
Strategy 1: Column Chromatography.
-
The "Why": This is the most common method. However, the basic nitrogen atoms can cause the compound to streak on silica gel, leading to poor separation.
-
The Solution:
-
Solvent System: Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. A common gradient is from 10% to 50% EtOAc in Hexanes. For more polar impurities, a Dichloromethane/Methanol system may be required.[7]
-
Base Additive: To prevent streaking, add a small amount of triethylamine (~0.5-1%) to the eluent. This deactivates the acidic sites on the silica gel.
-
-
-
Strategy 2: Recrystallization.
-
The "Why": If the crude product is of reasonable purity (>85%), recrystallization is an excellent method for obtaining highly pure material.
-
The Solution: Experiment with various solvent systems. Good candidates include isopropanol, ethyl acetate/hexanes, or ethanol/water mixtures. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal solvent for this reaction?
-
Polar protic solvents like ethanol and isopropanol are excellent starting points as they effectively solvate the pyrimidinium salt intermediate.[8] For higher temperatures, n-butanol can be used. Some modern procedures utilize microwave heating in solvent-free conditions or with a catalyst support like Al₂O₃, which can dramatically reduce reaction times.[1]
-
-
FAQ 2: Is a base necessary for this reaction?
-
A base is not strictly required, as the reaction can proceed upon heating, with the 2-aminopyrimidine starting material acting as the base to neutralize the HBr byproduct. However, this consumes a second equivalent of the starting material. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can improve yields by neutralizing HBr without consuming the nucleophile, driving the reaction forward.
-
-
FAQ 3: How can I confirm the structure of my final product?
-
¹H NMR: Expect to see a singlet for the tert-butyl group around 1.4 ppm. The protons on the pyrimidine and imidazole rings will appear in the aromatic region (typically 7.0-9.0 ppm) with characteristic coupling patterns (doublets and a doublet of doublets).
-
¹³C NMR: Look for the quaternary carbons of the tert-butyl group and the distinct signals for the fused aromatic ring system.
-
LC-MS: This is the best tool for confirming the molecular weight. You should observe the [M+H]⁺ ion at m/z = 176.2.[9]
-
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for achieving a good yield of this compound.
Reagents:
-
2-Aminopyrimidine (1.0 eq)
-
3-Bromo-4,4-dimethyl-2-pentanone (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (approx. 0.2 M concentration)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyrimidine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask.
-
Reagent Addition: While stirring, add 3-bromo-4,4-dimethyl-2-pentanone (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the 2-aminopyrimidine spot is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (NaHCO₃ and NaBr) and wash the solid with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes (containing 0.5% triethylamine).
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.
-
Section 5: Visual Workflow and Data Summary
Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Workflow for Synthesis Optimization.
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Low Setting Effect | Optimal Range/Condition | High Setting Effect | Rationale |
| Temperature | Slow or no reaction | Refluxing EtOH/IPA (78-85°C) | Increased side products, potential degradation | Provides activation energy for cyclization; excess heat can promote decomposition. |
| Solvent | Poor solubility (e.g., Hexane) | Ethanol, Isopropanol, n-Butanol, DMF | Can affect workup (e.g., high-boiling DMF) | Polar solvents are needed to solvate the charged intermediate. |
| Base | No base may lead to lower yield | 1.5 eq NaHCO₃ or K₂CO₃ | Strong base (e.g., NaH, NaOMe) promotes Favorskii rearrangement | A mild base neutralizes HBr byproduct without consuming starting material or causing side reactions. |
| Reaction Time | Incomplete conversion | 12 - 24 hours (monitor by TLC/LCMS) | Potential for product degradation | Sufficient time is required for the reaction to reach completion. |
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound|CAS 887360-66-9 [benchchem.com]
- 5. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-tert-butylimidazo[1,2-a]pyrimidine
Welcome to the dedicated technical support guide for the purification of 2-tert-butylimidazo[1,2-a]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this compound is paramount for reliable downstream applications, from biological screening to structural studies. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound for the first time.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed techniques are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. For complex mixtures with multiple byproducts, column chromatography is essential. For crude material that is already relatively pure (>90%), recrystallization is an efficient method for removing minor impurities and obtaining crystalline material. Some synthetic procedures report that isolation does not require any chromatography for purification, suggesting high purity can be achieved directly in certain cases.[1]
Q2: What are the typical physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. Its molecular formula is C₁₀H₁₃N₃ with a molecular weight of 175.23 g/mol .[2] While the exact appearance can vary, it is often described as a white to pale yellow solid. Significant deviation in color may indicate the presence of persistent impurities.
Q3: Which analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. Spectra should be clean, with correct chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and effective method to visually assess the number of components in a sample. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Broad melting ranges often suggest the presence of impurities.
Q4: What are the most likely impurities I will encounter during synthesis and purification?
Common impurities include:
-
Unreacted Starting Materials: Such as 2-aminopyrimidine derivatives.
-
Reaction Byproducts: Arising from side reactions during the cyclization process.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexanes, DMF) can be trapped in the solid product.[3]
-
Excess Reagents: Such as bases or catalysts used in the synthesis.[4]
Section 2: Troubleshooting Purification Workflows
This section provides a detailed, problem-and-solution guide for the most common purification techniques.
Troubleshooting Silica Gel Column Chromatography
Silica gel chromatography is the workhorse for purifying imidazo[1,2-a]pyrimidine derivatives.[5] However, the basic nitrogen atoms in the heterocyclic core can sometimes lead to challenging separations.
Problem 1: My compound is streaking or tailing on the TLC plate and column, leading to poor separation.
-
Causality: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction causes a portion of the compound to move more slowly than the bulk, resulting in tailing or streaking and broad, poorly resolved bands during column chromatography.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Use Deactivated Silica: If streaking persists, consider using silica gel that has been pre-treated with a base or using commercially available deactivated silica.
-
Problem 2: My compound has a very low Rf value, even in highly polar solvent systems (e.g., 100% Ethyl Acetate).
-
Causality: This indicates a very strong interaction with the silica gel. While the tert-butyl group reduces polarity compared to an unsubstituted analogue, the nitrogen-rich core is still quite polar.
-
Solution:
-
Increase Eluent Polarity: Switch to a more polar solvent system. A common gradient involves starting with a non-polar solvent like hexanes or heptane and gradually adding a more polar solvent like ethyl acetate. If ethyl acetate is insufficient, adding methanol (e.g., 1-5% methanol in dichloromethane or ethyl acetate) will significantly increase the eluting power.
-
Incorporate a Basic Modifier: As described above, adding triethylamine can also help release the compound from the silica and increase its mobility.
-
Problem 3: I have poor separation between my product and a closely-running impurity.
-
Causality: The impurity has a polarity very similar to your target compound, making separation difficult with standard solvent systems.
-
Solution:
-
Fine-Tune the Solvent System: Test a variety of solvent systems with different selectivities. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system or a Toluene/Acetone system. Sometimes changing one component of the eluent can dramatically alter the relative separation.
-
Use a High-Performance Column: Employing a column packed with smaller silica particles (finer mesh) can provide higher resolution.
-
Optimize Loading: Ensure the crude material is loaded onto the column in a minimal volume of solvent and as a concentrated, narrow band. Dry loading the sample onto a small amount of silica is often the best practice.
-
Troubleshooting Recrystallization
Recrystallization is an ideal final purification step to achieve high purity and obtain crystalline material. Success hinges on selecting the appropriate solvent.
Problem 1: My compound "oils out" of the solution instead of forming crystals upon cooling.
-
Causality: This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). It can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add slightly more solvent to reduce the saturation level, then allow it to cool much more slowly.
-
Promote Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is the most effective method.
-
Change Solvent System: The initial solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility, or use a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).
-
Problem 2: No crystals form, even after the solution has cooled to room temperature or below.
-
Causality: The solution is not sufficiently supersaturated, or there is an energetic barrier to crystal nucleation.
-
Solution:
-
Induce Crystallization: Try the nucleation techniques mentioned above (scratching, seeding).
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of your compound and then attempt cooling again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator, but do so slowly to encourage the formation of larger, purer crystals. Rapid crashing out of solution can trap impurities.
-
Problem 3: My final product has very low recovery after recrystallization.
-
Causality: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.
-
Solution:
-
Minimize Solvent Volume: When initially dissolving the compound, use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., in an ice bath) for a sufficient amount of time before filtering to minimize the amount of product lost in the mother liquor.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first and should be analyzed separately.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. For this compound, a Hexane:Ethyl Acetate mixture (e.g., starting with 8:2) is a common starting point.[5] Add 0.5% triethylamine to the solvent mixture if streaking is observed.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides superior resolution.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, slowly increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. Place the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol and methanol are often good starting points for imidazopyrimidine derivatives.[3] A binary solvent system like Ethanol/Water or Ethyl Acetate/Hexanes can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Add the solvent in small portions until dissolution is complete.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask and letting it stand undisturbed will promote the growth of larger, purer crystals.
-
Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Dry the crystals thoroughly under vacuum.
Section 4: Data Tables & Visual Workflows
Table 1: Recommended Solvent Systems
| Technique | Solvents (Starting Ratios) | Modifier | Notes |
| TLC/Column Chromatography | Hexanes / Ethyl Acetate (8:2 to 1:1) | 0.5% Triethylamine | A standard system providing good selectivity for many N-heterocycles. Adjust ratio based on observed Rf.[5] |
| Dichloromethane / Methanol (98:2 to 95:5) | 0.5% Triethylamine | A more polar system for compounds that do not move in Hex/EtOAc. | |
| Recrystallization | Ethanol or Methanol | N/A | Good single-solvent systems. Solubility of related pyrimidines is documented in methanol.[6] |
| Ethyl Acetate / Hexanes | N/A | A binary system. Dissolve in hot EtOAc and add Hexanes until cloudy, then cool. |
Diagram 1: Purification Method Selection Workflow
Caption: Decision tree for selecting the appropriate purification technique.
Diagram 2: General Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 887360-66-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy—Ultrasound and an Integrated Continuous Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Navigating Solubility Challenges of Imidazo[1,2-a]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant solubility challenges often encountered with this important class of heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Hurdle
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, the fused aromatic ring system often results in high crystallinity, planarity, and lipophilicity, leading to poor aqueous solubility. This common issue can hinder biological screening, formulation development, and ultimately, the therapeutic potential of promising drug candidates.
This guide is structured to help you diagnose and solve these solubility problems, from initial compound handling for in vitro assays to more advanced formulation strategies for in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues faced during routine laboratory work.
Q1: My imidazo[1,2-a]pyrimidine derivative won't dissolve in my aqueous assay buffer. What is the first thing I should do?
A1: The standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power for a vast range of organic molecules, including heterocyclic compounds.[2] For many biological assays, preparing a 10 mM to 50 mM stock solution in 100% DMSO is a typical starting point.[2]
Q2: I've made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. What's happening?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic or kinetic solubility limit. The DMSO keeps it in solution at high concentrations, but when the highly aqueous environment is introduced, the compound can no longer stay dissolved. For most in vitro assays, the final DMSO concentration should be kept low (ideally <0.5%, and almost always <1%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: How can I prevent my compound from precipitating upon dilution from a DMSO stock?
A3: There are several strategies:
-
Lower the Final Concentration: The simplest solution is to test your compound at lower concentrations.
-
Perform Serial Dilutions in Media: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the final aqueous buffer or media. This gradual change in solvent polarity can sometimes help.
-
Use an Intermediate Dilution Step: First, dilute your concentrated DMSO stock into a small volume of buffer or media (e.g., to create a 100 µM solution in 1% DMSO). Mix thoroughly, and then use this intermediate solution for your final serial dilutions. This ensures the DMSO concentration remains constant and low across all test wells.
Q4: Can I use solvents other than DMSO?
A4: Yes, although DMSO is the most common for initial screening. Other options include:
-
Ethanol: Useful for some compounds, but often less effective than DMSO and can have more pronounced effects on cells.
-
Dimethylformamide (DMF): Another strong solvent, but generally more toxic than DMSO.
-
Co-solvent Systems: Mixtures of solvents, such as water-ethanol or PEG 400-ethanol, can sometimes offer better solubilizing capacity than a single solvent. The use of a water-miscible co-solvent can increase the solubility of a poorly water-soluble drug by reducing the polarity of the aqueous medium.[3]
Q5: How do the structural features of my specific imidazo[1,2-a]pyrimidine derivative affect its solubility?
A5: The substituents on the core scaffold play a critical role. Generally, lipophilic groups (e.g., phenyl, chloro, bromo) will decrease aqueous solubility, while polar or ionizable groups (e.g., pyridyl, amino, carboxylic acid) will increase it. Calculated properties like the partition coefficient (logP) and Topological Polar Surface Area (TPSA) can help predict solubility. A higher logP generally correlates with lower aqueous solubility.[4][5]
Part 2: Troubleshooting Guide - From Benchtop to Formulation
This section provides a structured approach to systematically address and overcome solubility issues.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
-
Underlying Cause: The compound is likely precipitating in the assay plate, meaning the actual concentration in solution is unknown and lower than the nominal concentration. This is a major source of error in in vitro screening.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Solution Path:
-
Visual Confirmation: Before anything else, inspect the wells of your assay plate under a microscope after adding the compound. If you see crystals or amorphous precipitate, you have confirmed a solubility issue.
-
Determine Kinetic Solubility: Run a simple kinetic solubility assay in your specific assay buffer. This involves preparing serial dilutions of your DMSO stock in the buffer and measuring turbidity (e.g., using a plate reader) to find the concentration at which the compound starts to precipitate. This is your Maximum Soluble Concentration under assay conditions.
-
Adjust Experiment: Redesign your experiment to use concentrations at or below this determined solubility limit. If higher concentrations are required, you must employ a solubility enhancement technique.
-
Issue 2: Need to Prepare a Higher Concentration Aqueous Stock Solution
-
Underlying Cause: The intrinsic aqueous solubility of the compound is too low for the desired application (e.g., formulation for in vivo studies, certain enzymatic assays).
-
Strategic Approach: Based on the physicochemical properties of your imidazo[1,2-a]pyrimidine derivative, you can select a rational strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 3: Protocols for Solubility Enhancement
The following are detailed protocols for common and effective techniques.
Protocol 1: pH Modification
-
Principle: The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms. Protonating these nitrogens by lowering the pH can dramatically increase aqueous solubility. The effectiveness of this method depends on the compound's pKa.
-
Step-by-Step Methodology:
-
Estimate pKa: Use computational tools (e.g., SwissADME, MarvinSketch) to predict the pKa of the most basic nitrogen atom in your molecule. This will likely be N1 in the imidazole ring.
-
Prepare Buffers: Make a series of biologically compatible buffers with decreasing pH values (e.g., Phosphate buffer at pH 7.4, 6.5, and 5.5; Citrate buffer for lower pH ranges).
-
Determine Solubility: a. Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. Ensure solid material remains. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. e. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility versus pH to determine the optimal pH for dissolution.
-
Protocol 2: Co-solvent Systems
-
Principle: Adding a water-miscible organic solvent (co-solvent) to water reduces the overall polarity of the solvent system, making it more favorable for lipophilic solutes.
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerin.
-
Step-by-Step Methodology:
-
Select Co-solvents: Choose one or more co-solvents that are compatible with your downstream application (e.g., for in vivo studies, select GRAS - Generally Regarded As Safe - excipients like PEG 400 and PG).
-
Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40% v/v PEG 400 in water).
-
Measure Solubility: Follow the same equilibrium solubility determination method described in Protocol 1 (steps 3a-3e) for each co-solvent mixture.
-
Analysis: Plot solubility versus the percentage of co-solvent. Note that while higher co-solvent concentrations increase solubility, they may also introduce toxicity or viscosity issues.
-
Protocol 3: Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like imidazo[1,2-a]pyrimidines, forming an inclusion complex that has greatly improved aqueous solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.
-
Step-by-Step Methodology (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v) in a relevant buffer (e.g., PBS pH 7.4).
-
Determine Solubility: Add an excess of the solid imidazo[1,2-a]pyrimidine derivative to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow the equilibrium solubility protocol (agitate for 24-48h, centrifuge, filter, quantify) as described in Protocol 1.
-
Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase (AL-type plot) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.
-
Part 4: Data Presentation & Case Studies
Effective solubility enhancement can be dramatic. While specific data for imidazo[1,2-a]pyrimidines is limited in the public domain, data from the closely related imidazo[1,2-a]pyrazine scaffold illustrates the power of these techniques.
Table 1: Example of Solubility Improvement via Chemical Modification
A lead optimization program for an imidazo[1,2-a]pyrazine-based kinase inhibitor faced initial low solubility. Strategic chemical modifications led to a significant improvement.
| Compound | Key Structural Feature | Intrinsic Aqueous Solubility (pH 7.4) | Comment |
| Lead Compound 1 | Lipophilic core | 5 µM | Poor solubility limits in vivo studies. |
| Optimized Compound 12k | Acyclic amino alcohol side chain added | 11.4 mM (>2000-fold increase) | Excellent solubility, enabling intravenous formulation.[6][7] |
Table 2: Comparison of Formulation Strategies (Hypothetical Data for an Imidazo[1,2-a]pyrimidine)
This table provides a hypothetical comparison of different strategies for a representative poorly soluble imidazo[1,2-a]pyrimidine derivative (Intrinsic Solubility < 1 µg/mL).
| Strategy | Vehicle/Excipient | Achievable Concentration (Approx.) | Pros | Cons |
| pH Modification | pH 4.0 Citrate Buffer | 50 - 200 µg/mL | Simple, inexpensive. | Only for ionizable compounds; risk of precipitation upon pH change (e.g., in vivo). |
| Co-solvency | 40% PEG 400 in Water | 1 - 5 mg/mL | High drug loading possible. | Potential for toxicity; high viscosity; may precipitate on dilution. |
| Cyclodextrin | 20% HP-β-CD in Water | 2 - 10 mg/mL | Safe for in vivo use; forms a true solution. | Can be expensive; requires specific molecular fit; potential for drug displacement. |
| Solid Dispersion | Polymer (e.g., PVP, HPMC) | N/A (Improves dissolution rate) | Significantly enhances dissolution rate and bioavailability. | Requires specialized equipment (spray dryer, extruder); risk of recrystallization over time. |
Conclusion
Overcoming the solubility issues of imidazo[1,2-a]pyrimidine derivatives is a critical step in translating their biological potential into tangible results. A systematic approach, beginning with proper handling for in vitro assays and progressing to rational formulation strategies, is essential. By understanding the physicochemical properties of your specific derivative and applying the principles and protocols outlined in this guide, you can successfully navigate these challenges and advance your research and development goals.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments to improve the metabolic stability of this important class of molecules.
Introduction: The Challenge of Metabolic Instability
Imidazo[1,2-a]pyrimidines are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] However, a common hurdle in their development is metabolic instability, which can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic metabolites.[5][6] This guide is designed to provide you with the foundational knowledge and practical strategies to diagnose and overcome these metabolic liabilities.
The primary routes of metabolism for many xenobiotics, including imidazo[1,2-a]pyrimidines, are mediated by cytochrome P450 (CYP) enzymes and non-CYP enzymes like aldehyde oxidase (AO).[7][8][9][10] Understanding the contribution of each is crucial for devising effective strategies to enhance metabolic stability.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working to improve the metabolic stability of imidazo[1,2-a]pyrimidine compounds.
Q1: My imidazo[1,2-a]pyrimidine compound shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?
A1: High clearance in human liver microsomes (HLM) typically points towards metabolism by cytochrome P450 (CYP) enzymes, as these are abundant in this subcellular fraction.[11][12][13] The imidazo[1,2-a]pyrimidine core and its substituents can be susceptible to oxidative metabolism. Common CYP-mediated reactions include hydroxylation, N-dealkylation, and oxidation of the heterocyclic rings.[10] Additionally, aldehyde oxidase (AO) has been identified as a key enzyme in the metabolism of the imidazo[1,2-a]pyrimidine moiety itself.[7][8]
Q2: How can I determine if Aldehyde Oxidase (AO) is responsible for the metabolism of my compound?
A2: To investigate the involvement of AO, you can perform comparative metabolic stability assays. Incubate your compound with both human liver S9 fraction (which contains both microsomal and cytosolic enzymes, including AO) and human liver microsomes (which are largely devoid of AO).[7][8] If you observe significantly higher clearance in the S9 fraction compared to the microsomes, it strongly suggests a role for cytosolic enzymes like AO. Further confirmation can be obtained by using specific AO inhibitors in your S9 incubations.
Q3: What are the key differences between a microsomal stability assay and a hepatocyte stability assay?
A3: Both are valuable in vitro tools, but they provide different levels of information.[14]
-
Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum.[5] It is a simpler, more cost-effective method that primarily assesses Phase I metabolism (e.g., CYP450-mediated reactions) when supplemented with cofactors like NADPH.[12][15]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant setting.[5][12] This provides a more comprehensive view of a compound's metabolic fate, including the influence of cellular uptake and transporter proteins.[5][15]
Q4: What are some initial medicinal chemistry strategies to improve the metabolic stability of an imidazo[1,2-a]pyrimidine hit compound?
A4: Several strategies can be employed:
-
Blocking Sites of Metabolism: If you have identified the specific metabolic "soft spots" (the atoms or functional groups that are most susceptible to metabolism), you can introduce chemical modifications at or near these positions to sterically or electronically hinder enzymatic attack.[7][8]
-
Bioisosteric Replacement: This involves replacing a metabolically liable functional group with another group that has similar physical or chemical properties but is more stable to metabolism.[16][17][18][19] For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring can sometimes improve stability.[6][20]
-
Deuteration: Replacing a carbon-hydrogen bond at a site of metabolism with a carbon-deuterium bond can slow the rate of metabolism due to the kinetic isotope effect.[21][22][23][24][25] This is a more subtle modification that is less likely to impact the compound's pharmacology.
-
Modulating Physicochemical Properties: Reducing the lipophilicity of your compound can sometimes decrease its affinity for metabolic enzymes, thereby improving its stability.
Q5: How do I interpret the data from in vitro metabolic stability assays?
A5: The primary parameters you will calculate are the half-life (t½) and the intrinsic clearance (CLint).[15]
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[15]
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver (or a liver fraction) to metabolize a drug, independent of other physiological factors like blood flow. It is typically expressed as microliters per minute per milligram of microsomal protein (µL/min/mg) or per million hepatocytes (µL/min/10^6 cells).[12][26] A lower CLint value signifies better stability. This in vitro CLint can then be used to predict in vivo hepatic clearance.
Troubleshooting Guides
This section provides practical advice for common issues encountered during in vitro metabolic stability assays with imidazo[1,2-a]pyrimidine compounds.
Guide 1: Troubleshooting the In Vitro Microsomal Stability Assay
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound appears too stable (no degradation observed). | 1. Inactive Microsomes: Improper storage or handling of microsomes. 2. Inactive Cofactor (NADPH): Degradation of NADPH stock solution. 3. Compound Precipitation: Poor solubility of the test compound in the incubation buffer. 4. Analytical Issues: Poor ionization or detection of the compound by LC-MS/MS. | 1. Run a positive control with a known rapidly metabolized compound (e.g., verapamil, testosterone) to verify microsomal activity. 2. Prepare fresh NADPH solution for each experiment. 3. Check the final DMSO concentration (keep it below 1%). Visually inspect for precipitation. If solubility is an issue, consider using a lower compound concentration. 4. Optimize MS parameters for your compound. Ensure the internal standard is performing as expected. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate dispensing of compound, microsomes, or NADPH. 2. Inconsistent Quenching: Variation in the timing of adding the quenching solution (e.g., cold acetonitrile). 3. Edge Effects on Incubation Plate: Temperature gradients across the plate. | 1. Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for high-throughput screening. 2. Use a multichannel pipette to quench multiple wells simultaneously. 3. Avoid using the outer wells of the plate or ensure a consistent incubation environment. |
| Compound concentration increases over time. | 1. Interference from a Metabolite: A metabolite may have the same mass-to-charge ratio (m/z) as the parent compound. 2. Analytical Carryover: Insufficient washing of the LC system between injections. | 1. Review the chromatography to see if a new peak is co-eluting with your parent compound. Adjust the LC gradient to achieve better separation. 2. Implement a more rigorous needle wash protocol on your autosampler. |
Guide 2: Investigating High Clearance and Identifying the Cause
This workflow helps to systematically investigate the cause of high metabolic clearance observed for an imidazo[1,2-a]pyrimidine compound.
Caption: Workflow for Investigating High Metabolic Clearance.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of an imidazo[1,2-a]pyrimidine compound in liver microsomes.
Materials:
-
Test imidazo[1,2-a]pyrimidine compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Positive control compound (e.g., verapamil)
-
Internal standard
-
Cold acetonitrile (for quenching the reaction)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound and positive control by diluting the stock solutions in buffer.
-
Prepare the NADPH solution.
-
-
Incubation:
-
Add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the microsome suspension at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the microsome suspension.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add an aliquot of the reaction mixture to a well containing cold acetonitrile with the internal standard to quench the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Data Presentation:
The following table provides typical experimental parameters for a microsomal stability assay.[27]
| Parameter | Typical Range |
| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL |
| Test Compound Conc. | 1 - 10 µM |
| NADPH Conc. | 1 - 5 mM |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min |
| Final DMSO Conc. | < 1% |
| pH | 7.4 |
Strategies for Improving Metabolic Stability
Once the metabolic liabilities of your imidazo[1,2-a]pyrimidine compound have been identified, the following strategies can be employed to improve its stability.
Caption: Strategies to Enhance Metabolic Stability.
Blocking Aldehyde Oxidase (AO) Mediated Metabolism
Research has shown that the imidazo[1,2-a]pyrimidine ring system is a substrate for AO.[7][8] Strategies to mitigate AO-mediated metabolism include:
-
Modification of the Heterocycle: Altering the electronic properties of the ring system can reduce its affinity for the AO active site. For instance, substituting with electron-donating groups like methoxy or morpholino on the imidazo[1,2-a]pyrimidine core has been shown to block AO oxidation.[28]
-
Blocking the Reactive Site: Introducing substituents at the site of AO-mediated oxidation can sterically hinder the enzyme's access.[7][8]
Mitigating CYP-Mediated Metabolism
-
Bioisosteric Replacement of Labile Groups: If a particular substituent is found to be a primary site of CYP-mediated metabolism, replacing it with a bioisostere can enhance stability.[16][17] For example, a metabolically labile phenyl group could be replaced with a more stable pyridyl group.[6][20]
-
Deuteration at "Soft Spots": As previously mentioned, replacing C-H bonds with C-D bonds at metabolically labile positions can significantly slow down CYP-mediated oxidation.[21][22][23][24][25]
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. cresset-group.com [cresset-group.com]
- 7. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. chem-space.com [chem-space.com]
- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 18. drughunter.com [drughunter.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 25. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor | MDPI [mdpi.com]
- 26. nuvisan.com [nuvisan.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-tert-butylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-tert-butylimidazo[1,2-a]pyrimidine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we aim to bridge the gap between bench-scale procedures and robust, scalable production by explaining the "why" behind the "how."
Introduction: The Synthetic Landscape
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2][3] Its synthesis is most commonly achieved through the condensation of 2-aminopyrimidine with a suitable α-haloketone or, in this specific case, an α-ketoaldehyde equivalent.[4][5] While several synthetic routes exist for imidazo[1,2-a]pyrimidines, the classical Tschitschibabin reaction and multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction are prominent.[5][6][7]
The scale-up of this synthesis, however, presents a unique set of challenges that are often not apparent at the laboratory scale. These can range from managing exotherms and controlling impurity profiles to ensuring consistent yields and product quality. This guide will directly address these potential hurdles with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and frequently employed route for the synthesis of this compound involves the condensation of 2-aminopyrimidine with 3,3-dimethyl-2-oxobutanal (also known as tert-butylglyoxal).[8] This reaction is a variation of the well-established synthesis of imidazo-fused heterocycles.[5]
Causality: This pathway is favored for its atom economy and the commercial availability of the starting materials. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the aldehyde carbonyl of tert-butylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system.
Q2: We are observing a significant drop in yield upon scaling up the reaction from a 1g to a 100g scale. What are the likely causes?
A decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.
Troubleshooting Steps:
-
Inefficient Mixing: At a larger scale, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can promote the formation of side products.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture.
-
-
Poor Temperature Control: The initial condensation and subsequent cyclization steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to decomposition of reactants or products and the formation of tars.
-
Solution: Implement controlled addition of one of the reactants (e.g., adding the tert-butylglyoxal solution dropwise to the 2-aminopyrimidine solution) while carefully monitoring the internal reaction temperature. Utilize a reactor jacket with a circulating heating/cooling system for precise temperature management.
-
-
Incomplete Reaction: On a larger scale, reaction times may need to be adjusted to ensure complete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR of an aliquot). Continue the reaction until the starting material is consumed.
-
Q3: We are struggling with the formation of a persistent, dark-colored impurity that is difficult to remove by standard crystallization. What is this impurity and how can we prevent its formation?
The formation of dark, often polymeric, impurities is a frequent challenge in the synthesis of nitrogen-containing heterocycles, especially under acidic or high-temperature conditions.
Potential Causes and Solutions:
-
Side Reactions of tert-Butylglyoxal: Aldehydes, particularly α-ketoaldehydes, can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts or at elevated temperatures.
-
Prevention:
-
Use freshly distilled or high-purity tert-butylglyoxal.
-
Maintain a controlled, slightly acidic pH if a catalyst is used. Scavenging any strong base impurities in the starting materials can be beneficial.
-
As mentioned in Q2, ensure strict temperature control to avoid overheating.
-
-
-
Oxidation of the Product or Intermediates: The imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidation, leading to colored byproducts.
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is run at elevated temperatures for an extended period.
-
-
Purification Strategy: If the impurity has already formed, consider the following:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities.
-
Column Chromatography: While not always ideal for large-scale production, a silica gel plug or a short column may be necessary to remove highly colored, polar impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction; Side reactions due to poor temperature control; Inefficient mixing. | Monitor reaction progress (TLC/HPLC); Controlled addition of reagents; Use of an appropriate overhead stirrer. |
| Formation of Dark Impurities | Self-condensation of the aldehyde; Oxidation of product/intermediates. | Use high-purity reagents; Maintain controlled temperature and pH; Run the reaction under an inert atmosphere. |
| Difficult Product Isolation | Product oiling out during crystallization; Product too soluble in the chosen solvent. | Screen for suitable crystallization solvents or solvent mixtures; Consider anti-solvent precipitation. |
| Inconsistent Product Quality | Variation in starting material quality; Lack of robust process control. | Qualify batches of starting materials; Implement strict control over reaction parameters (temperature, time, stoichiometry). |
| Exothermic Reaction | The initial condensation and cyclization steps can release significant heat. | Slow, controlled addition of one reactant; Use of a jacketed reactor with a cooling system; Dilute the reaction mixture.[9] |
Experimental Protocols
Optimized Scale-Up Synthesis of this compound
This protocol is designed for a 100g scale synthesis.
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
3,3-Dimethyl-2-oxobutanal (tert-butylglyoxal) (1.05 eq)
-
Ethanol (or another suitable solvent like isopropanol)
-
Sodium bicarbonate (optional, as a mild base to neutralize any acidic impurities)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a condenser, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Reactant Charging: Charge the reactor with 2-aminopyrimidine and ethanol. Begin stirring to form a slurry or solution. If using, add sodium bicarbonate at this stage.
-
Controlled Addition: In a separate vessel, prepare a solution of 3,3-dimethyl-2-oxobutanal in ethanol. Slowly add this solution to the reactor containing the 2-aminopyrimidine slurry over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-aminopyrimidine is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
Visualizations
Reaction Workflow
Caption: Scale-up workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis scale-up issues.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|CAS 887360-66-9 [benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3-Dimethyl-2-oxobutanal | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to enhance the efficiency, yield, and purity of your synthetic routes.
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] However, its synthesis is not without challenges, with side reactions often leading to complex purification procedures and reduced yields. This guide aims to provide a clear understanding of the underlying chemical principles driving these side reactions and to offer practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrimidines, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: I am observing the formation of a regioisomeric byproduct in my reaction between a 2-aminopyrimidine and an α-haloketone (or its equivalent). How can I improve the regioselectivity to favor the desired imidazo[1,2-a]pyrimidine isomer?
Underlying Cause and Mechanistic Insight:
The formation of regioisomers is a common challenge in the synthesis of imidazo[1,2-a]pyrimidines.[3][4] The 2-aminopyrimidine starting material has two nucleophilic nitrogen atoms: the endocyclic nitrogen (N1) and the exocyclic amino group. The desired reaction pathway involves the initial nucleophilic attack of the endocyclic pyrimidine nitrogen on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization of the exocyclic amino group. However, a competing pathway can occur where the exocyclic amino group attacks first, leading to the formation of an undesired regioisomer.
The regioselectivity is often governed by the electronic properties of the pyrimidine ring. Electron-withdrawing substituents on the pyrimidine ring can decrease the nucleophilicity of the adjacent endocyclic nitrogen, potentially favoring the undesired reaction pathway.[3][4]
Diagram: Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis
Caption: Competing pathways in imidazo[1,2-a]pyrimidine synthesis.
Solutions and Protocols:
-
Solvent and Temperature Optimization:
-
Protocol: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF, and toluene). Start with reactions at room temperature and gradually increase to reflux. In some cases, a less polar solvent can favor the desired pathway by modulating the nucleophilicity of the nitrogen atoms differently.
-
Rationale: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms in the 2-aminopyrimidine.
-
-
Use of a Base:
-
Protocol: The addition of a mild base, such as sodium bicarbonate or potassium carbonate, can facilitate the reaction under milder conditions and improve yields and regioselectivity.[5]
-
Rationale: The base can deprotonate the initially formed ammonium salt, promoting the subsequent intramolecular cyclization.
-
-
Microwave-Assisted Synthesis:
-
Protocol: Employ microwave irradiation to shorten reaction times and potentially improve regioselectivity. A typical starting point would be 100-150 °C for 15-30 minutes in a sealed microwave vial.
-
Rationale: The rapid and uniform heating provided by microwaves can sometimes favor the kinetically controlled product, which may be the desired regioisomer. Microwave-assisted synthesis has been shown to be effective for this class of compounds.[2][6]
-
-
Alternative Synthetic Routes:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction involving a 2-aminopyrimidine, an aldehyde, and an isocyanide is a powerful method for the regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines.[7][8][9][10]
-
Catalyst Screening for GBB: The GBB reaction can be catalyzed by various acids, including Sc(OTf)₃, perchloric acid, or p-toluenesulfonic acid.[9] Optimization of the catalyst is crucial for achieving high yields and selectivity.
-
| Parameter | Traditional Condensation | Groebke-Blackburn-Bienaymé |
| Components | 2 | 3 |
| Key Challenge | Regioselectivity | Catalyst and substrate scope |
| Common Products | Variously substituted | 3-amino substituted |
| Advantages | Simple starting materials | High atom economy, good regioselectivity |
Issue 2: Low Yields and Incomplete Reactions
Question: My reaction is sluggish, and I am obtaining low yields of the desired product. How can I drive the reaction to completion?
Underlying Cause and Mechanistic Insight:
Low yields can stem from several factors, including inefficient reaction conditions, decomposition of starting materials or products under harsh conditions, or the formation of multiple side products that are difficult to separate. Traditional methods can sometimes require high temperatures and long reaction times, which can lead to degradation.[7]
Solutions and Protocols:
-
Catalyst Optimization:
-
Protocol: For condensation reactions, consider using a catalyst to facilitate the reaction. For GBB reactions, screen different Lewis and Brønsted acids.[8][9] In some cases, metal-free conditions using specific solvents like hexafluoroisopropanol (HFIP) have been shown to be effective.[11]
-
Rationale: A suitable catalyst can lower the activation energy of the reaction, allowing it to proceed more efficiently at lower temperatures.
-
-
Removal of Water:
-
Protocol: If the reaction involves a condensation step that releases water, consider using a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like magnesium sulfate or molecular sieves.
-
Rationale: The removal of water can shift the equilibrium of the reaction towards the product side, leading to higher conversions.
-
-
Solvent-Free and Microwave Conditions:
-
Protocol: Explore solvent-free reaction conditions, often in combination with microwave irradiation.[2][6] For example, the reaction of 2-aminopyrimidine with α-bromoketones can be catalyzed by basic alumina under solvent-free microwave irradiation.[2][6]
-
Rationale: Solvent-free conditions can lead to higher reaction concentrations and faster reaction rates.
-
Diagram: Troubleshooting Workflow for Low Yields
Caption: A systematic approach to improving reaction yields.
Issue 3: Difficult Purification
Question: I am struggling to purify my target imidazo[1,2-a]pyrimidine from side products and starting materials. What are some effective purification strategies?
Underlying Cause and Mechanistic Insight:
Purification can be challenging due to the similar polarities of the desired product and isomeric byproducts or other side products. The basic nature of the imidazo[1,2-a]pyrimidine core can also lead to tailing on silica gel chromatography.
Solutions and Protocols:
-
Acid-Base Extraction:
-
Protocol: Utilize the basicity of the product. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic product, moving it into the aqueous layer. The aqueous layer can then be separated, basified with a base like sodium bicarbonate or sodium hydroxide, and the product extracted back into an organic solvent.
-
Rationale: This technique can effectively separate the basic product from non-basic impurities.
-
-
Salt Formation and Recrystallization:
-
Protocol: In some cases, forming a salt of the product can facilitate purification by recrystallization. For instance, the formation of a sulfate salt has been reported as an effective purification method.[8]
-
Rationale: Salts often have different solubility profiles than the free base, allowing for purification by recrystallization.
-
-
Chromatography Modifications:
-
Protocol: If using silica gel chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.
-
Rationale: The basic modifier can deactivate the acidic silanol groups on the silica surface, reducing tailing and improving the separation of basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyrimidines?
A1: The most common methods include the condensation of 2-aminopyrimidines with α-haloketones (a variation of the Tschitschibabin reaction), and multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][12] The GBB reaction is particularly useful for accessing 3-amino substituted imidazo[1,2-a]pyrimidines with high regioselectivity.[7][9][10]
Q2: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyrimidines?
A2: Yes, significant efforts have been made to develop greener synthetic protocols. These include the use of water as a solvent, solvent-free reactions, and the use of microwave irradiation to reduce energy consumption and reaction times.[2][13] Some GBB reactions have also been developed to proceed under catalyst-free conditions in environmentally benign solvents.[11]
Q3: How can I functionalize the imidazo[1,2-a]pyrimidine core after its synthesis?
A3: The imidazo[1,2-a]pyrimidine scaffold can be functionalized at various positions. For example, the 3-position is often susceptible to electrophilic substitution. Mannich reactions have been used to introduce aminomethyl groups at this position.[14]
Q4: I am using a substituted 2-aminopyrimidine. How will the substituent affect the reaction?
A4: The electronic nature of the substituent can significantly impact the reaction. Electron-withdrawing groups can decrease the nucleophilicity of the pyrimidine nitrogens, potentially slowing down the reaction and affecting regioselectivity.[3][4] Conversely, electron-donating groups can increase nucleophilicity and facilitate the reaction. It is often necessary to re-optimize the reaction conditions for each new substituted starting material.
Q5: What analytical techniques are best for characterizing the products and identifying side products?
A5: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and for determining the ratio of regioisomers. Mass spectrometry (LC-MS) is crucial for confirming the molecular weight of the product and identifying byproducts. For unambiguous determination of regiochemistry, 2D NMR techniques like NOESY or HMBC, or single-crystal X-ray diffraction may be necessary.
References
- 1. scilit.com [scilit.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imidazo[1,2-a]pyrimidine Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine derivatives. This guide is designed to provide expert-driven, field-proven insights into the characterization of this important heterocyclic scaffold. Drawing from extensive experience, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex challenges and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific, practical problems you may encounter during the characterization of your imidazo[1,2-a]pyrimidine compounds. The solutions provided are based on a logical, step-by-step diagnostic process.
Question 1: My ¹H NMR spectrum shows broad or disappearing proton signals, particularly for the heterocyclic core. What is the likely cause and how can I fix it?
This is a frequent issue, often rooted in the chemical environment of the molecule.
Answer:
The most common causes for peak broadening in N-heterocyclic systems like imidazo[1,2-a]pyrimidines are proton exchange, the presence of paramagnetic impurities, or compound aggregation. The primary suspect, however, is often related to the basicity of the nitrogen atoms in the ring system.
-
Causality - The Role of Protonation: The imidazo[1,2-a]pyrimidine scaffold has multiple basic nitrogen atoms. The N1 atom in the imidazole portion is a common site of protonation[1]. If your sample contains trace amounts of acid (e.g., from a chromatographic purification step using TFA) or water, the compound can exist in a rapid equilibrium between its protonated and neutral forms. This chemical exchange on the NMR timescale leads to significant broadening of adjacent proton signals. Protons at positions 5 and 7 on the pyrimidine ring are particularly sensitive to this effect.
-
Troubleshooting Workflow:
-
Dry Your Sample Rigorously: Ensure your NMR sample is completely free of residual solvents and water. Co-evaporate with an anhydrous solvent like toluene and dry under high vacuum for several hours.
-
Use High-Purity Solvents: Use fresh, high-purity deuterated solvents. For example, DMSO-d₆ is excellent for dissolving these compounds and its residual water peak can be a good diagnostic tool[2][3].
-
The "Deuterium Oxide Shake": A classic method to confirm exchangeable protons (like N-H). Add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Protons involved in exchange (e.g., an N-H from protonation) will exchange with deuterium and their signals will diminish or disappear.
-
Controlled Acid/Base Addition: To obtain a sharp spectrum of a single species, you can deliberately push the equilibrium.
-
Acidification: Add a trace amount of a strong acid like trifluoroacetic acid-d (TFA-d) to fully protonate the sample. This locks it into one form, resulting in sharp signals for the protonated species[1].
-
Basification: Alternatively, add a small amount of a non-nucleophilic base like triethylamine or pass the sample through a small plug of basic alumina in a suitable solvent before preparing the NMR sample to ensure you are observing the neutral species.
-
-
Question 2: My mass spectrum shows a weak or absent molecular ion (M⁺) peak, making mass confirmation difficult. How can I improve its detection?
Answer:
The stability of the molecular ion depends on both the molecule's intrinsic properties and the ionization technique used. Imidazo[1,2-a]pyrimidines are generally stable, but certain substituents or ionization conditions can lead to extensive fragmentation.
-
Causality - Ionization Method and Molecular Stability:
-
Electron Impact (EI): This is a "hard" ionization technique that imparts significant energy, often causing fragile molecules to fragment immediately, leaving a very weak or non-existent molecular ion peak.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for these compounds. It typically generates protonated molecules, [M+H]⁺, in positive ion mode, which are much more stable. Most modern analyses of these scaffolds use LC-MS with ESI[2][4]. If you are not seeing a strong [M+H]⁺, the issue may lie with solvent conditions or the compound's ability to accept a proton.
-
-
Troubleshooting Protocol:
-
Switch to ESI or CI: If using EI, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is standard and highly effective[3][5].
-
Optimize ESI Conditions:
-
Mobile Phase Additives: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid or acetic acid to the mobile phase (e.g., acetonitrile/water) will promote the formation of the [M+H]⁺ ion.
-
Solvent Choice: Use solvents that are amenable to ESI, such as methanol, acetonitrile, and water.
-
-
Consider Adduct Formation: In ESI, besides [M+H]⁺, look for other common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can sometimes be more stable and prominent than the protonated molecule. These are often observed at M+23 and M+39, respectively.
-
Check for In-Source Fragmentation: A high cone voltage (or fragmentor voltage) in the mass spectrometer's source can cause the molecule to fragment before it reaches the analyzer. Gradually reduce this voltage to see if the intensity of the molecular ion peak increases relative to the fragment ions.
-
Question 3: I've synthesized a substituted imidazo[1,2-a]pyrimidine, but the ¹H NMR is complex. How can I confidently assign the proton signals to their correct positions on the heterocyclic core?
Answer:
Unambiguous structural confirmation is critical, especially when dealing with isomers or novel derivatives[6]. A combination of 1D and 2D NMR experiments is the authoritative approach.
-
Causality - The Need for Correlation Spectroscopy: While chemical shifts and coupling constants provide strong clues, they can be misleading with complex substitution patterns. Two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations, providing definitive proof of structure.
-
Experimental Protocol: Definitive Structural Elucidation
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. Use the typical chemical shifts in the table below as a starting point for preliminary assignments.
-
Run a COSY (Correlation Spectroscopy) Experiment: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It will clearly show the connectivity within the pyrimidine ring (e.g., H5 coupling to H6, and H6 coupling to H7).
-
Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton directly to the carbon it is attached to. This allows you to assign the carbon signals based on the already-assigned proton signals from the COSY.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is often the most powerful experiment for this scaffold. It shows longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For example, you can confirm the position of a substituent by observing a correlation from the substituent's protons to a carbon atom on the heterocyclic core. It is also invaluable for assigning quaternary (non-protonated) carbons[7].
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment (Optional): If you need to determine the through-space proximity of different groups (e.g., confirming stereochemistry or the orientation of a bulky substituent), a NOESY experiment is the definitive tool[7].
-
The following diagram illustrates the logical flow for characterizing a newly synthesized imidazo[1,2-a]pyrimidine derivative.
Caption: Logical workflow for the purification and characterization of imidazo[1,2-a]pyrimidines.
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the analytical properties of imidazo[1,2-a]pyrimidines.
Question 4: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyrimidine core?
Answer:
Understanding the standard chemical shifts of the parent scaffold is essential for predicting and interpreting the spectra of its derivatives. The electron distribution in the fused ring system results in a characteristic pattern. The pyrimidine ring protons are generally more downfield than those on the imidazole ring.
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| C2 | ~7.8 - 8.2 (s) | ~145 - 150 | Often substituted; chemical shift is highly sensitive to the substituent. |
| C3 | ~7.7 - 8.1 (s) | ~110 - 115 | Electron-rich position, sensitive to electrophilic substitution[8]. |
| C5 | ~8.4 - 8.8 (dd) | ~148 - 152 | Most downfield proton due to deshielding from two adjacent nitrogen atoms. |
| C6 | ~6.9 - 7.3 (dd) | ~108 - 112 | Most upfield proton in the pyrimidine ring. |
| C7 | ~8.9 - 9.3 (dd) | ~135 - 140 | Downfield shift due to proximity to the bridgehead nitrogen. |
| C8a | N/A (Quaternary) | ~150 - 155 | Bridgehead carbon, assignable via HMBC. |
Note: Values are approximate and can vary significantly based on solvent and substitution. Data synthesized from multiple sources[1][2][9][10][11]. The use of DMSO-d₆ is common and residual solvent signals should be noted (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm)[2][3].
Question 5: What is the characteristic mass spectrometry fragmentation pattern for an imidazo[1,2-a]pyrimidine derivative?
Answer:
While the exact fragmentation depends on the substituents, the core scaffold has predictable cleavage patterns that can be diagnostic. Studies on related imidazo[1,2-a]pyridines provide excellent models for understanding this behavior[5].
-
General Principles (ESI-MS/MS):
-
Stable Core: The fused aromatic ring system is quite stable. Fragmentation is often initiated at the substituent groups.
-
Loss of Substituents: The most common initial fragmentation event is the loss of labile groups attached to the core. For example, in a 3-phenoxy substituted analogue, the characteristic fragmentation is the homolytic cleavage of the C-O bond[5].
-
Ring Cleavage: Subsequent, higher-energy fragmentation can lead to the cleavage of the pyrimidine ring. A common pathway involves the loss of HCN or related neutral fragments, which is typical for nitrogen heterocycles.
-
Diagnostic Ions: The fragmentation pattern can be used to identify the core scaffold. The loss of specific substituents followed by characteristic fragmentation of the remaining core can be used to confirm the identity of analogs[5].
-
Caption: Decision tree for troubleshooting a missing molecular ion peak in mass spectrometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uees.edu.ec [research.uees.edu.ec]
- 9. spectrabase.com [spectrabase.com]
- 10. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrimidine Drugs
Welcome to the technical support center dedicated to advancing your research and development of imidazo[1,2-a]pyrimidine-based therapeutics. This guide is structured to provide practical, in-depth solutions to the common challenges associated with enhancing the oral bioavailability of this important class of compounds. We will delve into the mechanistic underpinnings of experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of your formulation development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with imidazo[1,2-a]pyrimidine derivatives.
Q1: What are the primary obstacles to achieving good oral bioavailability with imidazo[1,2-a]pyrimidine compounds?
A1: The primary obstacles are typically twofold: poor aqueous solubility and P-glycoprotein (P-gp) mediated efflux.[1] Many derivatives of this scaffold are lipophilic, leading to dissolution rate-limited absorption (BCS Class II).[2] Additionally, the imidazo[1,2-a]pyrimidine core can be a substrate for the P-gp efflux pump, which actively transports the drug out of intestinal cells, reducing its net absorption.[1][3]
Q2: What are the initial steps I should take to characterize the bioavailability challenges of my lead imidazo[1,2-a]pyrimidine candidate?
A2: A thorough physicochemical and biopharmaceutical characterization is crucial. This includes determining the aqueous solubility at different pH values, measuring the partition coefficient (LogP), and assessing its permeability and efflux potential using an in vitro model like the Caco-2 permeability assay.[4][5] Understanding the metabolic stability, particularly susceptibility to aldehyde oxidase, is also important for some derivatives.[3][6]
Q3: Which formulation strategies are generally most effective for imidazo[1,2-a]pyrimidine drugs?
A3: Given their typical BCS Class II characteristics, formulation strategies that enhance solubility and dissolution rate are paramount. Amorphous solid dispersions (ASDs), lipid-based formulations, and nanomilling are all viable approaches.[7][8][9] The choice of strategy will depend on the specific properties of your compound and the desired drug product profile.
Q4: How can I mitigate P-gp efflux of my imidazo[1,2-a]pyrimidine compound?
A4: P-gp efflux can be addressed through both medicinal chemistry approaches (e.g., structural modifications to reduce P-gp recognition) and formulation strategies.[1] Incorporating excipients with P-gp inhibitory activity into your formulation can be highly effective.[6][10] These include certain surfactants, polymers, and lipids that can either directly inhibit P-gp or alter the cell membrane environment to reduce efflux.[3][11]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Low Apparent Permeability in Caco-2 Assays
Problem: My imidazo[1,2-a]pyrimidine compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction and a high efflux ratio (>2) in the Caco-2 permeability assay.
Potential Causes and Solutions:
-
P-gp Efflux: This is a strong indication that your compound is a substrate for P-gp.[4]
-
Troubleshooting Step 1: Co-incubation with a P-gp Inhibitor. Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[5][12] A significant increase in the A-B Papp and a decrease in the efflux ratio will confirm P-gp mediated efflux.
-
Troubleshooting Step 2: Formulation with P-gp Inhibiting Excipients. If P-gp efflux is confirmed, consider formulating your compound with excipients that have P-gp inhibitory properties. Examples include Vitamin E TPGS, Cremophor EL, and Poloxamer 188.[6][11]
-
-
Poor Solubility in the Assay Medium: The compound may be precipitating in the aqueous donor compartment, leading to an underestimation of its permeability.
-
Troubleshooting Step 1: Assess Solubility in Assay Buffer. Determine the solubility of your compound in the Hanks' Balanced Salt Solution (HBSS) used in the Caco-2 assay.
-
Troubleshooting Step 2: Use a Solubilizing Formulation. For the assay, you can prepare a dosing solution using a small percentage of a non-toxic solubilizing agent, such as a cyclodextrin or a low concentration of a suitable surfactant, to maintain the compound in solution.
-
Inconsistent Dissolution Profiles of Amorphous Solid Dispersions (ASDs)
Problem: The dissolution profiles of my imidazo[1,2-a]pyrimidine ASDs are highly variable between batches, or the drug rapidly precipitates after initial supersaturation.
Potential Causes and Solutions:
-
Phase Separation or Crystallization in the ASD: The drug and polymer may not be fully miscible, or the drug may be crystallizing over time.
-
Troubleshooting Step 1: Solid-State Characterization. Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the ASD is a single amorphous phase.
-
Troubleshooting Step 2: Optimize Drug Loading and Polymer Selection. A lower drug loading may improve miscibility. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better interaction with your drug, which can be predicted using thermodynamic modeling.[13]
-
-
"Spring and Parachute" Failure: The formulation achieves initial supersaturation (the "spring"), but the polymer is not effectively preventing precipitation (the "parachute").
-
Troubleshooting Step 1: Use a Precipitation Inhibitor. Incorporate a precipitation inhibitor into the formulation or the dissolution medium. Certain polymers, like HPMC-AS, are specifically designed for this purpose.
-
Troubleshooting Step 2: Biorelevant Dissolution Media. Test your ASDs in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[14] These media can provide a more realistic assessment of in vivo performance and the potential for precipitation.
-
Poor In Vivo Performance of Lipid-Based Formulations Despite Good In Vitro Solubilization
Problem: My imidazo[1,2-a]pyrimidine compound is highly soluble in a lipid-based formulation, but the in vivo pharmacokinetic study in rats shows low oral bioavailability.
Potential Causes and Solutions:
-
Drug Precipitation Upon Dispersion: The drug may be precipitating out of the formulation when it disperses in the gastrointestinal fluids.
-
Troubleshooting Step 1: In Vitro Dispersion and Digestion Testing. Perform in vitro dispersion tests by adding the formulation to simulated gastric and intestinal fluids and observe for any precipitation. Further, use an in vitro lipolysis model to simulate the digestion of the lipid components and assess if the drug remains solubilized in the resulting micellar phase.[15]
-
Troubleshooting Step 2: Optimize Formulation Composition. Adjust the ratio of lipids, surfactants, and cosolvents. Higher surfactant and cosolvent concentrations can improve the dispersion and stability of the resulting emulsion, but may also increase the risk of drug precipitation upon dilution.[16]
-
-
P-gp Efflux is Not Adequately Addressed: While the formulation enhances solubility, it may not be effectively inhibiting P-gp.
-
Troubleshooting Step 1: Incorporate P-gp Inhibiting Excipients. Select lipid excipients and surfactants that are known to inhibit P-gp, such as Cremophor EL, Tween 80, or Labrasol®.[3][11]
-
Troubleshooting Step 2: Re-evaluate in Caco-2 Model. Test the optimized lipid-based formulation in the Caco-2 model to confirm that it enhances permeability and reduces the efflux ratio.
-
Section 3: Experimental Protocols and Data Presentation
This section provides detailed protocols for key experiments and presents data in a structured format for easy interpretation.
Protocol: Caco-2 Permeability Assay for P-gp Substrate Identification
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[17]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solutions: Prepare a stock solution of the imidazo[1,2-a]pyrimidine compound in DMSO. Dilute the stock solution in HBSS to the final dosing concentration (typically 1-10 µM). For P-gp inhibition assessment, prepare a parallel dosing solution containing a P-gp inhibitor like verapamil (typically 50-100 µM).[12]
-
Permeability Assay (A-B):
-
Add the dosing solution to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (B-A):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Incubate under the same conditions.
-
Take samples from the apical side at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
Table 1: Example Data from Caco-2 Permeability Assay
| Compound | Direction | Papp (x 10⁻⁶ cm/s) without Verapamil | Papp (x 10⁻⁶ cm/s) with Verapamil | Efflux Ratio without Verapamil | Efflux Ratio with Verapamil |
| Imidazo[1,2-a]pyrimidine-X | A -> B | 0.5 | 2.5 | 8.0 | 1.2 |
| B -> A | 4.0 | 3.0 |
Protocol: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solvent Selection: Identify a common solvent system that can dissolve both the imidazo[1,2-a]pyrimidine drug and the selected polymer (e.g., PVP K30, HPMC-AS).[18]
-
Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content in the solution should be optimized for the spray dryer.
-
Spray Drying:
-
Set the inlet temperature, atomization gas flow rate, and solution feed rate of the spray dryer.[18]
-
Spray dry the solution to obtain a fine powder.
-
-
Secondary Drying: Dry the collected powder under vacuum at an elevated temperature (below the glass transition temperature) to remove any residual solvent.
-
Characterization:
-
Solid-State: Analyze the ASD using DSC to determine the glass transition temperature (Tg) and PXRD to confirm its amorphous nature.
-
Dissolution: Perform dissolution testing in relevant media (e.g., pH 6.8 buffer, FaSSIF) to assess the dissolution rate and extent of supersaturation.
-
Table 2: Example of Formulation Parameters for an Imidazo[1,2-a]pyrimidine ASD
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer | Drug Loading (%) | Tg (°C) |
| ASD-01 | 1:3 | PVP K30 | 25 | 135 |
| ASD-02 | 1:3 | HPMC-AS | 25 | 128 |
Section 4: Visualizing Concepts and Workflows
This section provides diagrams to illustrate key concepts and experimental workflows.
Diagram 1: Workflow for Troubleshooting Poor Oral Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
Diagram 2: Mechanisms of Oral Bioavailability Enhancement
Caption: Mechanisms of bioavailability enhancement strategies.
References
- 1. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Mitigating Aldehyde Oxidase (AO) Metabolism of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic challenges posed by Aldehyde Oxidase (AO) for compounds containing the imidazo[1,2-a]pyrimidine scaffold. As medicinal chemistry strategies have evolved to reduce cytochrome P450 (CYP) mediated metabolism, susceptibility towards non-CYP enzymes like AO has become a more prominent hurdle.[1][2] This resource is designed to equip your team with the foundational knowledge and practical strategies to identify, understand, and mitigate AO-mediated metabolism, thereby de-risking your drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What is Aldehyde Oxidase (AO) and why is it a particular problem for imidazo[1,2-a]pyrimidine-based compounds?
A: Aldehyde Oxidase (AO) is a cytosolic, molybdenum-containing enzyme predominantly found in the liver that plays a significant role in the phase I metabolism of a wide range of compounds.[3][4] Unlike CYP enzymes, which are located in the microsomes and are NADPH-dependent, AO is found in the cytosol and its activity is NADPH-independent.[1]
The imidazo[1,2-a]pyrimidine scaffold is an electron-deficient N-heterocycle, a structural motif that makes it particularly susceptible to oxidation by AO.[5][6][7] The enzyme catalyzes the hydroxylation of electron-deficient sp2-hybridized carbon atoms, typically those adjacent to a ring nitrogen.[8] This rapid metabolism can lead to high clearance, low systemic exposure, and ultimately, the failure of promising drug candidates in clinical development.[4][9]
Q2: I suspect my imidazo[1,2-a]pyrimidine compound is being metabolized by AO. Which position on the ring is the most likely "soft spot"?
A: Based on the established mechanism of AO, which involves nucleophilic attack, the most electron-deficient carbon atoms are the primary sites of metabolism (SOM).[3][8] For the imidazo[1,2-a]pyrimidine core, the most probable site of AO-mediated oxidation is the C7 position. This is due to its position adjacent to a pyrimidine nitrogen atom, which lowers its electron density.
Caption: AO-mediated oxidation of the imidazo[1,2-a]pyrimidine scaffold.
Q3: What are the primary medicinal chemistry strategies to reduce or eliminate AO-mediated metabolism of this scaffold?
A: There are four primary strategies that have proven effective:
-
Steric Hindrance: Introducing a substituent at or near the metabolic soft spot (C7) to physically block the enzyme's access.[6][7]
-
Electronic Modulation: Adding electron-donating groups (EDGs) to the ring system to increase the electron density of the susceptible carbon, making it less prone to nucleophilic attack.[10][11]
-
Metabolic Switching/Bioisosteric Replacement: Modifying the core heterocycle to a related scaffold that is less recognized by AO or replacing the susceptible carbon with a nitrogen atom.[6][7]
-
Deuteration: Replacing the hydrogen atom at the C7 position with deuterium. The stronger C-D bond can slow the rate of metabolism in a phenomenon known as the kinetic isotope effect (KIE).[12][13]
Q4: How can I definitively confirm that my compound is an AO substrate in the lab?
A: A standard approach involves comparing the compound's stability in different subcellular fractions. A hallmark of AO metabolism is significantly higher clearance in liver hepatocytes or cytosolic S9 fractions compared to liver microsomes.[1][14] To confirm AO's specific involvement, you can run the cytosol assay in the presence and absence of a known AO inhibitor, such as hydralazine.[15][16] A significant reduction in metabolism in the presence of the inhibitor provides strong evidence for AO's role.
Troubleshooting Guides & Experimental Protocols
Problem: My lead compound shows high clearance in human hepatocytes but is stable in liver microsomes. Is this an AO issue and how do I prove it?
This observation is a classic indicator of metabolism by a non-microsomal, cytosolic enzyme. Since AO is the most prominent drug-metabolizing enzyme in the liver cytosol, it is the primary suspect.[1][8]
Causality: Liver microsomes contain the majority of CYP enzymes, while hepatocytes are whole cells that contain both microsomal and cytosolic enzymes. If a compound is stable in microsomes (ruling out major CYP metabolism) but is rapidly cleared in hepatocytes, the metabolic pathway must involve cytosolic enzymes like AO.
Caption: Experimental workflow to confirm AO as the metabolic pathway.
This protocol is designed to determine if a test compound is a substrate of aldehyde oxidase using human liver cytosol.[1][16]
Materials:
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Human Liver Cytosol (commercially available)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Hydralazine (AO inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw human liver cytosol on ice. Prepare a working solution of cytosol by diluting it in cold potassium phosphate buffer to a final protein concentration of 1 mg/mL.
-
Reaction Mixture Preparation:
-
Test Wells (- Inhibitor): Add buffer, cytosol, and DMSO (vehicle control) to the wells of the incubation plate.
-
Control Wells (+ Inhibitor): Add buffer, cytosol, and hydralazine solution (to a final concentration of 10-50 µM) to the wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the test compound (final concentration typically 1 µM) to all wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of cold ACN with internal standard to quench the reaction and precipitate protein.
-
Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the depletion of the parent compound over time by measuring the peak area ratio (TC/IS).
-
Data Analysis: Plot the natural log of the remaining parent compound (%) versus time. The slope of the line gives the elimination rate constant (k). Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / protein concentration). Compare the CLint values from the test and control wells.
Problem: I've confirmed AO metabolism at C7. What are the most effective structural modifications to implement?
Once the site of metabolism is confirmed, a systematic structure-modification plan is necessary. The goal is to reduce or block metabolism while retaining the desired biological activity.[5][6][7]
A common and effective first approach is to introduce small substituents at the C7 position or adjacent positions to simultaneously probe steric and electronic effects.
Causality:
-
Steric Block: A substituent, even a small one like a methyl or fluoro group, can create a steric clash with the active site of the AO enzyme, preventing the optimal orientation required for oxidation.[10]
-
Electronic Tuning: The electronic properties of the substituent can directly impact the susceptibility of the C7 position. Electron-donating groups (EDGs) like methoxy or amino groups increase the electron density at C7, making it a less favorable site for nucleophilic attack by AO.[11] Conversely, electron-withdrawing groups (EWGs) can sometimes increase susceptibility but may also alter binding.[14]
| Substituent at C7 | General Effect | Impact on AO Metabolism | Rationale | Reference |
| -F, -Cl | Electron-Withdrawing (EWG) | Modest to Good Reduction | Small steric block; inductive electron withdrawal. | [10] |
| -CH₃ | Weak Electron-Donating (EDG) | Good Reduction | Steric hindrance is the primary driver. | [5][6][7] |
| -OCH₃ | Strong Electron-Donating (EDG) | Excellent Reduction / Blocked | Increases electron density at C7, making it resistant to oxidation. | [11] |
| -N(CH₃)₂ | Strong Electron-Donating (EDG) | Excellent Reduction / Blocked | Strong electron-donating effect significantly shields the C7 position. | [11] |
If simple substitutions fail to provide sufficient stability or negatively impact potency, altering the core heterocyclic system is a more advanced strategy.
Causality: AO recognizes specific heterocyclic motifs. By changing the arrangement of nitrogen atoms or replacing the entire scaffold with a bioisostere that is geometrically and electronically similar but not an AO substrate, you can design out the metabolic liability.
-
Example 1: Introducing an additional Nitrogen: Replacing the C-H at the susceptible C7 position with a nitrogen atom creates a new core (e.g., an imidazo[1,2-a][5][7][14]triazine). This permanently blocks the site of metabolism.
-
Example 2: Scaffold Hopping: The imidazo[1,2-a]pyrimidine can be replaced with a bioisostere known to have lower AO liability, such as an 8-fluoroimidazo[1,2-a]pyridine.[17]
This strategy is employed when a specific C-H bond cleavage is the rate-limiting step of metabolism, which is the case for AO.[13]
Causality (Kinetic Isotope Effect): A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. By selectively replacing the hydrogen at C7 with deuterium, the rate of AO-mediated oxidation can be significantly reduced without altering the compound's steric or electronic profile, often preserving biological activity.[18][19] This can be a highly effective strategy for compounds where other structural modifications have failed.[12]
Caption: Decision-making flowchart for mitigating AO metabolism.
References
- 1. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 17. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Imidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The efficient synthesis of these molecules is therefore of paramount importance. This guide will delve into the critical aspect of catalyst selection, offering a blend of theoretical understanding and field-proven experience to help you navigate your synthetic challenges.
Understanding the Landscape of Catalysis in Imidazo[1,2-a]pyrimidine Synthesis
The synthesis of imidazo[1,2-a]pyrimidines typically involves the condensation and subsequent cyclization of a 2-aminopyrimidine with a suitable carbonyl compound, often an α-haloketone or a related species.[4] While some syntheses can proceed without a catalyst, particularly with highly reactive starting materials or under forcing conditions like microwave irradiation, the use of a catalyst is often essential for achieving high yields, selectivity, and milder reaction conditions.[5][6]
Catalysts for this transformation can be broadly categorized into:
-
Metal-Based Catalysts: These are the most widely employed catalysts and include a variety of transition metals.
-
Brønsted and Lewis Acids: These catalysts activate the substrates towards nucleophilic attack.
-
Heterogeneous Catalysts: These offer advantages in terms of recyclability and ease of separation.
-
Organocatalysts: Metal-free organic molecules that can catalyze the reaction.
The choice of catalyst is not arbitrary; it depends on the specific substrates, desired reaction conditions (e.g., green chemistry principles), and the target molecule's functionalities.
Frequently Asked Questions (FAQs) on Catalyst Selection
Here, we address some of the common questions that arise during the planning and execution of imidazo[1,2-a]pyrimidine synthesis.
Q1: What are the most common and reliable catalysts for the synthesis of imidazo[1,2-a]pyrimidines?
A1: Copper-based catalysts, particularly copper(I) salts like CuI and CuBr, are among the most versatile and frequently reported for this synthesis.[7][8][9] They are effective in promoting the key C-N bond formation and can often be used in conjunction with an oxidant like air, making the process more environmentally friendly.[9] Gold nanoparticles have also emerged as highly active and green catalysts for this transformation.[1] For multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids like Sc(OTf)₃, Yb(OTf)₃, and various metal chlorides are commonly employed.[10]
Q2: When should I consider a metal-free catalytic system?
A2: Metal-free systems are advantageous when trace metal contamination in the final product is a concern, which is particularly relevant in pharmaceutical applications. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and even simple acids like acetic acid can effectively catalyze the condensation and cyclization steps.[10][11] Iodine has also been used as a mild oxidant and catalyst in aqueous media.[12] Furthermore, catalyst-free conditions under microwave irradiation can be highly efficient for certain substrates, offering a green and rapid synthetic route.[5]
Q3: What is the role of the ligand in copper-catalyzed reactions?
A3: In many copper-catalyzed reactions, ligands play a crucial role in stabilizing the copper species, modulating its reactivity, and improving the solubility of the catalyst. For the synthesis of imidazo[1,2-a]pyrimidines, while simple copper salts are often effective, the addition of ligands like bipyridine can enhance the catalytic activity and allow the reaction to proceed at lower temperatures.[8] The choice of ligand can significantly impact the reaction outcome and should be considered during optimization.
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
A4: The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity and practicality.[13]
-
Homogeneous catalysts (e.g., CuI, Sc(OTf)₃) are often more active and selective as the catalytic sites are readily accessible. However, their removal from the reaction mixture can be challenging.
-
Heterogeneous catalysts (e.g., Al₂O₃, LaMnO₃, supported gold nanoparticles) offer significant advantages in terms of easy separation from the product (typically by filtration) and catalyst recyclability, which is economically and environmentally beneficial.[1][6][10] However, they may sometimes exhibit lower activity or require higher reaction temperatures compared to their homogeneous counterparts.
Below is a diagram illustrating the decision-making process for choosing between homogeneous and heterogeneous catalysts.
Caption: Decision workflow for catalyst selection.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a troubleshooting guide for common issues encountered during the synthesis of imidazo[1,2-a]pyrimidines.
Issue 1: Low or No Product Yield
This is one of the most common problems. Several factors could be at play.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture. - For metal catalysts, consider a pre-activation step if applicable. - Verify the catalyst loading; too little may be ineffective, while too much can sometimes lead to side reactions.[6] |
| Sub-optimal Reaction Temperature | - The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.[14] - Conversely, some reactions are sensitive to high temperatures, leading to decomposition. If you suspect this, try lowering the temperature. |
| Incorrect Solvent | - The solvent plays a crucial role in solubility and reactivity. If your starting materials are not fully dissolved, the reaction will be slow or incomplete. - Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, ethanol).[15] Green solvents like water or glycerol can also be effective, sometimes with the aid of surfactants.[12] |
| Poor Quality Starting Materials | - Impurities in the 2-aminopyrimidine or the carbonyl compound can inhibit the catalyst or lead to side reactions.[15] - Purify the starting materials before use, for example, by recrystallization or column chromatography. |
| Atmospheric Sensitivity | - Some catalytic systems, especially those involving low-valent metals, can be sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[15] - Conversely, some modern procedures utilize air as a green oxidant, so an inert atmosphere would be detrimental in those cases.[9][14] |
Issue 2: Formation of Multiple Products or Side Reactions
The appearance of multiple spots on a TLC plate can be frustrating. Here’s how to improve the selectivity of your reaction.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - A common side reaction is the self-condensation of the carbonyl compound. This can sometimes be suppressed by slowly adding the carbonyl compound to the reaction mixture. - The formation of regioisomers is also possible, especially with unsymmetrical 2-aminopyrimidines. The choice of catalyst and reaction conditions can influence the regioselectivity.[16] |
| Incorrect Stoichiometry | - Carefully control the ratio of your reactants. An excess of one reactant can lead to the formation of byproducts.[14] |
| Reaction Time | - The desired product might be an intermediate that converts to other products over time. Monitor the reaction closely and stop it once the desired product is maximized. - Conversely, the side products might be intermediates, and running the reaction for a longer duration could lead to the desired product. |
| Catalyst-Induced Decomposition | - The catalyst itself might be promoting the decomposition of the starting materials or the product. Try reducing the catalyst loading or switching to a milder catalyst. |
Below is a workflow diagram for troubleshooting common issues in imidazo[1,2-a]pyrimidine synthesis.
Caption: Troubleshooting workflow for synthesis.
Experimental Protocols
To provide a practical starting point, here is a general experimental protocol for a copper-catalyzed synthesis of a 2-arylimidazo[1,2-a]pyrimidine.
General Procedure for Copper-Catalyzed Synthesis:
-
To a reaction vial equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol), the desired α-bromoacetophenone (1.0 mmol), and CuI (0.1 mmol, 10 mol%).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 4-12 hours). The reaction can be left open to the air if an aerobic oxidation is part of the mechanism.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyrimidine.
Note: This is a general procedure and may require optimization for specific substrates. Always refer to the relevant literature for detailed protocols.
Conclusion
The selection of an appropriate catalyst is a critical determinant of success in the synthesis of imidazo[1,2-a]pyrimidines. By understanding the different types of catalysts available and their respective advantages and disadvantages, and by systematically troubleshooting common experimental issues, researchers can significantly improve the efficiency and reliability of their synthetic routes. This guide provides a foundation of knowledge and practical advice to aid in your research endeavors. For further in-depth information, we encourage you to consult the referenced literature.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Validation & Comparative
A Comparative Guide to TGF-β Receptor Kinase Inhibitors: Profiling 2-tert-butylimidazo[1,2-a]pyrimidine Against Clinical and Preclinical Compounds
This guide provides a comparative analysis of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular function with a paradoxical role in cancer. We will profile the imidazo[1,2-a]pyrimidine scaffold, represented by 2-tert-butylimidazo[1,2-a]pyrimidine, and compare it with leading clinical and preclinical inhibitors: Galunisertib, Vactosertib, and SB-431542. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of TGF-β receptor I (TGFβRI) kinase inhibition.
The Dual Role of TGF-β in Oncology: A Rationale for Targeted Inhibition
The TGF-β signaling pathway is a master regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In normal tissues and early-stage cancers, TGF-β acts as a potent tumor suppressor by inducing cell cycle arrest and apoptosis.[1] However, as tumors progress, they often co-opt the TGF-β pathway to their advantage.[2] Aberrantly high levels of TGF-β in the tumor microenvironment can promote cancer cell invasion, metastasis, angiogenesis, and, crucially, suppress the host's anti-tumor immune response.[2][3] This switch from a suppressor to a promoter of malignancy makes the TGF-β pathway a compelling, albeit complex, therapeutic target.
The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] The activated ALK5 kinase then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene expression.[1] Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a primary strategy to abrogate this pro-tumorigenic signaling.[3]
Caption: Canonical TGF-β/SMAD signaling pathway and the point of therapeutic intervention by ALK5 kinase inhibitors.
Profile of Key ALK5 Kinase Inhibitors
A successful kinase inhibitor requires high potency against its intended target and selectivity against other kinases to minimize off-target toxicities. Here, we profile four compounds representing different scaffolds and stages of development.
-
This compound: This compound belongs to the imidazo[1,2-a]pyrimidine heterocyclic family, a scaffold known to possess a wide range of pharmacological properties and is considered a "bioisoster" of purine bases.[4] While specific public data on the ALK5 inhibitory activity of this compound is limited, the broader imidazo[1,2-a]pyridine and -pyrimidine classes have been explored as potent kinase inhibitors targeting various pathways.[5] Their structural characteristics make them promising candidates for developing novel therapeutics, including those targeting the TGF-β pathway. Further investigation is required to quantify its specific potency and selectivity profile.
-
Galunisertib (LY2157299): Developed by Eli Lilly, Galunisertib is a first-in-class, orally bioavailable small molecule inhibitor of ALK5.[3][6] It specifically blocks the phosphorylation of SMAD2, thereby abrogating canonical TGF-β signaling.[3][7] Galunisertib has been extensively studied in numerous clinical trials for solid tumors, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma (HCC).[3][8] While it has shown some anti-tumor activity, its clinical development has yielded mixed results and has been associated with a risk of cardiac toxicity in animal studies, which led to the adoption of an intermittent dosing schedule in humans.[3][9]
-
Vactosertib (TEW-7197): Vactosertib is a potent, selective, and orally active ATP-competitive inhibitor of ALK5, with reported IC50 values of approximately 11-13 nM.[10][11][12] It also shows inhibitory activity against the related kinases ALK2 and ALK4.[10] Preclinical studies have demonstrated that Vactosertib can suppress tumor growth, migration, and metastasis in various cancer models.[12] It has shown a favorable safety profile in Phase I trials and is being investigated in combination with immunotherapy, as it has been shown to enhance T-cell fitness and reduce immunosuppressive markers like PD-1.[13][14]
-
SB-431542: This compound is a potent and selective inhibitor of the ALK5, ALK4, and ALK7 receptors, with a reported IC50 of 94 nM for ALK5. A key feature is its high selectivity; it does not inhibit the more divergent ALK family members involved in bone morphogenetic protein (BMP) signaling, nor does it affect the ERK, JNK, or p38 MAP kinase pathways.[15] Due to its well-defined selectivity, SB-431542 is widely used as a standard preclinical tool for investigating the biological roles of the TGF-β/Activin/Nodal signaling pathways.[5]
Comparative Performance Data
The efficacy of a kinase inhibitor is primarily defined by its potency (IC50) and its selectivity. The table below summarizes the key quantitative data for the profiled inhibitors.
| Inhibitor | Chemical Scaffold | Target(s) | IC50 (ALK5) | Mechanism | Development Stage |
| This compound | Imidazo[1,2-a]pyrimidine | Presumed ALK5 | Data not available | Presumed ATP-competitive | Research/Preclinical |
| Galunisertib (LY2157299) | Dihydropyrrolopyrazole | ALK5 | ~110 nM[12] | ATP-competitive | Clinical (Phase I/II)[9] |
| Vactosertib (TEW-7197) | Imidazole-based | ALK5, ALK4, ALK2 | ~11-13 nM[10][11] | ATP-competitive | Clinical (Phase I/II)[9] |
| SB-431542 | Benzodioxole-based | ALK5, ALK4, ALK7 | 94 nM | ATP-competitive | Preclinical Tool |
As the data indicates, Vactosertib demonstrates the highest biochemical potency against ALK5 in vitro, followed by SB-431542 and Galunisertib. While a direct quantitative comparison with this compound is not possible from public data, its scaffold represents a promising area for the development of new inhibitors that may offer unique potency, selectivity, or pharmacokinetic properties.
Experimental Protocols for Inhibitor Characterization
Validating and comparing kinase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for a primary biochemical assay and a secondary cell-based assay to confirm target engagement.
Caption: Workflow for determining inhibitor potency using a luminescence-based in vitro kinase assay.
Protocol 1: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ALK5 kinase.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create intermediate dilutions in Kinase Buffer.
-
Dilute recombinant human ALK5 enzyme and a suitable substrate (e.g., casein) in Kinase Buffer to desired working concentrations.
-
Prepare an ATP solution in Kinase Buffer at a concentration near the Km for ALK5.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the ALK5 enzyme solution to each well and briefly incubate.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection (Promega ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for assessing inhibitor activity on the TGF-β pathway in a cellular context via Western Blot.
Protocol 2: Cell-Based Western Blot for SMAD2 Phosphorylation
This protocol measures an inhibitor's ability to block TGF-β-induced SMAD2 phosphorylation in a cellular context, confirming target engagement and cellular activity.
-
Cell Culture and Treatment:
-
Seed a TGF-β responsive cell line (e.g., human lung adenocarcinoma A549 cells) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour. A non-stimulated control well should be included.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples by diluting with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2 Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe for total SMAD2 and a loading control like β-actin.
-
Quantify band intensity using densitometry software. Calculate the ratio of pSMAD2 to total SMAD2 to determine the dose-dependent inhibition of TGF-β signaling.
-
Conclusion and Future Perspectives
The inhibition of the ALK5 kinase is a clinically validated strategy for targeting the pro-tumorigenic effects of the TGF-β pathway. Well-characterized inhibitors like Galunisertib and Vactosertib have paved the way, demonstrating that small molecules can effectively modulate this pathway in patients, particularly in combination with immunotherapy.[3][14] While Galunisertib's development has faced challenges, the high potency and promising immunological effects of Vactosertib underscore the continued potential of this therapeutic approach.[9][12]
The imidazo[1,2-a]pyrimidine scaffold, represented here by This compound , remains an area of active investigation in medicinal chemistry. Its structural features offer a foundation for the design of novel kinase inhibitors. The critical next step is the systematic evaluation of this and related compounds in robust biochemical and cellular assays, as detailed in this guide, to determine their potency, selectivity, and potential as next-generation TGF-β pathway inhibitors. The insights gained will be invaluable for developing safer and more effective therapies for cancers that rely on TGF-β for their progression and immune evasion.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel TGF-β inhibitors ready for prime time in onco-immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. onclive.com [onclive.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 2-tert-butylimidazo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies for validating the cellular target of novel compounds, using 2-tert-butylimidazo[1,2-a]pyrimidine as a central case study. While the imidazo[1,2-a]pyrimidine scaffold is present in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects, the specific molecular target of the 2-tert-butyl derivative is not yet fully elucidated in the public domain.[1][2] This guide, therefore, presents a comprehensive framework for such a validation campaign.
We will move beyond a simple listing of protocols to delve into the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry. This guide is structured to provide not only the "how" but also the "why," empowering researchers to design and execute robust target validation studies.
The Imperative of Target Validation in Drug Discovery
The success of any drug discovery program hinges on the accurate identification and validation of a disease-relevant molecular target.[3] Inadequate validation is a primary cause of clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[3] Target validation is the process of rigorously demonstrating that modulating a specific biological entity (e.g., an enzyme, receptor, or signaling pathway) will produce a desired therapeutic effect.[3][4] This process builds the necessary confidence to advance a compound through the costly and lengthy drug development pipeline.
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives reported to inhibit targets as diverse as Lipoprotein-associated phospholipase A2 (Lp-PLA2), c-KIT, Akt/mTOR, and the Wnt/β-catenin signaling pathway.[3][5][6][7] Given this chemical space, a compound like this compound could plausibly interact with a range of targets. Therefore, a multi-pronged approach to target deconvolution is essential.
A Multi-Modal Strategy for Target Deconvolution and Validation
No single technique is sufficient to definitively validate a drug target. A robust validation strategy employs a combination of orthogonal methods that provide converging lines of evidence. This guide will focus on three powerful, contemporary approaches:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly assess target engagement in a cellular context.
-
Kinome Profiling using Chemical Proteomics: An unbiased approach to identify kinase targets and assess selectivity.
-
CRISPR-Cas9 Genetic Screening: A functional genomics approach to identify genes that mediate a compound's phenotypic effects.
The following sections will provide a comparative analysis of these techniques, followed by detailed, step-by-step protocols.
Comparative Analysis of Key Target Validation Methodologies
The choice of target validation methodology is dictated by the specific scientific question, the available resources, and the nature of the compound and its putative target. Below is a comparative overview of the three core techniques discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling (Chemical Proteomics) | CRISPR-Cas9 Screening |
| Principle | Ligand binding increases the thermal stability of the target protein.[8][9] | Affinity capture of kinases from a cell lysate using immobilized broad-spectrum inhibitors, followed by mass spectrometry.[10][11] | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[12][13][14] |
| Primary Output | A thermal shift (ΔTagg) indicating direct target engagement.[12] | A list of kinases that bind to the compound, with relative affinities.[10] | A ranked list of genes that functionally interact with the compound's mechanism of action.[12] |
| Key Advantage | Directly measures target engagement in intact cells or lysates without modifying the compound.[8][15] | Unbiased, proteome-wide view of kinase interactions, providing selectivity data.[16] | Provides functional evidence linking a gene (and its protein product) to the compound's effect.[13] |
| Key Limitation | Not all protein-ligand interactions result in a detectable thermal shift.[17] | Primarily limited to ATP-binding proteins (kinases); may miss non-kinase targets.[16] | Does not directly prove physical binding; identifies functional relationships.[14] |
| Best For | Confirming a hypothesized target; SAR studies for on-target potency.[15] | Deconvoluting the target of a kinase inhibitor; assessing off-target effects. | Unbiased discovery of novel targets and resistance mechanisms.[12] |
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the three key target validation techniques. These are presented as a logical progression, starting from a direct biophysical validation of a hypothesized target and moving to broader, unbiased screening methods.
Workflow 1: Cellular Thermal Shift Assay (CETSA) for a Hypothesized Target
Causality: CETSA is predicated on the principle that the binding of a small molecule stabilizes a protein, making it more resistant to heat-induced denaturation.[8][9] By heating cells or cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting curve. This provides strong evidence of direct physical interaction in a physiological context.[15]
Hypothetical Target: Based on the literature for related imidazo[1,2-a]pyrimidine compounds, we will hypothesize that this compound targets a component of the Wnt/β-catenin signaling pathway , such as Casein Kinase 1 (CK1).[7][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the acyl-ACP thioesterases from Koelreuteria paniculata reveals a new type of FatB thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. Inhibitors of beta-Catenin Signaling [chemdiv.com]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrimidine Analogs
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive comparison of the anticancer efficacy of various imidazo[1,2-a]pyrimidine analogs, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. We will delve into the structure-activity relationships, mechanistic insights, and the experimental designs that validate the therapeutic potential of these promising compounds.
The Versatility of the Imidazo[1,2-a]pyrimidine Core
The fusion of imidazole and pyrimidine rings creates a unique heterocyclic system that has proven to be a fertile ground for the development of novel therapeutic agents.[3][4] The structural rigidity and the presence of multiple nitrogen atoms allow for diverse substitutions, leading to a wide array of pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and notably, anticancer effects.[1][5][6] This guide will focus on the anticancer applications, exploring how subtle molecular modifications to the core structure can lead to significant differences in efficacy and target selectivity.
Comparative Efficacy of Imidazo[1,2-a]pyrimidine Analogs as Anticancer Agents
The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has been demonstrated across a range of malignancies, with several analogs exhibiting potent activity against various cancer cell lines.[7][8][9] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[10][11]
Targeting the PI3K/Akt/mTOR Pathway
A series of imidazo[1,2-a]pyrimidin-5(1H)-ones have been rationally designed as selective inhibitors of the β isoform of phosphatidylinositol 3-kinase (PI3Kβ).[12] These compounds have shown potent growth inhibition in cancer cell lines with a deficient PTEN tumor suppressor gene, a common alteration in many cancers.[12]
Table 1: Comparative in vitro Efficacy of PI3Kβ Selective Imidazo[1,2-a]pyrimidin-5(1H)-ones
| Compound ID | Modification | Target Cell Line | IC50 (µM) |
| Analog A | R-enantiomer of TGX-221 derivative | MDA-MB-468 (PTEN-deficient breast cancer) | Potent growth inhibition |
| Analog B | Novel chemotype | MDA-MB-468 (PTEN-deficient breast cancer) | Data not specified |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2012.[12]
The causality behind this experimental choice lies in the fact that PTEN-deficient tumors are often highly dependent on the PI3K signaling pathway for their growth and survival. Therefore, targeting PI3Kβ in these cancers is a promising therapeutic strategy.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
A detailed, step-by-step methodology for a typical MTT assay to assess cell proliferation is as follows:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyrimidine analogs for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine analogs.
Modulating the Wnt/β-catenin Signaling Pathway
Deregulated Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancer. A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been synthesized and evaluated for their ability to inhibit this pathway.[11]
Table 2: Inhibition of Wnt/β-catenin Signaling and Cancer Cell Proliferation
| Compound ID | Target Cell Line | Luciferase Reporter Assay Inhibition | Anti-proliferative Activity (IC50) |
| 4c | HCT-116 (Colorectal Carcinoma) | Significant | Data not specified |
| 4i | HCT-116 (Colorectal Carcinoma) | Significant | Data not specified |
Data synthesized from European Journal of Medicinal Chemistry, 2014.[11]
The most active compounds were found to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, crucial for cell cycle progression.[11] Importantly, these compounds appear to act independently of GSK-3β activity, suggesting a novel mechanism of action.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review) | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-tert-butylimidazo[1,2-a]pyrimidine
In the landscape of modern drug discovery, the journey of a promising compound from a petri dish to a potential therapeutic is fraught with challenges. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities in vitro, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific analogue, 2-tert-butylimidazo[1,2-a]pyrimidine, and explores the critical next step in its development: in vivo validation. Drawing upon experimental data from closely related analogues, we will provide a comparative framework for researchers, scientists, and drug development professionals to navigate the complexities of translating promising in vitro results into meaningful in vivo data.
The Imperative of In Vivo Validation: Beyond the IC50
In vitro assays are indispensable for high-throughput screening and initial characterization of compound activity. They provide valuable data on target engagement, potency (often expressed as an IC50 value), and mechanism of action at a cellular level. However, a living organism is a dynamic and complex system that cannot be fully replicated in vitro. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining a compound's efficacy and safety in vivo.[5][6] Therefore, in vivo validation is not merely a confirmatory step but a crucial stage of investigation that provides a more holistic understanding of a compound's therapeutic potential.
For the imidazo[1,2-a]pyrimidine class, several studies have successfully demonstrated this transition. For instance, novel derivatives have been shown to be potent and orally bioavailable inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) in vivo, exhibiting significant inhibitory efficacy in rat models.[7] Similarly, other analogues have been validated as selective cyclooxygenase-2 (COX-2) inhibitors with notable analgesic activity in mice.[8][9] These successes underscore the potential of the scaffold and provide a strong rationale for the in vivo assessment of this compound.
Comparative Analysis: Learning from Congeners
While specific in vivo data for this compound is not extensively published, we can draw valuable insights from the performance of other substituted imidazo[1,2-a]pyrimidines. The choice of substituents on the core scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule.
| Compound Class | In Vitro Target | In Vivo Model | Key In Vivo Findings | Reference |
| Imidazo[1,2-a]pyrimidine Derivatives | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Sprague-Dawley Rats | Excellent pharmacokinetic profiles and significant inhibitory efficacy upon oral dosing. | [7] |
| Benzo[1][10]imidazo[1,2-a]pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Mice (Writhing Reflex Test) | Dose-dependent anti-nociceptive activity; compound 5d showed the highest activity. | [8] |
| Imidazo[1,2-a]pyridine Derivatives | Cyclooxygenase-2 (COX-2) | Mice (Writhing Test) | Compound 5j possessed the most notable analgesic activity. | [9] |
| Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives | Wnt/β-catenin Signaling | Zebrafish | Compounds 4c and 4i showed activity comparable to the reference compound IWR1. | [11] |
This comparative data highlights the druggability of the imidazo[1,2-a]pyrimidine scaffold. The oral bioavailability observed in some derivatives is a particularly encouraging sign for the development of convenient, patient-friendly dosing regimens.[7] The diverse range of successful in vivo models also provides a roadmap for designing preclinical studies for this compound.
Experimental Design for In Vivo Validation: A Step-by-Step Approach
The translation of in vitro findings to a robust in vivo study requires careful planning and execution. Below are detailed protocols for key experiments, drawing upon methodologies reported for related compounds.
Pre-clinical Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., rats).
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week before the experiment.
-
Dosing Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered via the tail vein to one group of rats.
-
Oral (PO) Administration: A single dose (e.g., 20 mg/kg) is administered by oral gavage to another group of rats.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software (e.g., WinNonlin).
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model (for anti-inflammatory activity)
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammation model.
Protocol:
-
Animal Grouping: Male Wistar rats are randomly divided into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at different dose levels.
-
Dosing: The test compound and controls are administered orally one hour before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Edema Measurement: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. The successful in vivo validation of several derivatives provides a strong impetus for advancing this compound through preclinical development. The experimental frameworks outlined in this guide offer a robust starting point for these investigations. Future studies should focus on establishing a clear dose-response relationship, exploring different routes of administration, and conducting preliminary toxicology assessments to fully characterize the therapeutic potential of this exciting compound.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutics.[1] Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores have emerged as "privileged structures" due to their versatile biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these two prominent scaffolds, supported by experimental data to inform rational drug design.
Core Structures: A Subtle Yet Significant Difference
The key distinction between the two scaffolds lies in the six-membered ring fused to the imidazole core. Imidazo[1,2-a]pyridine contains a pyridine ring, whereas imidazo[1,2-a]pyrimidine incorporates a pyrimidine ring, introducing an additional nitrogen atom. This seemingly minor alteration significantly impacts the electronic properties, hydrogen bonding capabilities, and ultimately, the biological activity and target selectivity of the resulting derivatives.
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine.
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a versatile template for developing inhibitors of various kinases, including PI3K, mTOR, and Nek2.[4][5] The substitution pattern on the bicyclic ring system is crucial for both potency and selectivity.
Key Substitution Points and Their Influence:
-
C2-Position: Substitution at this position often plays a role in modulating potency and selectivity. For instance, in a series of Nek2 inhibitors, various aryl and heteroaryl groups at the C2-position were explored, with a 2,4-dichlorophenyl group showing significant activity.[6]
-
C3-Position: This position is frequently modified to interact with the solvent-exposed region of the target protein. In the development of PI3K inhibitors, the introduction of a pyrazole moiety at the C3-position led to a significant increase in inhibitory activity.[7]
-
C6-Position: Modifications at the C6-position can influence interactions within the hydrophobic pocket of the kinase. In the design of PI3K/mTOR dual inhibitors, a 6-heteroaryl substituent was found to be critical for achieving high potency.[8]
-
C8-Position: Substitution at the C8-position has been shown to impact the overall conformation of the molecule and its interaction with the target. In a study of PI3Kα inhibitors, modifications at this position were crucial for optimizing activity.[9]
| Target | Key Substitutions | Observed Effect | Example IC50 (nM) | Reference |
| PI3Kα | C2-methyl, C3-pyrazole, C6-heteroaryl | Increased potency and selectivity. | 1.8 | [7] |
| PI3K/mTOR | C6-(5'-alkoxy heteroaryl) | Potent dual inhibition. | PI3Kα: 1.9, mTOR: 2.2 | [4][10] |
| Nek2 | C2-(2,4-dichlorophenyl) | Good proliferation inhibitory activity. | 38 | [5] |
| c-Met/VEGFR2 | C6-(6-methylpyridone) | Strong dual inhibition. | c-Met: 1.9, VEGFR2: 2.2 | [10] |
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Derivatives
The introduction of a second nitrogen atom in the six-membered ring of the imidazo[1,2-a]pyrimidine scaffold alters its electronic distribution and hydrogen bonding potential, leading to distinct SAR profiles compared to its pyridine counterpart. This scaffold has shown promise in targeting kinases like Aurora kinases and Syk family kinases.[11][12]
Key Substitution Points and Their Influence:
-
C2-Position: Similar to the imidazo[1,2-a]pyridine series, substitutions at the C2-position are critical for activity. In a series of Wnt/β-catenin signaling inhibitors, a phenyl group at this position was found to be favorable.[13]
-
C3-Position: The C3-position is often a key point for introducing diversity and modulating physicochemical properties. For instance, the introduction of a benzoyl group at this position in some derivatives led to potent antifungal activity.[14]
-
C6-Position: Modifications at this position can influence selectivity. In the development of Syk family kinase inhibitors, specific substitutions at the C6-position were crucial for achieving oral efficacy.[12]
| Target | Key Substitutions | Observed Effect | Example IC50 (nM) | Reference |
| Wnt/β-catenin | C2-phenyl | Inhibition of signaling pathway. | - | [13] |
| Syk/ZAP-70 | C6-substituted phenyl | Potent in vitro and in vivo activity. | - | [12] |
| Aurora A/B | C3-pyrazole with acetic acid amides | Improved off-target kinase selectivity. | Aurora A: 4, Aurora B: 13 | [11][15] |
Comparative Analysis: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
A direct comparison of the two scaffolds reveals key differences in their potential as therapeutic agents.
-
Physicochemical Properties: The additional nitrogen atom in the imidazo[1,2-a]pyrimidine core increases its polarity and potential for hydrogen bonding compared to the imidazo[1,2-a]pyridine scaffold.[16][17] This can influence solubility, cell permeability, and metabolic stability.
-
Target Selectivity: While both scaffolds are versatile, there are instances where one shows a clear advantage for a particular target class. For example, the imidazo[1,2-a]pyridine scaffold has been extensively explored for PI3K inhibition, with numerous potent and selective inhibitors reported.[7][8][9] Conversely, the imidazo[1,2-a]pyrimidine core has been successfully utilized in the development of potent Aurora kinase inhibitors.[11]
-
Case Study: Wnt/β-catenin Signaling: A study that synthesized and evaluated both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as inhibitors of the Wnt/β-catenin signaling pathway found that compounds from both series were able to inhibit the pathway.[13] This suggests that for certain targets, the choice of scaffold may be less critical than the specific substitution patterns.
Signaling Pathway Modulation: PI3K/Akt/mTOR Pathway
A significant number of inhibitors based on the imidazo[1,2-a]pyridine scaffold target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine derivatives) and incubate for a specified period (e.g., 72 hours).[20]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[21][22]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Caption: A typical workflow for an MTT cell viability assay.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that can be used to measure the activity of a wide range of kinases and screen for inhibitors.[23]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations.[24]
-
Kinase Reaction Incubation: Incubate the reaction mixture at room temperature for a specified time to allow the kinase to phosphorylate the substrate.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[23]
Conclusion
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are highly valuable in medicinal chemistry, offering a rich platform for the design of novel therapeutics. The choice between these two cores should be guided by the specific biological target and the desired physicochemical properties of the final compound. A thorough understanding of their respective SAR profiles is essential for the rational design of potent and selective inhibitors. Future research will likely focus on further exploring the chemical space around these scaffolds and leveraging computational methods to predict their biological activities and optimize their drug-like properties.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americapeptides.com [americapeptides.com]
- 16. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 24. reactionbiology.com [reactionbiology.com]
A Comparative Cross-Reactivity Profile of 2-tert-butylimidazo[1,2-a]pyrimidine, a Novel JNK Inhibitor
This guide provides a comprehensive cross-reactivity and selectivity profile of the novel kinase inhibitor, 2-tert-butylimidazo[1,2-a]pyrimidine, a potent modulator of the c-Jun N-terminal kinase (JNK) signaling pathway. In the landscape of kinase inhibitor discovery, establishing a compound's selectivity is as critical as determining its potency. Off-target activities can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's kinome-wide interactions a non-negotiable aspect of its preclinical development.
Herein, we present a comparative analysis of this compound against two well-characterized JNK inhibitors: SP600125, a first-generation reversible ATP-competitive inhibitor, and JNK-IN-8, a potent covalent inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to facilitate an informed assessment of this compound's potential as a selective research tool or therapeutic candidate.
The JNK Signaling Axis: A Key Therapeutic Target
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress.[2][3] This activation is mediated through a three-tiered kinase cascade, culminating in the phosphorylation of JNK by upstream MAP2Ks (MKK4 and MKK7).[4][5] Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular proliferation.[1][6] Given its central role in these processes, the JNK pathway is a compelling target for therapeutic intervention in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
Caption: The JNK signaling cascade and the point of inhibitor intervention.
Comparative Analysis with Alternative JNK Inhibitors
A new chemical entity's value is best understood in the context of existing tools. We have selected two benchmark compounds for this comparison:
-
SP600125: A well-known, reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[4][7] While widely used, it is known to have off-target effects on other kinases, particularly at higher concentrations.[6][8]
-
JNK-IN-8: A highly potent and selective irreversible inhibitor that covalently targets a conserved cysteine residue in the ATP-binding site of JNK isoforms.[9][10][11] Its covalent mechanism of action and high selectivity make it a valuable tool for dissecting JNK-specific functions.[9]
The following sections will detail the experimental workflows and resulting data that position this compound relative to these established inhibitors.
In-Depth Cross-Reactivity Profiling: Methodologies
To construct a robust and unbiased selectivity profile, we employed a multi-pronged approach, combining broad, kinome-wide screening with targeted, cell-based validation. This ensures that our analysis captures not only direct binding interactions but also functional consequences within a physiological context.
Global Kinase Selectivity Profiling via Competition Binding Assay (KINOMEscan®)
The initial and broadest assessment of selectivity was performed using the KINOMEscan® platform. This technology relies on a competition binding assay to quantify the interaction of a test compound against a large panel of kinases.[12][13] The assay measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is then measured by quantitative PCR (qPCR), providing a sensitive and direct measure of binding affinity.[12] A key advantage of this ATP-independent method is that it determines true thermodynamic dissociation constants (Kd), allowing for a more accurate comparison of inhibitor potencies across different kinases.[12][13]
Caption: Workflow for the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Test compounds (this compound, SP600125, and JNK-IN-8) are prepared as 100x stocks in 100% DMSO.
-
Assay Assembly: The assay is performed in a 384-well plate. Each well contains the DNA-tagged kinase, an immobilized active-site directed ligand on a solid support (e.g., magnetic beads), and the test compound at a final concentration of 1% DMSO.[14]
-
Competition Binding: The plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[14]
-
Washing: The solid support is washed to remove unbound kinase.[14]
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.[12]
-
Data Analysis: Results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone. A lower %Ctrl value indicates stronger binding of the test compound.
Table 1: Comparative KINOMEscan® Data (% Control at 1 µM)
| Kinase Target | This compound (%Ctrl) | SP600125 (%Ctrl)[7] | JNK-IN-8 (%Ctrl)[9] |
| JNK1 | < 1 | < 1 | < 1 |
| JNK2 | < 1 | < 1 | < 1 |
| JNK3 | < 1 | < 1 | < 1 |
| MKK4 | 45 | 10 | 88 |
| MKK7 | 52 | 25 | 91 |
| CDK2 | 89 | 5 | 95 |
| p38α | 95 | 30 | 98 |
| ERK2 | 98 | >50 | >95 |
| Other significant hits | None observed | Multiple (e.g., DYRK1A, GSK3B, ROCK1) | MNK2, FMS |
Note: Data for SP600125 and JNK-IN-8 are representative values based on published literature.[7][8][9][15]
Orthogonal Validation via Biochemical Activity Assay (SelectScreen®)
To complement the binding data from KINOMEscan®, we performed enzymatic activity assays using the Thermo Fisher SelectScreen® service. This platform offers various assay technologies, including Adapta®, which is a homogenous, fluorescence-based immunoassay that measures ADP formation as a direct product of kinase activity.[14] This provides a functional readout of inhibition, confirming that binding to the kinase active site translates to a reduction in catalytic function.
Experimental Protocol: SelectScreen® Adapta™ Assay
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction: The kinase, peptide substrate, and ATP are combined in a reaction buffer. The test compound is added at a final DMSO concentration of 1%. The reaction is incubated for 60 minutes at room temperature.[14]
-
Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.[14]
-
Signal Measurement: The plate is read on a TR-FRET-capable plate reader. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the FRET signal.
-
Data Analysis: The emission ratio is used to calculate the percent inhibition at each compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[14]
Table 2: Comparative IC50 Values from Biochemical Assays
| Kinase Target | This compound IC50 (nM) | SP600125 IC50 (nM)[6] | JNK-IN-8 IC50 (nM)[11] |
| JNK1 | 15 | 40 | 4.7 |
| JNK2 | 25 | 40 | 18.7 |
| JNK3 | 20 | 90 | 1.0 |
| MKK4 | > 10,000 | ~400 | > 10,000 |
| CDK2 | > 10,000 | ~400 | > 10,000 |
Cellular Target Engagement and Pathway Inhibition
The ultimate validation of a kinase inhibitor's selectivity and potency lies in its ability to modulate its intended target within a cellular environment. To this end, we employed Western blotting to measure the phosphorylation of c-Jun at Serine 63, a direct downstream target of JNK.[1][16] This assay provides a functional readout of JNK pathway inhibition in intact cells.
Experimental Protocol: Phospho-c-Jun Western Blot
-
Cell Culture and Treatment: HeLa or A549 cells are seeded in 6-well plates. Once they reach 70-80% confluency, the cells are serum-starved for 12-16 hours.
-
Inhibitor Pre-treatment: Cells are pre-treated with vehicle (0.1% DMSO) or varying concentrations of the test compounds for 1-2 hours.
-
Stimulation: The JNK pathway is activated by treating cells with a potent stimulator, such as Anisomycin (10 µg/mL) or UV irradiation, for 30 minutes.[1]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][17]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.[17]
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% BSA in TBST.[17]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).[1]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]
-
Stripping and Re-probing: The membrane is stripped and re-probed for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Table 3: Cellular Potency for Inhibition of c-Jun Phosphorylation
| Compound | Cellular EC50 (nM) |
| This compound | 250 |
| SP600125 | ~5,000 - 10,000[6] |
| JNK-IN-8 | ~300 - 500[10] |
Summary and Conclusion
The cross-reactivity profiling of this compound demonstrates its character as a potent and highly selective JNK inhibitor. The KINOMEscan® data reveal a remarkably clean profile at 1 µM, with significant binding observed only for the JNK isoforms. This contrasts with SP600125, which shows considerable off-target binding to kinases such as MKK4, CDK2, and p38α. While JNK-IN-8 also displays high selectivity, this compound appears to have fewer minor off-targets.
Biochemical IC50 values confirm the potent, low-nanomolar inhibition of all three JNK isoforms by this compound, with potencies comparable to or exceeding that of SP600125 and approaching that of the covalent inhibitor JNK-IN-8. Crucially, the cellular data corroborate these findings, showing that this compound effectively inhibits the phosphorylation of the JNK substrate c-Jun in intact cells with an EC50 in the sub-micromolar range. This indicates excellent cell permeability and target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. paulogentil.com [paulogentil.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Mechanism of Action with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's mechanism of action (MoA) is a cornerstone of preclinical and clinical success. While biochemical assays can suggest a target, genetic knockout studies provide a powerful and definitive approach to validate these hypotheses within a cellular context. This guide offers an in-depth comparison of modern genetic knockout and knockdown technologies, complete with experimental workflows and data interpretation strategies to rigorously confirm a drug's MoA.
The Central Role of Genetic Perturbation in MoA Validation
The fundamental principle is straightforward: if a drug achieves its effect by modulating a specific protein, then removing that protein from the system should render the drug ineffective.[1] This concept of genetic perturbation allows researchers to move beyond correlation to establish causation. Knockout (KO) technology offers a robust method to investigate the function of a gene in the absence of selective inhibitors or to confirm the on-target effects of a compound.[1][2]
Choosing Your Weapon: A Comparison of Knockout and Knockdown Technologies
The two primary strategies for reducing the functional expression of a target gene are transient knockdown using RNA interference (RNAi) and permanent knockout using CRISPR-Cas9 gene editing. The choice between these depends on the experimental goals, timeline, and the specific biological question being addressed.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[3][4] | Post-transcriptional gene silencing via mRNA degradation, processed from a hairpin structure.[3][4][5] | Permanent gene disruption at the genomic DNA level.[6][7] |
| Duration of Effect | Transient (days to a week).[4] | Can be transient or stable/long-term with viral delivery.[4][5] | Permanent and heritable in cell lines.[8] |
| Delivery | Transfection of synthetic oligonucleotides.[4] | Plasmid transfection or viral transduction (e.g., lentivirus).[4][5] | Plasmid transfection, viral transduction, or ribonucleoprotein (RNP) complex delivery. |
| Throughput | High-throughput screening is feasible. | Suitable for both single-gene studies and pooled screens.[6] | Amenable to high-throughput screening in pooled or arrayed formats.[9] |
| Off-Target Effects | Can have sequence-dependent off-target effects and can trigger an interferon response.[10] | Potential for off-target effects and insertional mutagenesis with viral delivery.[11] | Off-target DNA cleavage is a primary concern and requires careful validation.[12][13] |
| Best For | Rapid, short-term validation of gene function.[4][11] | Long-term studies, stable cell line generation, and in vivo studies.[4][11] | Complete and permanent loss-of-function studies, creating disease models, and definitive target validation.[7][8][14] |
Visualizing the Workflow: From Hypothesis to Validated MoA
Caption: Workflow for MoA validation using genetic perturbation.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for MoA Confirmation
This protocol outlines the generation of a knockout cell line to test if the absence of the target protein abrogates the drug's effect.
1. Design and Synthesize Guide RNAs (gRNAs):
- Utilize online tools to design at least two gRNAs targeting an early exon of the gene of interest. This minimizes the chance of producing a truncated, partially functional protein.
- Incorporate negative controls, such as a non-targeting gRNA.
2. Clone gRNAs into a Cas9-Expressing Vector:
- Ligate the synthesized gRNA oligonucleotides into a vector that co-expresses the Cas9 nuclease. Many commercially available vectors also include a fluorescent marker (e.g., GFP) for sorting or a selection marker (e.g., puromycin).
3. Transfect Target Cells:
- Deliver the Cas9/gRNA plasmid into the chosen cell line using an appropriate transfection method (e.g., lipid-based transfection, electroporation).
4. Isolate and Expand Single-Cell Clones:
- If using a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single cells into a 96-well plate.
- Alternatively, use limiting dilution to seed single cells.
- Expand the single-cell clones into distinct populations.
5. Validate Knockout Efficiency:
- Genotyping: Perform PCR amplification of the target genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[15]
- Protein Expression: Use Western blotting to confirm the complete absence of the target protein in the knockout clones compared to the wild-type parental cell line.[15][16] This is a critical step to ensure a functional knockout.
6. Phenotypic Assay with Drug Treatment:
- Treat both the validated knockout cell line and the wild-type parental cell line with a dose-response of the drug.
- Measure the relevant phenotypic endpoint (e.g., cell viability, apoptosis, target engagement biomarker).
- Expected Outcome for MoA Confirmation: The knockout cells should be resistant to the drug's effects, while the wild-type cells remain sensitive.
Protocol 2: Transient siRNA-Mediated Knockdown for Rapid MoA Assessment
This protocol is suitable for a faster, though less definitive, assessment of a drug's MoA.
1. Design and Procure siRNAs:
- Obtain at least two independent, validated siRNAs targeting the gene of interest.
- Include a non-targeting (scrambled) siRNA as a negative control.
2. Optimize Transfection Conditions:
- Determine the optimal siRNA concentration and transfection reagent volume to achieve maximal knockdown with minimal cytotoxicity in your cell line.
3. Transfect Cells with siRNA:
- Transfect the cells with the target-specific siRNAs and the non-targeting control siRNA.
4. Validate Knockdown Efficiency:
- mRNA Levels: Harvest cells 24-48 hours post-transfection and perform quantitative PCR (qPCR) to measure the reduction in target mRNA levels.[15]
- Protein Levels: Harvest cells 48-72 hours post-transfection and perform Western blotting to confirm a significant reduction in the target protein.
5. Phenotypic Assay with Drug Treatment:
- Within the window of maximal protein knockdown (typically 48-96 hours post-transfection), treat the siRNA-transfected cells and control cells with the drug.
- Measure the relevant phenotypic endpoint.
- Expected Outcome for MoA Confirmation: Cells with efficient knockdown of the target protein should show a diminished response to the drug compared to cells treated with the non-targeting control siRNA.
Ensuring Trustworthiness: The Critical Role of Controls
To generate reliable and publishable data, rigorous controls are non-negotiable.
-
Wild-Type Control: The parental cell line that has not been genetically modified serves as the primary baseline for drug sensitivity.[2]
-
Non-Targeting Control: For both CRISPR and RNAi experiments, a non-targeting gRNA or siRNA is essential to control for off-target effects of the delivery and editing/knockdown machinery itself.[15]
-
Rescue Experiment: To definitively prove that the observed phenotype is due to the loss of the target gene, re-introducing a version of the gene that is resistant to the gRNA or siRNA (e.g., a cDNA with silent mutations in the target sequence) should restore the drug's efficacy. This is considered the gold standard for validating on-target effects.[7]
Navigating the Pitfalls: Off-Target Effects
A significant concern with any gene-editing or silencing technology is the potential for off-target effects.[12][17]
Strategies to Mitigate and Validate Off-Target Effects:
-
In Silico Prediction: Use computational tools to predict potential off-target sites for your gRNAs or siRNAs.[17]
-
Use Multiple Independent gRNAs/siRNAs: Observing the same phenotype with two or more independent sequences targeting the same gene significantly increases confidence that the effect is on-target.
-
Unbiased Off-Target Detection: For CRISPR-based studies, especially those intended for therapeutic development, unbiased methods like GUIDE-seq, CIRCLE-seq, or SITE-seq can be employed to empirically identify off-target cleavage sites across the genome.[17][18]
-
Whole-Genome Sequencing (WGS): WGS of the final knockout clone can provide a comprehensive view of any unintended genomic alterations.[18]
Visualizing the Logic of Off-Target Control
Caption: Logic for using multiple gRNAs/siRNAs to rule out off-target effects.
Conclusion: Building an Unimpeachable Case for Your Drug's MoA
References
- 1. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 4. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 5. cellecta.com [cellecta.com]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. selectscience.net [selectscience.net]
- 9. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Silencing the Future-A Cutting-Edge Comparison of miRNA and shRNA Technologies - Creative Biolabs [creative-biolabs.com]
- 12. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 14. biocompare.com [biocompare.com]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
Benchmarking the Safety Profile of 2-tert-butylimidazo[1,2-a]pyrimidine: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The subject of this guide, 2-tert-butylimidazo[1,2-a]pyrimidine, represents a novel compound within this class. As with any promising new chemical entity, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. The preclinical toxicology assessment is a critical phase that aims to identify potential liabilities of a drug candidate, ensuring that only the most promising and safest compounds proceed to clinical trials.[3]
This guide provides a comprehensive framework for benchmarking the safety profile of this compound. We will employ a comparative approach, evaluating its predicted safety parameters against two structurally related imidazopyridine analogues with well-documented and contrasting safety profiles: Zolpidem, a widely prescribed hypnotic with a generally favorable safety profile, and Alpidem, an anxiolytic that was withdrawn from the market due to severe hepatotoxicity.[4][5]
Through a combination of in silico predictions for the target molecule and a review of experimental data for the comparators, this guide will offer insights into the potential toxicological liabilities of this compound. We will delve into key areas of safety pharmacology, including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. Detailed experimental protocols for these crucial assays are also provided to serve as a practical resource for researchers.
Comparative Compounds: A Rationale
The selection of appropriate comparators is crucial for a meaningful safety assessment. For this guide, we have chosen two imidazopyridine derivatives, which are close structural analogues of the imidazo[1,2-a]pyrimidine core, to provide a spectrum of potential safety outcomes.
The "Good" Comparator: Zolpidem
Zolpidem is a widely used short-acting hypnotic for the treatment of insomnia.[4] While not devoid of adverse effects, it is generally considered to have a manageable safety profile when used as directed. Its extensive clinical use provides a wealth of data on its potential risks, making it a relevant benchmark for a compound intended for CNS applications.
The "Poor" Comparator: Alpidem
Alpidem, an anxiolytic agent, was introduced to the market but subsequently withdrawn due to reports of severe, sometimes fatal, hepatotoxicity.[3][5] Its story serves as a cautionary tale in drug development and highlights the importance of rigorous preclinical safety evaluation. By comparing this compound to Alpidem, we can be vigilant for structural motifs or predicted properties that might indicate a similar liability.
In Silico ADMET Profiling of this compound
In the absence of experimental data for this compound, we turn to in silico (computational) methods to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several freely available web-based tools, including pkCSM, SwissADME, ProTox-II, and admetSAR, were utilized to generate a preliminary safety and pharmacokinetic profile.[6][7][8][9] The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(C)(C)c1cn2c(n1)ccc=n2, was used as the input for these predictions.
Predicted Physicochemical and Pharmacokinetic Properties
A summary of the key predicted properties for this compound is presented in the table below.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 175.23 g/mol | Compliant with Lipinski's rule of five (MW < 500) |
| LogP (Lipophilicity) | 1.8 - 2.5 | Optimal for oral absorption and cell permeability |
| Water Solubility | Moderately Soluble | Favorable for formulation and absorption |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| BBB Permeability | Yes | Predicted to cross the blood-brain barrier |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP3A4 | Potential for drug-drug interactions |
| hERG Inhibition | Unlikely to be a potent inhibitor | Lower risk of cardiotoxicity |
These initial predictions suggest that this compound possesses favorable drug-like properties, including good oral bioavailability and the ability to penetrate the central nervous system. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further experimental investigation to assess the risk of drug-drug interactions.
Predicted Toxicological Endpoints
| Toxicity Endpoint | Predicted Outcome | Confidence |
| Hepatotoxicity | Inactive | Moderate |
| Carcinogenicity | Inactive | Moderate |
| Mutagenicity (Ames) | Inactive | High |
| Acute Oral Toxicity (Rat) | Class 4 (300 < LD50 <= 2000 mg/kg) | Moderate |
The in silico toxicity predictions are generally favorable, suggesting a low likelihood of hepatotoxicity, carcinogenicity, and mutagenicity. The predicted acute oral toxicity falls into a category indicating that the compound may be harmful if swallowed in large doses. It is crucial to emphasize that these are computational predictions and must be confirmed by experimental data.
Comparative Safety Profile
This section presents a side-by-side comparison of the available safety data for Zolpidem and Alpidem, alongside the in silico predictions for this compound.
| Safety Parameter | This compound (Predicted) | Zolpidem (Experimental) | Alpidem (Experimental) |
| Acute Oral Toxicity (LD50, rat) | 300-2000 mg/kg (Class 4) | 695 mg/kg (male) | Data not readily available |
| Cytotoxicity (IC50) | Prediction suggests low cytotoxicity | Not toxic in rat hepatocytes even at 500 µM[3] | Toxic to rat hepatocytes, especially at higher concentrations (250-500 µM)[3] |
| Genotoxicity (Ames Test) | Inactive | Not clastogenic in in vitro and in vivo assays | Data not readily available |
| Cardiotoxicity (hERG Inhibition) | Low risk | IC50 = 65.5 µM in HEK 293 cells | Data not readily available |
| Hepatotoxicity | Inactive | Not hepatotoxic[3] | Known to cause severe, sometimes fatal, hepatotoxicity[5] |
| CYP450 Metabolism/Inhibition | Inhibitor of CYP1A2, 2C19, 2C9, 3A4 | Metabolized mainly by CYP3A4; weak inhibitor of several CYPs | Toxicity involves CYP450-mediated metabolic activation[3] |
This comparative table highlights the predicted safety advantages of this compound over Alpidem, particularly concerning hepatotoxicity. Its predicted profile appears more aligned with that of Zolpidem, although the potential for CYP450 inhibition requires careful consideration.
Key Experimental Protocols for Safety Assessment
To experimentally validate the in silico predictions and provide a robust safety assessment of this compound, a series of in vitro and in vivo assays are essential. The following sections detail the methodologies for these key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and comparators) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) can assess the mutagenicity of metabolites.
Protocol:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Treatment: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 mix (for metabolic activation).
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Caption: General workflow for the Ames genotoxicity test.
In Vitro Cardiotoxicity Assay (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the potential of a compound to cause QT interval prolongation, a major risk factor for life-threatening cardiac arrhythmias.
Principle: The assay measures the effect of a compound on the potassium ion current (IKr) conducted by the hERG channel, typically expressed in a mammalian cell line (e.g., HEK293). Patch-clamp electrophysiology is the gold standard for this assessment.
Protocol (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Harvest and prepare a single-cell suspension.
-
Assay Setup: Load the cells and the test compound solutions onto the automated patch-clamp system.
-
Data Acquisition: The system will automatically establish a whole-cell patch-clamp configuration and apply a voltage protocol to elicit hERG currents. The test compound is then perfused at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated, and an IC50 value is determined.
Caption: The causal chain from hERG channel blockade to potential cardiac arrhythmia.
In Vitro Metabolic Stability Assay (CYP450 Inhibition)
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of most drugs.
Principle: The assay measures the effect of a test compound on the metabolism of a known, probe substrate for a specific CYP450 isoform in human liver microsomes.
Protocol:
-
Incubation: Incubate human liver microsomes with a probe substrate for a specific CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of a range of concentrations of the test compound.
-
Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the amount of the specific metabolite formed from the probe substrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Determine the IC50 value for the inhibition of the CYP isoform by the test compound.
Caption: A simplified workflow for determining CYP450 inhibition.
Discussion and Future Directions
The preliminary in silico safety assessment of this compound presents a promising, yet incomplete, picture. The predictions suggest a generally favorable profile, particularly in comparison to the hepatotoxic Alpidem. The predicted lack of mutagenicity and significant hERG inhibition are encouraging early indicators. However, the predicted inhibition of multiple CYP450 enzymes is a potential red flag that necessitates thorough experimental investigation.
The comparative analysis with Zolpidem and Alpidem provides valuable context. The predicted safety profile of this compound appears to more closely resemble that of Zolpidem, a drug with a long history of clinical use. Nevertheless, the structural alerts for potential toxicity, as exemplified by Alpidem, should not be disregarded.
Moving forward, the immediate priority is to conduct the in vitro safety assays detailed in this guide. The results from these experiments will provide the first concrete evidence of the safety profile of this compound and will be crucial for making an informed decision on its continued development. Should the in vitro data be favorable, subsequent in vivo toxicology studies in animal models will be required to assess its safety in a whole-organism context, in accordance with regulatory guidelines.
Conclusion
This guide has provided a comprehensive framework for the initial safety benchmarking of this compound. By leveraging in silico predictive tools and drawing comparisons with compounds with established safety profiles, we have generated a preliminary risk assessment. The provided experimental protocols offer a clear path forward for the empirical validation of these predictions. A systematic and rigorous approach to safety assessment, as outlined here, is indispensable for the successful and responsible development of new therapeutic agents.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aniara.com [aniara.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Alpidem [medbox.iiab.me]
- 9. Alpidem - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-tert-Butylimidazo[1,2-a]pyrimidine
For laboratory professionals engaged in the dynamic fields of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical compounds, such as 2-tert-butylimidazo[1,2-a]pyrimidine, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental stewardship. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents a significant health risk.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 1): H300 - Fatal if swallowed.
-
Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
The signal word for this compound is "Danger". These classifications underscore the critical need for stringent safety measures to prevent any direct contact, ingestion, or inhalation. The causality is clear: exposure to even small quantities of this compound can have severe, and potentially lethal, consequences.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the acute toxicity of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The SDS specifies the following PPE to mitigate exposure risks during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be fatal. Gloves should be inspected before use and properly removed and disposed of as contaminated waste. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and appropriate protective clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | Reduces the risk of inhaling airborne particles that can cause respiratory irritation. |
Part 3: Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Alert: Immediately clear the area of all personnel and notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate the Area: Secure the location of the spill to prevent unauthorized entry.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
Cleanup Protocol for Minor Spills:
-
For small spills, carefully cover the material with an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust.
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, and dispose of all cleaning materials as hazardous waste.
Part 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Workflow for Proper Disposal:
Disposal Decision-Making Process
-
Waste Generation: This includes unused or expired this compound, as well as any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.
-
Hazardous Waste Determination: Based on the GHS classifications, this compound is considered a hazardous waste. In the United States, it would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations.[1][2][3]
-
Segregation and Containment:
-
Segregate waste containing this compound from all other laboratory waste streams to prevent accidental reactions.
-
Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid. The container must be in good condition and not leak.
-
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Do not use abbreviations.
-
Indicate the date when the first piece of waste was placed in the container.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).
-
-
Accumulation:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the operator of the process generating the waste and should be inspected regularly for leaks or deterioration.
-
-
Professional Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.
-
The final disposal method will be determined by the professionals at an approved waste disposal plant, likely through high-temperature incineration or other approved chemical treatment methods.
-
Part 5: Regulatory Context
In the United States, the disposal of hazardous waste from laboratories is regulated by the Environmental Protection Agency (EPA) under RCRA.[1][2][3] Academic and research laboratories may be subject to the alternative requirements of Subpart K of the hazardous waste generator regulations, which are designed to be more suitable for the laboratory environment.[1] It is imperative that all personnel are familiar with their institution's specific Laboratory Management Plan and hazardous waste disposal policies.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, which are grounded in authoritative safety data and regulatory standards, researchers can mitigate the risks associated with this potent compound. A proactive and informed approach to chemical waste management not only protects you and your colleagues but also upholds the integrity of our scientific endeavors.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butylimidazo[1,2-a]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-Tert-butylimidazo[1,2-a]pyrimidine, a member of the prominent imidazo[1,2-a]pyrimidine class, is a valuable intermediate in pharmaceutical research.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, established data on the parent imidazo[1,2-a]pyrimidine structure and its analogs indicate significant potential for skin and eye irritation, as well as harm if swallowed.[2][3][4][5]
This guide provides a detailed operational plan for personal protective equipment (PPE) when handling this compound. The protocols herein are designed to create a self-validating system of safety, grounded in the principle of minimizing all routes of potential exposure.
Hazard Analysis: The Rationale for Caution
The necessity for stringent PPE protocols stems from the hazard profile of the imidazo[1,2-a]pyrimidine chemical family.
-
Dermal and Ocular Hazard : Compounds in this class are consistently identified as causing skin irritation and serious eye irritation.[2][3][5] Direct contact can lead to inflammation, redness, and pain, with the potential for more severe eye damage.
-
Oral Toxicity : Many analogs are classified as harmful if swallowed.[4][6][7] This underscores the importance of preventing ingestion through contaminated hands or surfaces.
-
Respiratory Hazard : While primarily a risk when handling the compound as a powder or if aerosols are generated, some related compounds may cause respiratory irritation.[4][8] Therefore, engineering controls and, in some cases, respiratory protection are critical.
These known hazards mandate a comprehensive PPE strategy that protects the eyes, skin, and respiratory system.
Core Protective Equipment: A Multi-Layered Defense
Selection of PPE should always be preceded by a risk assessment based on the scale and nature of the procedure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Causality and Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[9][10] Face shield worn over goggles for large volumes (>1L) or splash-risk procedures.[9][10] | Goggles provide a seal around the eyes to protect against splashes and airborne particles, a primary risk given the compound's irritant nature.[11] A face shield offers a secondary barrier, protecting the entire face from splashes during transfers or energetic reactions.[10][12] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9] Double-gloving is recommended for extended operations. | Prevents direct skin contact, mitigating the risk of dermal irritation.[2][13] Glove integrity is paramount; they should be inspected before use and changed immediately upon contact with the chemical.[9] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned.[10] Long pants and fully enclosed, chemical-resistant shoes.[9] | A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[9] Fully enclosed footwear and long pants prevent accidental exposure to spills.[10] |
| Respiratory Protection | To be used within a certified chemical fume hood. If significant dust or aerosols may be generated, a NIOSH-approved respirator is required.[9][11] | Engineering controls are the first line of defense. A fume hood minimizes inhalation exposure. A respirator is necessary if these controls are insufficient to keep exposure below permissible limits.[9][12] |
Operational and Disposal Plan
A safe workflow involves more than just wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Step 1: Pre-Handling Safety Checklist
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Inspect PPE : Before donning, carefully inspect all PPE for signs of damage, such as cracks in goggles or pinholes in gloves.[9]
-
Locate Emergency Equipment : Ensure unobstructed access to the nearest safety shower and eyewash station.[11]
-
Prepare Waste Containers : Label a dedicated, sealed container for solid waste (contaminated gloves, wipes) and another for liquid waste, according to your institution's hazardous waste guidelines.[6][14]
Step 2: Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step 3: Spill and Emergency Procedures
-
Minor Spill (Solid) : With appropriate PPE, clean up spills immediately using dry methods to avoid generating dust.[2] Place the material in a sealed, labeled container for disposal.[2]
-
Major Spill : Evacuate the area and alert your institution's emergency services or safety officer.[2] Move upwind from the spill location.[2]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of water.[14] Seek medical attention if irritation develops.[11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][11] Seek immediate medical attention.
Step 4: Decontamination and Disposal
-
PPE Disposal : All disposable PPE, including gloves and wipes used for decontamination, must be placed in the designated solid hazardous waste container. Do not discard them in regular trash.
-
Chemical Waste : Dispose of excess this compound and contaminated solutions in a properly labeled hazardous waste container.[14] Ensure the container is kept closed when not in use.
-
Work Surface : Thoroughly decontaminate all surfaces and equipment after use.
-
Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
By integrating this comprehensive PPE and handling strategy, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
- 1. This compound|CAS 887360-66-9 [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. content.labscoop.com [content.labscoop.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
